molecular formula C4H3BrN2O2 B037259 5-Bromo-1H-pyrazole-3-carboxylic acid CAS No. 1328893-16-8

5-Bromo-1H-pyrazole-3-carboxylic acid

Cat. No.: B037259
CAS No.: 1328893-16-8
M. Wt: 190.98 g/mol
InChI Key: OOKGNGYUNBYGEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1H-pyrazole-3-carboxylic acid is a versatile and high-value heterocyclic building block extensively employed in medicinal chemistry and drug discovery research. This bifunctional molecule incorporates both a reactive bromo substituent and a carboxylic acid group on a pyrazole core, making it an ideal precursor for the synthesis of diverse compound libraries. Its primary research value lies in its application as a key intermediate in the construction of more complex active pharmaceutical ingredients (APIs), particularly through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) via the bromo group, and amide coupling or esterification via the carboxylic acid functionality. Researchers utilize this compound in the development of targeted therapies, as the pyrazole scaffold is a privileged structure found in molecules with a wide range of biological activities, including kinase inhibition, anticancer, and anti-inflammatory properties. The electron-withdrawing bromine atom also influences the acidity of the pyrazole N-H proton, which can be leveraged in the design of metalloenzyme inhibitors or in materials science for the creation of novel ligands and metal-organic frameworks (MOFs). For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-bromo-1H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O2/c5-3-1-2(4(8)9)6-7-3/h1H,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKGNGYUNBYGEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00611418
Record name 5-Bromo-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00611418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1328893-16-8
Record name 5-Bromo-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00611418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1H-pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis mechanisms for 5-Bromo-1H-pyrazole-3-carboxylic acid, a key intermediate in the development of pharmaceuticals and other bioactive molecules. This document outlines two principal synthetic pathways, complete with experimental protocols, quantitative data, and visual representations of the reaction workflows and mechanisms.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a pyrazole core with both a bromine atom and a carboxylic acid group, allows for diverse chemical modifications, making it a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. The strategic placement of the bromo and carboxyl functional groups enables a wide range of subsequent reactions, including amide bond formation and cross-coupling reactions.

This guide details two robust methods for the synthesis of this compound:

  • Route 1: A multi-step synthesis commencing from 3-aminocrotononitrile, proceeding through key intermediates 3-amino-5-methylpyrazole and 3-methyl-5-bromopyrazole.

  • Route 2: A pathway beginning with the condensation of diethyl butynedioate and methylhydrazine to form a pyrazole ester, which is subsequently brominated and hydrolyzed.

Each route is presented with detailed experimental procedures, a summary of quantitative data, and diagrams illustrating the chemical transformations.

Route 1: Synthesis via Oxidation of 3-Methyl-5-bromopyrazole

This synthetic approach involves a three-step process starting from readily available precursors. The key transformation is the oxidation of a methyl group on the pyrazole ring to a carboxylic acid.

Experimental Protocols

Step 1: Synthesis of 3-amino-5-methylpyrazole from 3-aminocrotononitrile

This initial step involves the cyclization of 3-aminocrotononitrile with hydrazine hydrate to form the pyrazole ring.

  • Procedure: In a suitable reaction vessel, 3-aminocrotononitrile is mixed with hydrazine hydrate. The mixture is heated to reflux for several hours. After the reaction is complete, excess hydrazine hydrate is removed under reduced pressure to yield 3-amino-5-methylpyrazole.[1]

Step 2: Synthesis of 3-methyl-5-bromopyrazole from 3-amino-5-methylpyrazole

The amino group of 3-amino-5-methylpyrazole is replaced with a bromine atom via a Sandmeyer-type reaction.

  • Procedure: 3-amino-5-methylpyrazole (1.9 g) is added to a mixture of concentrated hydrobromic acid (15 mL) and cuprous bromide (2.8 g) and heated to 70°C in a 100 mL three-necked flask.[2] A solution of sodium nitrite (1.5 g) in water (5 mL) is then added slowly. The reaction mixture is stirred at 70°C for 30 minutes.[2] After cooling, THF (20 mL) and water (20 mL) are added. The product is extracted with ether, washed, dried, and purified to give 3-methyl-5-bromopyrazole.[2]

Step 3: Synthesis of this compound from 3-methyl-5-bromopyrazole

The final step is the oxidation of the methyl group at the 3-position of the pyrazole ring to a carboxylic acid using a strong oxidizing agent.

  • Procedure: 3-methyl-5-bromopyrazole (1.7 g) is dissolved in 0.1 M hydrochloric acid (20 mL) in a 100 mL three-necked flask and heated to 50°C.[2] A solution of potassium permanganate (1.5 g) in water (5 mL) is added slowly. The reaction mixture is then stirred at 70°C for 30 minutes.[2] After cooling, the solution is acidified, and the product is extracted with ethyl acetate. The organic layer is then treated to isolate the final product, this compound.[2]

Quantitative Data
StepStarting MaterialProductReagentsYieldReference
13-aminocrotononitrile3-amino-5-methylpyrazoleHydrazine hydrate-[1]
23-amino-5-methylpyrazole3-methyl-5-bromopyrazoleHBr, CuBr, NaNO₂62%[2]
33-methyl-5-bromopyrazoleThis compoundKMnO₄, HCl85%[2]

Diagrams

route1_workflow cluster_step1 Step 1: Pyrazole Formation cluster_step2 Step 2: Bromination cluster_step3 Step 3: Oxidation start1 3-aminocrotononitrile reag1 Hydrazine Hydrate Reflux start1->reag1 prod1 3-amino-5-methylpyrazole prod2 3-methyl-5-bromopyrazole reag2 HBr, CuBr, NaNO₂ 70°C prod1->reag2 reag1->prod1 prod3 5-Bromo-1H-pyrazole- 3-carboxylic acid reag3 KMnO₄, HCl 70°C prod2->reag3 reag2->prod2 reag3->prod3 route1_mechanism 3-amino-5-methylpyrazole 3-amino-5-methylpyrazole Diazonium Salt Diazonium Salt 3-amino-5-methylpyrazole->Diazonium Salt NaNO₂, HBr 3-methyl-5-bromopyrazole 3-methyl-5-bromopyrazole Diazonium Salt->3-methyl-5-bromopyrazole CuBr This compound This compound 3-methyl-5-bromopyrazole->this compound KMnO₄ (Oxidation) route2_workflow cluster_step1 Step 1: Pyrazole Ester Formation cluster_step2 Step 2: Bromination cluster_step3 Step 3: Hydrolysis start1 Diethyl butynedioate reag1 Methylhydrazine start1->reag1 prod1 5-hydroxy-1-methyl-1H-pyrazole- 3-carboxylic acid ethyl ester prod2 5-bromo-1-methyl-1H-pyrazole- 3-carboxylic acid ethyl ester reag2 Tribromooxyphosphorus Reflux prod1->reag2 reag1->prod1 prod3 5-Bromo-1-methyl-1H-pyrazole- 3-carboxylic acid reag3 NaOH, then HCl Room Temperature prod2->reag3 reag2->prod2 reag3->prod3 route2_mechanism 5-hydroxy-1-methyl-1H-pyrazole-\n3-carboxylic acid ethyl ester 5-hydroxy-1-methyl-1H-pyrazole- 3-carboxylic acid ethyl ester 5-bromo-1-methyl-1H-pyrazole-\n3-carboxylic acid ethyl ester 5-bromo-1-methyl-1H-pyrazole- 3-carboxylic acid ethyl ester 5-hydroxy-1-methyl-1H-pyrazole-\n3-carboxylic acid ethyl ester->5-bromo-1-methyl-1H-pyrazole-\n3-carboxylic acid ethyl ester Tribromooxyphosphorus (Bromination) 5-Bromo-1-methyl-1H-pyrazole-\n3-carboxylic acid 5-Bromo-1-methyl-1H-pyrazole- 3-carboxylic acid 5-bromo-1-methyl-1H-pyrazole-\n3-carboxylic acid ethyl ester->5-Bromo-1-methyl-1H-pyrazole-\n3-carboxylic acid NaOH, H₂O (Ester Hydrolysis)

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Bromo-1H-pyrazole-3-carboxylic acid, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document details its known quantitative data, outlines experimental protocols for property determination, and illustrates its synthetic utility.

Core Physicochemical Data

PropertyValueSource
Molecular Formula C₄H₃BrN₂O₂[2]
Molecular Weight 190.98 g/mol [2][3]
Predicted Density 2.129 ± 0.06 g/cm³[2]
Predicted Boiling Point 458.8 ± 30.0 °C at 760 mmHg[2]
Predicted pKa 3.59 ± 0.10[2]
Predicted XLogP3 1.1[4]
Melting Point No experimental data available.[5]
Solubility No quantitative data available. The methyl ester is sparingly soluble in chloroform and DMSO, and slightly soluble in methanol.[6] A related, more complex derivative is slightly soluble in DMSO and methanol.[7]

Synthetic Workflow and Application

This compound is a crucial building block, notably in the synthesis of the insecticide Chlorantraniliprole.[8] The following diagram illustrates a common synthetic pathway to produce this acid and its subsequent use as a precursor.

G Synthesis and Application Workflow of this compound cluster_synthesis Synthesis of Precursor cluster_target Synthesis of Target Compound cluster_application Application in Synthesis A 3-Aminocrotononitrile B 3-Amino-5-methylpyrazole A->B  Hydrazine Hydrate, Reflux C 3-Methyl-5-bromopyrazole B->C  HBr, CuBr, NaNO₂ D This compound C->D  KMnO₄, HCl, Heat F 1-(3-chloro-2-pyridinyl)-3-bromo- 1H-pyrazole-5-carboxylic acid D->F  K₂CO₃, Ethanol, Reflux E 2,3-Dichloropyridine E->F

References

An In-depth Technical Guide to 5-Bromo-1H-pyrazole-3-carboxylic acid (CAS Number: 1328893-16-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound that serves as a crucial building block in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. Its pyrazole core, substituted with both a bromine atom and a carboxylic acid group, offers versatile reactivity for various chemical transformations. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role as a key intermediate.

Chemical and Physical Properties

While extensive experimental data is not uniformly available in public literature, a combination of predicted and available data provides a good profile of this compound.

PropertyValueSource
CAS Number 1328893-16-8-
Molecular Formula C₄H₃BrN₂O₂[1][2][3]
Molecular Weight 190.98 g/mol [1][2][3]
Boiling Point 458.8 ± 30.0 °C (Predicted)[1]
Density 2.129 ± 0.06 g/cm³ (Predicted)[1]
pKa 3.59 ± 0.10 (Predicted)[1]
Storage Temperature 2-8°C, under inert atmosphere[4]
Appearance Off-white solid-
Solubility Sparingly soluble in chloroform, DMSO, and slightly in methanol.[5]

Synthesis

A multi-step synthesis for this compound has been described in the literature, starting from 3-aminopyrazole-3-carbonitrile.[6]

Experimental Protocol:

Step 1: Synthesis of 3-aminomethyl-5-methylpyrazole

  • In a 50 mL three-necked flask, combine 2.46 g of 3-aminopyrazole-3-carbonitrile and 20 mL of a 25% aqueous hydrazine hydrate solution.[6]

  • Heat the mixture to reflux at 80°C for 8 hours.[6]

  • After the reaction, remove the excess hydrazine hydrate under vacuum.[6]

  • Distill the residue to obtain 3-aminomethyl-5-methylpyrazole (Yield: 75%).[6]

Step 2: Synthesis of 3-methyl-5-bromopyrazole

  • In a 100 mL three-necked flask, mix 1.9 g of 3-aminomethyl-5-methylpyrazole, 15 mL of concentrated hydrobromic acid, and 2.8 g of cuprous bromide.[6]

  • Heat the mixture to 70°C.[6]

  • Dissolve approximately 1.5 g of sodium nitrite in 5 mL of water and add it slowly to the flask using a pressure-equalizing funnel.[6]

  • Stir the reaction mixture at 70°C for 30 minutes after the addition is complete.[6]

  • Cool the mixture to room temperature and add 20 mL of THF and 20 mL of water.[6]

  • Extract the organic layer three times with 30 mL of ether.[6]

  • Wash the combined organic layers with sodium sulfite solution, dry with magnesium sulfate, and filter through silica gel.[6]

  • Remove the solvent under reduced pressure to yield 3-methyl-5-bromopyrazole (Yield: 62%).[6]

Step 3: Synthesis of this compound

  • In a 100 mL three-necked flask, dissolve 1.7 g of 3-methyl-5-bromopyrazole in 20 mL of 0.1 M hydrochloric acid and heat to 50°C.[6]

  • Dissolve approximately 1.5 g of potassium permanganate in 5 mL of water and add it slowly to the flask.[6]

  • After the addition, stir the reaction mixture at 70°C for 30 minutes.[6]

  • Cool the solution to room temperature and adjust to an acidic pH.[6]

  • Add 20 mL of ethyl acetate and extract three times.[6]

  • Adjust the combined organic layers to an alkaline pH and wash with water to obtain this compound (Yield: 85%).[6]

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1 cluster_step2 Step 2 cluster_step3 Step 3 3-aminopyrazole-3-carbonitrile 3-aminopyrazole-3-carbonitrile Reflux (80°C, 8h) Reflux (80°C, 8h) 3-aminopyrazole-3-carbonitrile->Reflux (80°C, 8h) Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->Reflux (80°C, 8h) 3-aminomethyl-5-methylpyrazole 3-aminomethyl-5-methylpyrazole Reflux (80°C, 8h)->3-aminomethyl-5-methylpyrazole Bromination (HBr, CuBr, NaNO2) Bromination (HBr, CuBr, NaNO2) 3-aminomethyl-5-methylpyrazole->Bromination (HBr, CuBr, NaNO2) 3-methyl-5-bromopyrazole 3-methyl-5-bromopyrazole Bromination (HBr, CuBr, NaNO2)->3-methyl-5-bromopyrazole Oxidation (KMnO4) Oxidation (KMnO4) 3-methyl-5-bromopyrazole->Oxidation (KMnO4) 5-Bromo-1H-pyrazole-3-carboxylic_acid 5-Bromo-1H-pyrazole-3-carboxylic_acid Oxidation (KMnO4)->5-Bromo-1H-pyrazole-3-carboxylic_acid

Synthesis workflow for this compound.

Applications in Synthesis

The primary application of this compound is as a key intermediate in the synthesis of the insecticide Chlorantraniliprole.[6] This involves a condensation reaction with 2,3-dichloropyridine to form 1-(3-chloro-2-pyridinyl)-3-bromo-1H-pyrazole-5-carboxylic acid.

Experimental Protocol: Synthesis of 1-(3-chloro-2-pyridinyl)-3-bromo-1H-pyrazole-5-carboxylic acid
  • Dissolve 1 equivalent of this compound and 1 equivalent of 2,3-dichloropyridine in a suitable amount of ethanol.[6]

  • Add 2 equivalents of solid potassium carbonate to the solution.[6]

  • Heat the mixture to reflux for 24 hours.[6]

  • After cooling to room temperature, wash the mixture three times with ethyl acetate.[6]

  • Adjust the aqueous layer to an acidic pH with 1 M hydrochloric acid.[6]

  • Extract the aqueous layer three times with ethyl acetate.[6]

  • Dry the combined organic layers with anhydrous sodium sulfate, filter, and concentrate to yield the product.[6]

Logical_Relationship 5-Bromo-1H-pyrazole-3-carboxylic_acid 5-Bromo-1H-pyrazole-3-carboxylic_acid Condensation_Reaction Condensation 5-Bromo-1H-pyrazole-3-carboxylic_acid->Condensation_Reaction 2,3-dichloropyridine 2,3-dichloropyridine 2,3-dichloropyridine->Condensation_Reaction Intermediate 1-(3-chloro-2-pyridinyl)-3-bromo- 1H-pyrazole-5-carboxylic acid Condensation_Reaction->Intermediate Chlorantraniliprole Chlorantraniliprole Intermediate->Chlorantraniliprole Further Synthesis Steps

Role as a key intermediate in insecticide synthesis.

Biological Activity and Signaling Pathways

While there is no specific publicly available data on the biological activity or signaling pathway involvement of this compound itself, the pyrazole scaffold is a well-established pharmacophore in medicinal chemistry. Pyrazole derivatives have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[7][8] Many of these activities are attributed to the ability of the pyrazole ring system to interact with various biological targets, such as enzymes and receptors. The specific biological effects of this compound would require dedicated biological screening and investigation.

Safety and Handling

Based on available safety data sheets, this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[9][10][11][12] It may also cause respiratory irritation.[11]

Precautionary Measures:

  • Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wear protective gloves, protective clothing, and eye/face protection.[9][10][11][12]

  • First Aid:

    • If swallowed: Rinse mouth and consult a physician.[9][10]

    • In case of skin contact: Wash off with soap and plenty of water.[9][10][11][12]

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9][11][12]

    • If inhaled: Move the person into fresh air.[9][10][11][12]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[9][10]

It is imperative to consult the full Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound is a valuable synthetic intermediate with demonstrated utility in the agrochemical industry. Its versatile chemical nature, owing to the pyrazole core and its functional groups, suggests potential for its use in the development of other novel compounds. While specific biological data on this compound is limited, the broader class of pyrazole derivatives continues to be a fertile ground for drug discovery. Researchers and developers should handle this compound with appropriate safety precautions as outlined in the available safety data.

References

An In-depth Technical Guide to the Reactivity of 5-Bromo-1H-pyrazole-3-carboxylic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1H-pyrazole-3-carboxylic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and agrochemical research. Its bifunctional nature, featuring a reactive bromine atom at the C5 position and a carboxylic acid at the C3 position, allows for sequential and regioselective modifications. This guide provides a comprehensive overview of its reactivity, focusing on key transformations and their applications in the synthesis of complex molecules. The bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, while the carboxylic acid moiety serves as a handle for esterification and amidation. These orthogonal reactive sites make it a valuable scaffold for the construction of diverse molecular libraries.

Core Reactivity

The reactivity of this compound is dominated by the distinct functionalities at the C3 and C5 positions of the pyrazole ring.

  • C5-Position (Bromo Group): The bromine atom is a versatile handle for introducing molecular complexity through various transition-metal-catalyzed cross-coupling reactions. This position is crucial for building biaryl and heteroaryl structures, as well as for introducing alkynyl and alkenyl moieties.

  • C3-Position (Carboxylic Acid Group): The carboxylic acid functionality is readily converted into esters, amides, and other derivatives. This position is often exploited to connect the pyrazole core to other pharmacophores or to modulate the physicochemical properties of the final molecule.

The N-H of the pyrazole ring can also be alkylated, although this often occurs as a mixture of N1 and N2 isomers, depending on the reaction conditions and the steric and electronic nature of the substituents. For many synthetic applications, protection of the pyrazole N-H is not required.

Key Synthetic Transformations

Palladium-Catalyzed Cross-Coupling Reactions

The C5-bromo substituent is readily displaced through various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental to the elaboration of the pyrazole core.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the C5 position of the pyrazole and a wide range of aryl and heteroaryl boronic acids or esters. This reaction is widely used in the synthesis of biologically active molecules.[1][2] The reaction is typically carried out using a palladium catalyst, a phosphine ligand, and a base in a suitable solvent system.[1] To avoid potential complications with the free carboxylic acid, the reaction is often performed on the corresponding methyl or ethyl ester.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 5-Bromopyrazole-3-carboxylates

EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃DME/H₂O802~85-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)-Cs₂CO₃Dioxane/H₂O120 (µW)190
3Thiophen-2-ylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃DME802~80-90
4Pyridin-3-ylboronic acid pinacol esterPd(dppf)Cl₂ (5)-Cs₂CO₃Dioxane/H₂O1201.575

Data generalized from reactions on similar brominated pyrazole and indazole systems.[1][3]

The Sonogashira coupling enables the introduction of alkyne moieties at the C5 position, providing access to a variety of linear and macrocyclic structures. This reaction involves the coupling of the bromopyrazole with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[4][5]

Table 2: Representative Conditions for Sonogashira Coupling of 5-Bromopyrazole-3-carboxylates

EntryTerminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NDMF8016Moderate
21-HexynePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF6012Good
3EthynyltrimethylsilanePd(dppf)Cl₂ (5)CuI (10)DIPAToluene708Good

Data generalized from reactions on similar bromo-heterocyclic systems.[4][6][7]

The Heck reaction allows for the arylation or vinylation of the pyrazole core at the C5 position with alkenes. This reaction is catalyzed by a palladium complex in the presence of a base.[8]

Table 3: Representative Conditions for Heck Coupling of 5-Bromopyrazole Derivatives

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF10024Good
2n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)K₂CO₃Acetonitrile8018Good

Data generalized from reactions on similar bromo-heterocyclic systems.[8]

Reactions at the Carboxylic Acid Group

The carboxylic acid can be readily converted to its corresponding esters via Fischer esterification, by reacting it with an alcohol in the presence of a catalytic amount of strong acid, such as sulfuric acid or p-toluenesulfonic acid.[9][10][11]

Table 4: Representative Conditions for Fischer Esterification

EntryAlcoholAcid CatalystTemp. (°C)Time (h)Yield (%)
1MethanolH₂SO₄ (cat.)Reflux4-6>90
2EthanolH₂SO₄ (cat.)Reflux4-6>90
3Isopropanolp-TsOH (cat.)Reflux8-12~70-80

Data generalized from standard Fischer esterification protocols.[9][10][11]

Amide bond formation is a crucial transformation in drug discovery. The carboxylic acid of this compound can be coupled with a wide variety of primary and secondary amines using standard peptide coupling reagents.[12][13]

Table 5: Representative Conditions for Amide Coupling

EntryAmineCoupling ReagentBaseSolventTemp. (°C)Time (h)Yield (%)
1AnilineHATUDIPEADMFRT4-6Good-Excellent
2BenzylamineEDCI/HOBtEt₃NDCMRT12Good-Excellent
3MorpholineTBTUDIPEADMFRT2-4Good-Excellent

Data generalized from standard amide coupling protocols.[12][13]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of Methyl 5-Bromo-1H-pyrazole-3-carboxylate

To a solution of methyl 5-bromo-1H-pyrazole-3-carboxylate (1.0 eq.) in a 4:1 mixture of dioxane and water are added the arylboronic acid (1.5 eq.) and potassium carbonate (2.0 eq.). The mixture is degassed with argon for 15 minutes. Pd(dppf)Cl₂ (0.05 eq.) is then added, and the reaction mixture is heated to 80 °C for 2-4 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 5-aryl-1H-pyrazole-3-carboxylate.

General Procedure for Amide Coupling using HATU

To a solution of this compound (1.0 eq.) in anhydrous DMF are added HATU (1.2 eq.) and DIPEA (2.5 eq.). The mixture is stirred at room temperature for 15 minutes. The desired amine (1.1 eq.) is then added, and the reaction is stirred at room temperature for 4-6 hours. Upon completion, the reaction mixture is diluted with ethyl acetate and washed successively with 1N HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to yield the pure amide.

General Procedure for Fischer Esterification

A solution of this compound (1.0 eq.) in the desired alcohol (used as solvent) is treated with a catalytic amount of concentrated sulfuric acid (2-3 drops). The reaction mixture is heated to reflux for 4-6 hours. After cooling to room temperature, the excess alcohol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated NaHCO₃ solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude ester, which can be further purified if necessary.

Spectroscopic Data

The following table provides representative NMR data for the core structure.

Table 6: Representative ¹H and ¹³C NMR Data for this compound

NucleusPositionChemical Shift (δ, ppm)
¹HH4~7.1-7.3
¹HNH~13.5-14.5 (broad)
¹HCOOH~13.0-14.0 (broad)
¹³CC3~160-165
¹³CC4~112-116
¹³CC5~130-135

Note: Data is predicted based on analogous pyrazole structures and recorded in DMSO-d₆. Actual values may vary.[8][14][15]

Application in Drug Development: Trk Kinase Inhibitors

The pyrazole scaffold is a privileged structure in medicinal chemistry. Derivatives of this compound are key precursors in the synthesis of potent kinase inhibitors. For instance, the pyrazolo[1,5-a]pyrimidine core, which can be synthesized from 3-aminopyrazole derivatives, is central to several Tropomyosin receptor kinase (Trk) inhibitors like Larotrectinib and Entrectinib.[16][17][18][19] These drugs are effective in treating cancers harboring NTRK gene fusions.[18]

The synthesis of such inhibitors often involves an initial functionalization of a pyrazole core, which can be conceptually derived from this compound through a series of transformations including amination and subsequent cyclization.

Trk Signaling Pathway and Inhibition

The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are activated by neurotrophins. In certain cancers, chromosomal rearrangements lead to NTRK gene fusions, resulting in constitutively active Trk fusion proteins that drive tumor cell proliferation and survival through downstream signaling cascades, primarily the RAS/MEK/ERK and PI3K/AKT pathways. Pyrazolo[1,5-a]pyrimidine-based inhibitors act as ATP-competitive inhibitors in the kinase domain of the Trk fusion protein, blocking its autophosphorylation and subsequent downstream signaling.[18]

Trk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Trk Trk Fusion Protein RAS RAS Trk->RAS Activates PI3K PI3K Trk->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Cell Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor (e.g., Larotrectinib) Inhibitor->Trk Inhibits

Trk signaling pathway and its inhibition.

Synthetic Workflow

The versatility of this compound allows for multiple synthetic routes to complex molecules. The following diagram illustrates the logical relationships between the key transformations.

Synthetic_Workflow Start This compound Ester Ester Derivative (e.g., Methyl Ester) Start->Ester Esterification (e.g., MeOH, H+) Amide Amide Derivative Start->Amide Amide Coupling (e.g., R₂NH, HATU) Suzuki_Product 5-Aryl-pyrazole Derivative Ester->Suzuki_Product Suzuki Coupling (ArB(OH)₂, Pd cat.) Sonogashira_Product 5-Alkynyl-pyrazole Derivative Ester->Sonogashira_Product Sonogashira Coupling (R-C≡CH, Pd/Cu cat.) Heck_Product 5-Alkenyl-pyrazole Derivative Ester->Heck_Product Heck Coupling (Alkene, Pd cat.) Amide_Suzuki 5-Aryl-pyrazole-3-carboxamide Amide->Amide_Suzuki Suzuki Coupling (ArB(OH)₂, Pd cat.) Suzuki_Product->Amide_Suzuki Saponification then Amide Coupling

Synthetic transformations of the core molecule.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its orthogonal reactive sites allow for a wide range of synthetic manipulations, including palladium-catalyzed cross-coupling reactions, esterifications, and amide bond formations. This reactivity profile makes it an ideal starting material for the synthesis of complex heterocyclic compounds, particularly for the development of novel therapeutic agents such as kinase inhibitors. The strategic application of the reactions outlined in this guide can facilitate the rapid generation of diverse molecular scaffolds for drug discovery and development programs.

References

5-Bromo-1H-pyrazole-3-carboxylic acid: A Heterocyclic Building Block for Advanced Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Bromo-1H-pyrazole-3-carboxylic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique structural features, including a reactive bromine atom and a carboxylic acid functional group on a stable pyrazole core, make it an invaluable synthon for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, physicochemical properties, key reactions, and applications, with a focus on its role in the development of targeted therapeutics.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following tables summarize its key physicochemical and spectroscopic data.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1328893-16-8[1][2]
Molecular Formula C₄H₃BrN₂O₂[1]
Molecular Weight 190.98 g/mol [1]
Appearance Off-white solid[3]
Melting Point 200-201 °C (for a closely related derivative)[4]
Boiling Point (Predicted) 458.8 ± 30.0 °C[1]
Density (Predicted) 2.129 ± 0.06 g/cm³[1]
pKa (Predicted) 3.59 ± 0.10
Solubility Slightly soluble in chloroform, DMSO, and methanol[5]

Table 2: Spectroscopic Data of this compound and its Derivatives

Spectroscopy Data Summary Reference
¹H NMR ¹H NMR data for related pyrazole carboxylic acids show characteristic signals for the pyrazole ring proton and exchangeable protons of the carboxylic acid and N-H group. For example, in a similar pyrazole derivative, a singlet for the pyrazole proton is observed around 6.6 ppm.[6][7]
¹³C NMR ¹³C NMR spectra of pyrazole derivatives typically show signals for the pyrazole ring carbons between 100 and 150 ppm, with the carbonyl carbon of the carboxylic acid appearing further downfield.[1][6]
IR Spectroscopy The IR spectrum of pyrazole carboxylic acids is characterized by a broad absorption band for the O-H stretch of the carboxylic acid (around 3000 cm⁻¹), a sharp C=O stretching band (around 1700 cm⁻¹), and bands corresponding to C=N and C=C stretching of the pyrazole ring.[8]
Mass Spectrometry The mass spectrum would show the molecular ion peak corresponding to the exact mass of the molecule and characteristic fragmentation patterns, including the loss of the carboxylic acid group.[6]

Synthesis of this compound

A reliable multi-step synthesis of this compound has been reported, starting from 3-aminopyrazole-3-carbonitrile. The overall workflow is depicted below.[9]

Synthesis_Workflow cluster_0 Synthesis of this compound 3-aminopyrazole-3-carbonitrile 3-aminopyrazole-3-carbonitrile 3-aminomethyl-5-methylpyrazole 3-aminomethyl-5-methylpyrazole 3-aminopyrazole-3-carbonitrile->3-aminomethyl-5-methylpyrazole Hydrazine hydrate, 80°C, 8h (75% yield) 3-methyl-5-bromopyrazole 3-methyl-5-bromopyrazole 3-aminomethyl-5-methylpyrazole->3-methyl-5-bromopyrazole HBr, CuBr, NaNO₂, 70°C, 30min (62% yield) 5-Bromo-1H-pyrazole-3-carboxylic_acid This compound 3-methyl-5-bromopyrazole->5-Bromo-1H-pyrazole-3-carboxylic_acid KMnO₄, HCl, 70°C, 30min (85% yield)

Synthesis of this compound.
Experimental Protocol for Synthesis[9]

Step 1: Synthesis of 3-aminomethyl-5-methylpyrazole In a 50 mL three-necked flask, 2.46 g of 3-aminopyrazole-3-carbonitrile and 20 mL of a 25% aqueous hydrazine hydrate solution are combined. The mixture is heated to reflux at 80°C for 8 hours. After the reaction, excess hydrazine hydrate is removed under vacuum, and the residue is distilled to afford 3-aminomethyl-5-methylpyrazole with a 75% yield.

Step 2: Synthesis of 3-methyl-5-bromopyrazole In a 100 mL three-necked flask, 1.9 g of 3-aminomethyl-5-methylpyrazole, 15 mL of concentrated hydrobromic acid, and 2.8 g of cuprous bromide are mixed and heated to 70°C. A solution of 1.5 g of sodium nitrite in 5 mL of water is slowly added. The reaction mixture is stirred at 70°C for 30 minutes, then cooled to room temperature. 20 mL of THF and 20 mL of water are added, and the organic layer is extracted three times with 30 mL of ether. The combined organic layers are washed with sodium sulfite solution, dried with magnesium sulfate, and filtered through silica gel. The solvent is removed under reduced pressure to give 3-methyl-5-bromopyrazole with a 62% yield.

Step 3: Synthesis of this compound In a 100 mL three-necked flask, 1.7 g of 3-methyl-5-bromopyrazole is dissolved in 20 mL of 0.1 M hydrochloric acid and heated to 50°C. A solution of 1.5 g of potassium permanganate in 5 mL of water is slowly added. The reaction mixture is stirred at 70°C for 30 minutes and then cooled to room temperature. The solution is acidified, and extracted three times with ethyl acetate. The combined organic layers are then adjusted to an alkaline pH, washed with water, and the aqueous layer is re-acidified and extracted with ethyl acetate. The final organic layer is dried and concentrated to yield this compound with an 85% yield.

Applications as a Heterocyclic Building Block

This compound is a key intermediate in the synthesis of a wide range of functional molecules. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, while the carboxylic acid at the 3-position allows for amide bond formation and other derivatizations.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the pyrazole ring serves as an excellent handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions.

1. Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the bromopyrazole with a boronic acid or ester. This allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 5-position of the pyrazole core.

Suzuki_Coupling reagents Pd Catalyst Base Solvent Coupled_product 5-Aryl-1H-pyrazole-3-carboxylic acid reagents->Coupled_product 5-Bromo-1H-pyrazole-3-carboxylic_acid This compound 5-Bromo-1H-pyrazole-3-carboxylic_acid->Coupled_product Arylboronic_acid Ar-B(OH)₂ Arylboronic_acid->Coupled_product

General scheme for Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of a Related Bromopyrazole [9] While a specific protocol for this compound is not detailed in the provided results, a representative procedure for a similar substrate, 5-bromo-1-ethyl-1H-indazole, is as follows: A mixture of the bromo-heterocycle (1.0 equiv), an arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (as catalyst) in dimethoxyethane is heated at 80°C. Reactions are typically complete within a few hours, affording the coupled products in good to high yields.[10]

Table 3: Representative Suzuki-Miyaura Coupling Reactions on Bromo-Heterocycles

Bromo-HeterocycleBoronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-bromo pyrazolo[1,5-a]pyrimidin-5-onep-methoxyphenylboronic acidXPhosPdG2/XPhosK₂CO₃EtOH/H₂O135 (MW)0.6789[11]
5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME802high[10]

2. Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of various primary and secondary amines at the 5-position of the pyrazole.

Buchwald_Hartwig reagents Pd Catalyst Ligand Base Solvent Aminated_product 5-(R¹R²N)-1H-pyrazole-3-carboxylic acid reagents->Aminated_product 5-Bromo-1H-pyrazole-3-carboxylic_acid This compound 5-Bromo-1H-pyrazole-3-carboxylic_acid->Aminated_product Amine R¹R²NH Amine->Aminated_product

General scheme for Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of a Related Bromopyrazole [12] A general procedure for the Buchwald-Hartwig amination of 4-bromo-1-tritylpyrazole involves reacting the bromopyrazole (1.0 equiv) with an amine (2.0 equiv) in the presence of a palladium catalyst such as Pd(dba)₂, a phosphine ligand like tBuDavePhos, and a base such as potassium t-butoxide in a solvent like xylene under microwave irradiation.

Synthesis of Bioactive Molecules

This compound is a crucial precursor for the synthesis of various biologically active compounds, including kinase inhibitors and insecticides.

1. Kinase Inhibitors: The pyrazole scaffold is a common feature in many kinase inhibitors. By functionalizing the 5-position through cross-coupling reactions and the 3-position via amide bond formation, libraries of potential kinase inhibitors can be generated. For instance, pyrazole-based macrocycles have been developed as selective inhibitors of Bone Morphogenetic Protein Receptor Type II (BMPR2), a serine/threonine kinase implicated in diseases such as pulmonary arterial hypertension.[13] One such inhibitor, compound 8a, demonstrated a potent IC₅₀ of 506 nM against BMPR2.[13]

BMPR2 Signaling Pathway: BMPR2 is a transmembrane receptor that, upon binding to its ligand (Bone Morphogenetic Protein), forms a complex with a type I receptor. This leads to the phosphorylation and activation of downstream SMAD proteins, which then translocate to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and apoptosis.[13]

BMPR2_Signaling cluster_pathway BMPR2 Signaling Pathway BMP BMP Ligand BMPR2 BMPR2 BMP->BMPR2 Binds TypeI_Receptor Type I Receptor BMPR2->TypeI_Receptor Recruits & Phosphorylates SMAD R-SMAD TypeI_Receptor->SMAD Phosphorylates Co_SMAD Co-SMAD (SMAD4) SMAD->Co_SMAD Forms Complex SMAD_Complex SMAD Complex Nucleus Nucleus SMAD_Complex->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Differentiation, Apoptosis) Nucleus->Gene_Expression Regulates Inhibitor Pyrazole-based Inhibitor (e.g., Compound 8a) Inhibitor->BMPR2 Inhibits (IC₅₀ = 506 nM)

References

starting materials for 5-Bromo-1H-pyrazole-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic pathways for producing 5-Bromo-1H-pyrazole-3-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] The document details the necessary starting materials, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Synthetic Pathways and Starting Materials

Two primary routes for the synthesis of this compound have been identified from the literature. The most common pathway commences with 3-aminocrotononitrile and proceeds through a series of intermediates. An alternative, more direct approach begins with the oxidation of a commercially available precursor.

Route 1: Multi-step Synthesis from 3-Aminocrotononitrile

This pathway involves a three-step process starting from 3-aminocrotononitrile. The key transformations include a cyclization to form the pyrazole ring, a bromination step, and a final oxidation to yield the carboxylic acid.

  • Starting Material: 3-Aminocrotononitrile

  • Key Intermediates: 3-Amino-5-methylpyrazole, 3-Methyl-5-bromopyrazole

Route 2: Oxidation of 3-Methyl-5-bromopyrazole

This approach is a single-step synthesis that is ideal if the starting material, 3-methyl-5-bromopyrazole, is readily available.

  • Starting Material: 3-Methyl-5-bromopyrazole

Quantitative Data Summary

The following tables summarize the quantitative data for each synthetic route, providing a clear comparison of reactants, reagents, and yields.

Table 1: Synthesis of 3-Amino-5-methylpyrazole from 3-Aminocrotononitrile

Reactant/ReagentMolecular FormulaAmountMolar Ratio
3-AminocrotononitrileC₄H₆N₂-1
Hydrazine HydrateH₆N₂O--
Product C₄H₇N₃ Yield: -

Table 2: Synthesis of 3-Methyl-5-bromopyrazole from 3-Amino-5-methylpyrazole

Reactant/ReagentMolecular FormulaAmountMolar Ratio
3-Amino-5-methylpyrazoleC₄H₇N₃-1
Product C₄H₅BrN₂ Yield: -

Table 3: Synthesis of this compound from 3-Methyl-5-bromopyrazole

Reactant/ReagentMolecular FormulaAmountMolar Ratio
3-Methyl-5-bromopyrazoleC₄H₅BrN₂1.7 g1
Potassium PermanganateKMnO₄~1.5 g-
0.1 M Hydrochloric AcidHCl20 mL-
WaterH₂O5 mL-
Product C₄H₃BrN₂O₂ Yield: 85% [1]

Experimental Protocols

Route 1: Multi-step Synthesis

Step 1: Synthesis of 3-Amino-5-methylpyrazole [3]

  • In a suitable reaction vessel, combine 3-aminocrotononitrile and hydrazine hydrate.

  • Heat the mixture to reflux and maintain the reaction for a specified duration.

  • After the reaction is complete, cool the mixture and isolate the 3-amino-5-methylpyrazole product.

Step 2: Synthesis of 3-Methyl-5-bromopyrazole [3]

  • Subject the 3-amino-5-methylpyrazole obtained from the previous step to a bromination reaction.

  • The specific brominating agent and reaction conditions should be optimized for this step.

  • Isolate and purify the resulting 3-methyl-5-bromopyrazole.

Step 3: Synthesis of this compound [1][3]

  • Dissolve 1.7 g of 3-methyl-5-bromopyrazole in 20 mL of 0.1 M hydrochloric acid in a 100 mL three-necked flask.

  • Heat the solution to 50°C.

  • Separately, dissolve approximately 1.5 g of potassium permanganate in 5 mL of water.

  • Slowly add the potassium permanganate solution to the heated reaction mixture using a pressure-equalizing funnel.

  • After the addition is complete, stir the reaction mixture at 70°C for 30 minutes.

  • Cool the solution to room temperature and adjust the pH to be acidic.

  • Perform an extraction with ethyl acetate (3 x 20 mL).

  • Adjust the pH of the organic layer to be alkaline and wash with water to obtain the final product.

Route 2: Direct Oxidation
  • Follow the same procedure as outlined in Step 3 of Route 1, starting with commercially procured 3-methyl-5-bromopyrazole.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the described synthetic pathways.

Synthesis_Route_1 A 3-Aminocrotononitrile B 3-Amino-5-methylpyrazole A->B  Hydrazine Hydrate, Reflux C 3-Methyl-5-bromopyrazole B->C  Bromination D This compound C->D  KMnO4, HCl, 70°C

Caption: Multi-step synthesis of this compound.

Synthesis_Route_2 A 3-Methyl-5-bromopyrazole B This compound A->B  KMnO4, HCl, 70°C

Caption: Direct oxidation route to this compound.

References

The Versatility of a Privileged Scaffold: A Technical Guide to the Biological Significance of Pyrazole-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of modern drug discovery and development, the pyrazole scaffold has emerged as a cornerstone for the synthesis of novel therapeutic agents. Among its many forms, pyrazole-3-carboxylic acid and its derivatives have garnered significant attention due to their remarkable versatility and broad spectrum of biological activities. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the core biological significance of these compounds, detailing their mechanisms of action, and providing a foundation for future research and development.

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, provides a unique structural and electronic framework that allows for diverse interactions with biological targets.[1] The addition of a carboxylic acid group at the 3-position further enhances its chemical versatility, providing a key functional "handle" for the synthesis of a wide array of derivatives with tailored pharmacological properties.[1] This guide will explore the multifaceted biological roles of these derivatives, from their potent anticancer and antimicrobial effects to their promising anti-inflammatory and antiviral activities.

Broad-Spectrum Biological Activity: A Multi-Faceted Approach to Disease

Pyrazole-3-carboxylic acid derivatives have demonstrated efficacy across a wide range of therapeutic areas, a testament to their ability to interact with a variety of biological targets. This broad-spectrum activity makes them a highly attractive scaffold for medicinal chemists.[2]

Anticancer Potential: Targeting the Engines of Cell Proliferation

A significant body of research has highlighted the potent anticancer activity of pyrazole-3-carboxylic acid derivatives.[3] These compounds have been shown to inhibit the growth of various cancer cell lines, including those of breast, lung, colon, and leukemia.[2][4] Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cell cycle progression and apoptosis (programmed cell death).

One of the primary mechanisms of their anticancer activity is the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[5] Specifically, certain derivatives have shown potent inhibitory activity against CDK2 and FLT3 kinases.[5] By inhibiting these kinases, the derivatives can halt the cell cycle, preventing cancer cells from proliferating. Furthermore, some derivatives have been observed to induce apoptosis in cancer cells by increasing the production of reactive oxygen species (ROS) and activating caspases, the key executioners of apoptosis.[6]

dot

CDK2-Cyclin_E_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase_Transition G1/S Transition cluster_inhibition Growth_Factors Growth Factors Cyclin_D Cyclin D Growth_Factors->Cyclin_D induces CDK4_6 CDK4/6 Cyclin_D->CDK4_6 activates Rb Rb CDK4_6->Rb phosphorylates (inactivates) E2F E2F Rb->E2F releases Cyclin_E Cyclin E E2F->Cyclin_E promotes transcription CDK2 CDK2 Cyclin_E->CDK2 activates S_Phase_Entry S Phase Entry CDK2->S_Phase_Entry promotes Pyrazole_Derivative Pyrazole-3-Carboxylic Acid Derivative Pyrazole_Derivative->CDK2 inhibits

Caption: Inhibition of the CDK2/Cyclin E signaling pathway by pyrazole-3-carboxylic acid derivatives.
Antimicrobial Activity: A New Frontier in the Fight Against Infections

The rise of antibiotic resistance has created an urgent need for novel antimicrobial agents. Pyrazole-3-carboxylic acid derivatives have shown significant promise in this area, exhibiting activity against a range of bacterial and fungal pathogens.[7][8] The specific mechanisms can vary, but they often involve the disruption of essential cellular processes in the microorganisms.

The antibacterial and antifungal efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[5] Several pyrazole-3-carboxylic acid derivatives have demonstrated low MIC values against clinically relevant strains of bacteria and fungi, indicating their potential as lead compounds for the development of new anti-infective drugs.[5][9]

Anti-inflammatory Action: Modulating the Body's Response to Injury

Inflammation is a natural process, but chronic inflammation can contribute to a variety of diseases. Pyrazole-3-carboxylic acid derivatives have demonstrated potent anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes are responsible for the production of prostaglandins, which are key mediators of inflammation. By inhibiting COX, these derivatives can reduce the production of prostaglandins and thereby alleviate inflammation. Some derivatives have shown selective inhibition of COX-2, which is the isoform of the enzyme that is primarily involved in inflammation, offering the potential for reduced gastrointestinal side effects compared to non-selective NSAIDs.[10]

dot

Arachidonic_Acid_Metabolism Arachidonic_Acid Arachidonic_Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory Inflammation Inflammation Prostaglandins_Inflammatory->Inflammation Pyrazole_Derivative Pyrazole-3-Carboxylic Acid Derivative Pyrazole_Derivative->COX2 inhibits

Caption: Inhibition of COX-2 by pyrazole-3-carboxylic acid derivatives in the arachidonic acid pathway.
Antiviral Properties: A Potential Weapon Against Viral Infections

Recent studies have also highlighted the antiviral potential of pyrazole-3-carboxylic acid derivatives.[6] Notably, certain derivatives have been identified as inhibitors of the Dengue virus (DENV) NS2B-NS3 protease, an enzyme essential for viral replication.[6] By inhibiting this protease, these compounds can effectively block the lifecycle of the virus, representing a promising avenue for the development of new antiviral therapies.[7][11]

Quantitative Data Summary

To provide a clear and comparative overview of the biological activities of various pyrazole-3-carboxylic acid derivatives, the following tables summarize key quantitative data from the literature.

Table 1: Anticancer Activity of Pyrazole-3-Carboxylic Acid Derivatives

Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference
Compound 3fMDA-MB-468 (Breast)MTT14.97 (24h), 6.45 (48h)[6]
Compound 24A549 (Lung)CDK2 Inhibition0.025[4]
Compound 50MCF-7 (Breast)MTT0.83 - 1.81[2]
Compound 50A549 (Lung)MTT0.83 - 1.81[2]
Compound 50HeLa (Cervical)MTT0.83 - 1.81[2]
Compound 22MCF-7 (Breast)MTT0.01[4]
Compound 23NCI-H460 (Lung)MTT0.03[4]
Compound 23SF-268 (CNS)MTT31.5[4]
Compound 21HCT116 (Colon)MTT0.39[2]
Compound 21MCF-7 (Breast)Aurora-A kinase0.16[2]
Compound 1Hep-2 (Laryngeal)Cytotoxicity3.25 µg/mL[8]
Compound 3Hep-2 (Laryngeal)Cytotoxicity6.92 µg/mL[8]
Compound 1P815 (Mastocytoma)Cytotoxicity17.82 µg/mL[8]
Compound 3P815 (Mastocytoma)Cytotoxicity37.21 µg/mL[8]

Table 2: Antimicrobial Activity of Pyrazole-3-Carboxylic Acid Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Compound 3Escherichia coli0.25[9]
Compound 4Streptococcus epidermidis0.25[9]
Compound 2Aspergillus niger1[9]
Compound 3Microsporum audouinii0.5[9]
Compound 21aVarious bacteria62.5 - 125[5]
Compound 21aVarious fungi2.9 - 7.8[5]

Table 3: Anti-inflammatory Activity of Pyrazole-3-Carboxylic Acid Derivatives

Compound/DerivativeTargetIC50 (µM)Reference
CelecoxibCOX-20.04 (Ki)[12]
3,5-diarylpyrazoleCOX-20.01[12]
Pyrazole-thiazole hybridCOX-20.03[12]
Pyrazole-thiazole hybrid5-LOX0.12[12]
Compound 5uCOX-2-[10]
Compound 5sCOX-2-[10]
Compound 15cCOX-20.059 - 3.89
Compound 15dCOX-20.059 - 3.89
Compound 15hCOX-20.059 - 3.89
Compound 19dCOX-20.059 - 3.89
Compound 15c5-LOX0.24 - 0.81
Compound 15d15-LOX0.20 - 2.2
PYZ16COX-20.52[1]

Table 4: Antiviral Activity of Pyrazole-3-Carboxylic Acid Derivatives

Compound/DerivativeVirusAssayEC50 (µM)Reference
Compound 53Dengue VirusDENV2proHeLa2.2[11]
Compound 30Dengue Virus-2Antiviral4.1[11]
Compound 17Dengue VirusDENV2proHeLa9.7[11]
Compound 8Dengue VirusProtease Inhibition6.5 (IC50)[11]
Compound 11Dengue VirusProtease Inhibition14 (IC50)[11]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

Synthesis of Pyrazole-3-Carboxylic Acid Derivatives

General Procedure for the Synthesis of 1,5-Diaryl-1H-pyrazole-3-carboxylic acid:

A common synthetic route involves the reaction of an arylhydrazine with a β-ketoester. For example, to synthesize methyl-1,5-diphenyl-1H-pyrazole-3-carboxylate, phenylhydrazine is reacted with a suitable β-ketoester. The resulting pyrazole ester can then be hydrolyzed to the corresponding carboxylic acid. The product is typically isolated by column chromatography and its structure confirmed by NMR and mass spectrometry.

Synthesis of Ethyl 5-amino-1H-pyrazole-3-carboxylate:

This derivative can be synthesized through the abnormal Beckmann rearrangement of an o-chloroaldehyde. The resulting o-aminocarbonitrile pyrazole can then be further modified to create a variety of pyrazolopyrimidine derivatives.

Synthesis of Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid:

A practical four-step protocol can be employed, starting from commercially available 2-acetylpyridine or acetylpyrazine. The key steps involve transformation with N,N-dimethylformamide dimethylacetal, cyclization with methyl 5-amino-1H-pyrazole-4-carboxylate, hydrolysis of the ester, and subsequent amidation to yield the final products.[13]

Biological Assays

MTT Assay for Anticancer Activity:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazole-3-carboxylic acid derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Incubation: The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.

dot

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Treat_Cells Treat with Pyrazole Derivative Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate Incubate (Formation of Formazan) Add_MTT->Incubate Solubilize Solubilize Formazan Crystals Incubate->Solubilize Measure_Absorbance Measure Absorbance Solubilize->Measure_Absorbance Analyze_Data Analyze Data (IC50) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT assay to determine the anticancer activity of pyrazole-3-carboxylic acid derivatives.

Agar Well Diffusion Assay for Antimicrobial Activity:

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared.

  • Plate Inoculation: The surface of an agar plate is uniformly inoculated with the microbial suspension.

  • Well Creation: Wells of a specific diameter are cut into the agar.

  • Compound Application: A known concentration of the pyrazole-3-carboxylic acid derivative solution is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for microbial growth.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured. The size of the zone of inhibition is indicative of the antimicrobial activity.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity:

  • Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions.

  • Compound Administration: The test compound (pyrazole-3-carboxylic acid derivative) or a control vehicle is administered to the animals, typically orally or intraperitoneally.

  • Induction of Edema: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the hind paw to induce inflammation and edema.

  • Paw Volume Measurement: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Conclusion and Future Directions

The diverse and potent biological activities of pyrazole-3-carboxylic acid derivatives firmly establish them as a "privileged scaffold" in medicinal chemistry. Their demonstrated efficacy in anticancer, antimicrobial, anti-inflammatory, and antiviral applications underscores their immense potential for the development of novel therapeutics. The ability to readily modify the core structure allows for the fine-tuning of their pharmacological properties, offering a promising path for lead optimization and the creation of drugs with improved efficacy and safety profiles.

Future research in this area should continue to explore the vast chemical space of pyrazole-3-carboxylic acid derivatives. A deeper understanding of their structure-activity relationships (SAR) will be crucial for designing next-generation compounds with enhanced potency and selectivity. Furthermore, the elucidation of their detailed mechanisms of action, particularly the specific signaling pathways they modulate, will provide a more rational basis for their therapeutic application. The continued investigation of this versatile scaffold holds the promise of delivering innovative solutions to some of the most pressing challenges in human health.

References

A Theoretical and Experimental Guide to the Electronic Properties of 5-bromo-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-bromo-1H-pyrazole-3-carboxylic acid is a heterocyclic compound with significant potential in pharmaceutical and materials science applications. Understanding its electronic structure is crucial for predicting its reactivity, stability, and interaction with biological targets. This technical guide outlines a comprehensive theoretical and experimental approach to characterizing the electronic properties of this molecule. While direct, in-depth theoretical studies on this specific compound are not extensively available in current literature, this document details the established computational and experimental protocols used for analogous pyrazole derivatives. This guide serves as a roadmap for researchers seeking to investigate the electronic landscape of this compound.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a bromine atom and a carboxylic acid group to the pyrazole ring, as in this compound, is expected to significantly modulate its electronic characteristics and, consequently, its chemical and biological behavior. The bromine atom, being an electron-withdrawing group, can influence the electron density distribution across the pyrazole ring, while the carboxylic acid group can participate in hydrogen bonding and act as a key pharmacophore.

A thorough understanding of the electronic properties, such as the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential, is paramount for the rational design of novel drugs and functional materials. This guide presents a standardized workflow for a detailed theoretical investigation using computational chemistry methods, complemented by experimental validation techniques.

Theoretical Methodology: A Computational Approach

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools for investigating the electronic structure and properties of organic molecules.[1] The following sections detail a proposed computational workflow for this compound.

Computational Workflow

A typical DFT calculation workflow for an organic molecule like this compound involves several key steps, from initial structure preparation to the analysis of calculated properties.[2][3]

computational_workflow cluster_input Input Preparation cluster_calculation DFT Calculations cluster_output Data Analysis mol_input Molecular Input (SMILES or 3D coordinates) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_input->geom_opt Initial Structure freq_calc Frequency Calculation (Confirm minimum energy) geom_opt->freq_calc Optimized Geometry electronic_props Electronic Properties (HOMO, LUMO, MEP) freq_calc->electronic_props Verified Structure tddft_calc TD-DFT Calculation (Excited states, UV-Vis) electronic_props->tddft_calc Ground State Properties data_analysis Analysis of: - Optimized Geometry - Electronic Descriptors - Simulated Spectra tddft_calc->data_analysis Calculated Properties homolumo_relationship lumo LUMO (Lowest Unoccupied Molecular Orbital) homo HOMO (Highest Occupied Molecular Orbital) energy_gap Energy Gap (ΔE) (LUMO - HOMO) lumo->energy_gap homo->energy_gap reactivity Chemical Reactivity stability Kinetic Stability transitions Electronic Transitions (UV-Vis Absorption) energy_gap->reactivity inversely related energy_gap->stability directly related energy_gap->transitions determines energy theory_experiment_interplay cluster_theory Theoretical Prediction cluster_experiment Experimental Validation dft DFT/TD-DFT Calculations predicted_props Predicted Properties: - HOMO/LUMO Energies - UV-Vis Spectrum (λmax) - Molecular Geometry dft->predicted_props validation Validation & Refinement predicted_props->validation Compare cv Cyclic Voltammetry cv->validation Measure uv_vis UV-Vis Spectroscopy uv_vis->validation Measure xray X-ray Crystallography xray->validation Measure validation->dft Refine Model

References

Methodological & Application

The Versatile Scaffold: 5-Bromo-1H-pyrazole-3-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-Bromo-1H-pyrazole-3-carboxylic acid has emerged as a pivotal building block in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. Its unique structural features, including a bromine atom and a carboxylic acid group, provide strategic points for chemical modification, enabling the synthesis of diverse compound libraries with a wide range of biological activities. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of this compound in drug discovery, with a focus on its application in the development of kinase and cyclooxygenase inhibitors.

Application Notes

The pyrazole ring is a well-established pharmacophore present in numerous FDA-approved drugs. The introduction of a bromine atom at the 5-position and a carboxylic acid at the 3-position of the pyrazole ring enhances its utility as a synthetic intermediate. The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki or Heck couplings, allowing for the introduction of diverse aryl or heteroaryl substituents. The carboxylic acid moiety provides a convenient point for amide bond formation, facilitating the conjugation of the pyrazole core to other pharmacophores or linker units.[1]

This scaffold has been extensively utilized in the development of inhibitors for a variety of protein targets, particularly protein kinases and cyclooxygenase (COX) enzymes, which are implicated in cancer and inflammatory diseases, respectively.

Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazole scaffold has proven to be a key structural motif in the design of potent and selective kinase inhibitors.[2][3] Derivatives of this compound have been investigated as inhibitors of several kinases, including p38 MAP kinase, a key player in inflammatory responses, and various receptor tyrosine kinases involved in cancer progression.[4]

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes are responsible for the biosynthesis of prostaglandins, which are key mediators of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting COX enzymes. The pyrazole scaffold is a core component of the selective COX-2 inhibitor celecoxib. The design and synthesis of novel pyrazole-based derivatives continue to be an active area of research for the development of new anti-inflammatory agents with improved efficacy and safety profiles.

Quantitative Data on Pyrazole-Based Inhibitors

The following table summarizes the inhibitory activities of various pyrazole derivatives against different biological targets. This data highlights the potential of the pyrazole scaffold in generating potent inhibitors for diverse therapeutic targets.

Compound ClassTargetIC50/ActivityReference
Pyrazole-based inhibitorsp38 MAP KinaseIC50 values in the nanomolar range have been reported for optimized inhibitors.[4]
Pyrazole derivativesCOX-2ED50 of 0.8575 mmol/kg for a lead compound in an in vivo anti-inflammatory model.[5]
Pyrazole thioether analogsDapE (Haemophilus influenzae)IC50 of 17.9 ± 8.0 μM for the most potent analog.[6]
Pyrazole chalconesHeLa and MCF-7 cancer cell linesIC50 values of 18 and 47 µM, respectively.[7]
3-amino-1H-pyrazole derivativeBMPR2IC50 = 506 nM[8]
5-phenyl-1H-pyrazole-3-carboxylic acid amide derivative (AQ-E5)AcrosinIC50 of 0.01μmol/mL[9]
5-Aryl-1H-pyrazole-3-carboxylic acidsCarbonic Anhydrase IX and XIIKi in the range of 4-50 μM[10]
5-amino-1H-pyrazole-4-carboxamide derivative (10h)FGFR1, FGFR2, FGFR3, FGFR2 V564FIC50 = 46, 41, 99, and 62 nM, respectively[11]

Experimental Protocols

Protocol 1: Synthesis of a Pyrazole-based Inhibitor Intermediate

This protocol describes a general method for the derivatization of this compound, a key step in the synthesis of many pyrazole-based inhibitors.

Objective: To synthesize 1-(3-chloro-2-pyridinyl)-3-bromo-1H-pyrazole-5-carboxylic acid from this compound.[12]

Materials:

  • This compound

  • 2,3-dichloropyridine

  • Potassium carbonate

  • Ethanol

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of this compound and 1 equivalent of 2,3-dichloropyridine in an appropriate amount of ethanol.[12]

  • Add 2 equivalents of solid potassium carbonate to the mixture.[12]

  • Heat the mixture to reflux and stir for 24 hours.[12]

  • After cooling to room temperature, wash the reaction mixture three times with ethyl acetate.[12]

  • Adjust the pH of the aqueous layer to acidic using 1 M hydrochloric acid solution.[12]

  • Extract the aqueous layer three times with ethyl acetate.[12]

  • Combine the organic layers and dry over anhydrous sodium sulfate.[12]

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[12]

  • Purify the crude product by a suitable method (e.g., recrystallization or column chromatography) to yield 1-(3-chloro-2-pyridinyl)-3-bromo-1H-pyrazole-5-carboxylic acid.[12]

Protocol 2: In Vitro p38 Kinase Inhibition Assay (Luminescent)

This protocol outlines a common method to assess the inhibitory activity of pyrazole compounds against p38 MAP kinase.

Objective: To determine the IC50 value of a test compound against p38 kinase.

Materials:

  • Recombinant active p38α kinase

  • ATF2 (or other suitable p38 substrate)

  • Test compound (dissolved in DMSO)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well white assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration is constant across all wells (typically ≤1%).

  • Reaction Setup:

    • Add 1 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Prepare a master mix containing p38 kinase and the peptide substrate in kinase assay buffer. Add 2 µL of this master mix to each well.

    • Incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.

  • Kinase Reaction Initiation: Prepare an ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for p38α. Add 2 µL of the ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Cell-Based Viability Assay (MTT Assay)

This protocol is used to evaluate the cytotoxic effects of pyrazole compounds on cancer cell lines.

Objective: To determine the IC50 of a test compound in a cancer cell line.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. The final DMSO concentration should not exceed 0.5% (v/v). Remove the old medium and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.

Visualizations of Signaling Pathways and Workflows

Signaling Pathways

The following diagrams illustrate key signaling pathways that are often targeted by inhibitors derived from the this compound scaffold.

p38_MAPK_pathway Stress Stress / Cytokines MAPKKK MAPKKK (e.g., MEKK, MLK) Stress->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates Downstream Downstream Targets (e.g., ATF2, MK2) p38->Downstream phosphorylates Response Cellular Response (Inflammation, Apoptosis) Downstream->Response

Caption: p38 MAPK signaling pathway.

JAK_STAT_pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT Receptor->STAT recruits & phosphorylates JAK->Receptor phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene Gene Transcription Nucleus->Gene activates

Caption: JAK-STAT signaling pathway.

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and biological evaluation of inhibitors derived from this compound.

synthesis_workflow Start 5-Bromo-1H-pyrazole -3-carboxylic acid Step1 Amide Coupling or Cross-Coupling Start->Step1 Intermediate Derivatized Pyrazole Intermediate Step1->Intermediate Step2 Further Functionalization Intermediate->Step2 Final Final Compound Library Step2->Final Purification Purification & Characterization Final->Purification

Caption: General synthesis workflow.

biological_evaluation_workflow Compound Test Compound Biochemical Biochemical Assay (e.g., Kinase Inhibition) Compound->Biochemical CellBased Cell-Based Assay (e.g., MTT, Western Blot) Compound->CellBased IC50 Determine IC50 Biochemical->IC50 Lead Lead Optimization IC50->Lead CellularActivity Assess Cellular Activity (Viability, Signaling) CellBased->CellularActivity CellularActivity->Lead

Caption: Biological evaluation workflow.

References

Application Notes and Protocols: 5-Bromo-1H-pyrazole-3-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1H-pyrazole-3-carboxylic acid is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its pyrazole core is a privileged scaffold found in numerous biologically active compounds. The presence of a carboxylic acid group at the 3-position allows for the facile formation of amide bonds, a common linkage in many drug candidates. Furthermore, the bromine atom at the 5-position serves as a valuable synthetic handle for various cross-coupling reactions, such as Suzuki or Heck couplings, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR).[1] This combination of functionalities makes this compound a key intermediate in the synthesis of targeted therapeutics, particularly in the areas of oncology and inflammatory diseases.

Key Applications in Medicinal Chemistry

Derivatives of this compound, particularly its corresponding carboxamides, have shown significant promise as inhibitors of various protein kinases and as anti-inflammatory agents.

  • Kinase Inhibition: The pyrazole-3-carboxamide scaffold is a well-established pharmacophore for targeting the ATP-binding site of protein kinases. Dysregulation of kinase activity is a hallmark of many cancers, making them critical targets for drug discovery. Pyrazole derivatives have been successfully developed as inhibitors of Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs), which are key regulators of cell cycle progression and immune responses, respectively.

  • Anti-inflammatory Activity: Pyrazole-containing compounds have a long history in the development of anti-inflammatory drugs. Novel derivatives are being explored for their ability to modulate inflammatory pathways, for instance, by inhibiting enzymes like cyclooxygenase (COX) or by targeting signaling pathways involved in the production of pro-inflammatory cytokines.

Data Presentation: Biological Activity of Representative Pyrazole-3-Carboxamide Derivatives

The following table summarizes the in vitro inhibitory activity of selected pyrazole-3-carboxamide derivatives, illustrating the potential of compounds that can be synthesized from this compound. It is important to note that the specific biological activities of direct derivatives of this compound may vary and require experimental validation.

Compound ClassTarget Kinase/PathwayRepresentative CompoundIC50 (nM)Target Cell LineIC50 (µM)
4-Amino-(1H)-pyrazole derivativesJAK1Compound 3f3.4HEL0.35
JAK22.2K5620.37
JAK33.5
1H-pyrazole-3-carboxamideFLT3Compound 8t0.089MV4-110.00122
CDK20.719
CDK40.770
5-Amide-1H-pyrazole-3-carboxylP2Y14RCompound 161.93--

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-1H-pyrazole-3-carboxamide Derivatives

This protocol describes a general method for the amidation of this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HOBt/EDC)

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • The desired primary or secondary amine

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Acid Chloride Formation (Method A):

    • To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (2.0 eq) dropwise at 0 °C.

    • Allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 5-bromo-1H-pyrazole-3-carbonyl chloride. This is typically used in the next step without further purification.

  • Amide Coupling (Method B - using a coupling agent):

    • To a solution of this compound (1.0 eq), the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF, stir the mixture at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).

  • Amide Formation:

    • Dissolve the crude acid chloride (from Method A) in anhydrous DCM and cool to 0 °C.

    • In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC.

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to yield the final 5-Bromo-1H-pyrazole-3-carboxamide derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Synthesized 5-Bromo-1H-pyrazole-3-carboxamide derivatives

  • Recombinant target kinase (e.g., JAK2, CDK2)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of each test compound in 100% DMSO (e.g., 10 mM).

    • Create a serial dilution of the compounds in kinase assay buffer to achieve the desired final concentrations for the assay.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the target kinase and its specific substrate to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30 °C for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate the plate at room temperature for 40 minutes to convert the remaining ATP to ADP.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

This protocol is a standard method to evaluate the acute anti-inflammatory activity of test compounds in rodents.

Materials:

  • Synthesized 5-Bromo-1H-pyrazole-3-carboxamide derivatives

  • Carrageenan solution (1% w/v in saline)

  • Reference anti-inflammatory drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Wistar rats or Swiss albino mice

  • Plethysmometer

Procedure:

  • Animal Dosing:

    • Fast the animals overnight with free access to water.

    • Administer the test compounds and the reference drug orally at a predetermined dose (e.g., 10 mg/kg). The control group receives only the vehicle.

  • Induction of Edema:

    • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume:

    • Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each group at each time point compared to the initial paw volume.

    • Determine the percentage inhibition of edema for the treated groups compared to the control group using the following formula:

      • % Inhibition = [ ( (V_c - V_o)_control - (V_t - V_o)_treated ) / (V_c - V_o)_control ] x 100

      • Where V_o is the initial paw volume, V_c is the paw volume of the control group at a specific time, and V_t is the paw volume of the treated group at the same time.

Visualizations

G cluster_start Starting Material cluster_synthesis Synthesis cluster_library Compound Library cluster_screening Biological Screening 5-Bromo-1H-pyrazole-3-carboxylic_acid This compound Amidation Amidation with various amines 5-Bromo-1H-pyrazole-3-carboxylic_acid->Amidation Library Library of 5-Bromo-1H-pyrazole-3-carboxamide Derivatives Amidation->Library Kinase_Assay Kinase Inhibition Assays (e.g., JAK, CDK) Library->Kinase_Assay Anti_Inflammatory_Assay Anti-inflammatory Assays Library->Anti_Inflammatory_Assay

Caption: General workflow for the synthesis and screening of 5-Bromo-1H-pyrazole-3-carboxamide derivatives.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates JAK->JAK STAT STAT JAK->STAT phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT dimerizes Nucleus Nucleus pSTAT->Nucleus translocates to Gene Gene Transcription (Inflammation, Proliferation) Nucleus->Gene activates Inhibitor 5-Bromo-1H-pyrazole-3-carboxamide Derivative (JAK Inhibitor) Inhibitor->JAK inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by a pyrazole-based JAK inhibitor.

References

Application Notes and Protocols for Amide Coupling with 5-Bromo-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the amide coupling of 5-Bromo-1H-pyrazole-3-carboxylic acid with various amines, a key transformation in the synthesis of a wide range of biologically active molecules. The protocols outlined below are based on established synthetic methodologies for amide bond formation and are intended to serve as a starting point for reaction optimization.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The pyrazole scaffold is a common feature in many pharmaceuticals, and the presence of a carboxylic acid allows for the straightforward formation of amide bonds, enabling the exploration of structure-activity relationships (SAR) by introducing diverse amine substituents. The bromo substituent provides a handle for further functionalization, for example, through cross-coupling reactions.

This document outlines protocols for three common and effective amide coupling reagents: HATU, EDC/HOBt, and T3P. The choice of coupling reagent and conditions will depend on the specific amine substrate, its reactivity, steric hindrance, and the desired scale of the reaction.

Data Presentation: Comparison of Common Amide Coupling Reagents

The following table summarizes typical reaction conditions and expected outcomes for the amide coupling of this compound. Please note that yields are representative and may vary depending on the specific amine used.

Coupling ReagentBaseSolventTemperature (°C)Typical Reaction Time (h)Typical Yield Range (%)Key Considerations
HATU DIPEA, Et₃NDMF, CH₂Cl₂0 to 252 - 1270 - 95Highly efficient, suitable for hindered amines. Byproducts are water-soluble, simplifying workup.
EDC/HOBt DIPEA, NMMDMF, CH₂Cl₂0 to 2512 - 2460 - 90Cost-effective and widely used. HOBt suppresses racemization. Can be less effective for very unreactive amines.
T3P® Pyridine, Et₃NEtOAc, THF0 to 501 - 675 - 98Mild and efficient with a simple workup as byproducts are water-soluble. Low epimerization risk.

Abbreviations: HATU: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt: Hydroxybenzotriazole, T3P®: Propylphosphonic Anhydride, DIPEA: N,N-Diisopropylethylamine, Et₃N: Triethylamine, NMM: N-Methylmorpholine, DMF: N,N-Dimethylformamide, CH₂Cl₂: Dichloromethane, EtOAc: Ethyl acetate, THF: Tetrahydrofuran.

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for a broad range of amines, including those that are sterically hindered or possess lower nucleophilicity.

Materials:

  • This compound

  • Amine (1.0 - 1.2 equivalents)

  • HATU (1.1 - 1.5 equivalents)

  • DIPEA (2.0 - 3.0 equivalents)

  • Anhydrous DMF or CH₂Cl₂

  • Standard workup and purification reagents

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (2.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add HATU (1.2 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

A classic and cost-effective method suitable for a wide variety of amines.

Materials:

  • This compound

  • Amine (1.0 - 1.2 equivalents)

  • EDC·HCl (1.2 - 1.5 equivalents)

  • HOBt (1.2 - 1.5 equivalents)

  • DIPEA or NMM (2.0 - 3.0 equivalents)

  • Anhydrous DMF or CH₂Cl₂

  • Standard workup and purification reagents

Procedure:

  • Dissolve this compound (1.0 eq), HOBt (1.3 eq), and the amine (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the mixture and cool to 0 °C.

  • Add EDC·HCl (1.3 eq) in one portion.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Continue stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Perform an aqueous workup as described in Protocol 1.

  • Purify the product via silica gel chromatography.

Protocol 3: T3P®-Mediated Amide Coupling

This protocol is known for its mild conditions, high yields, and easy workup.

Materials:

  • This compound

  • Amine (1.0 - 1.2 equivalents)

  • T3P® (50% solution in EtOAc is common) (1.5 equivalents)

  • Pyridine or Et₃N (3.0 - 4.0 equivalents)

  • Anhydrous EtOAc or THF

  • Standard workup and purification reagents

Procedure:

  • To a solution of this compound (1.0 eq) and the amine (1.1 eq) in anhydrous ethyl acetate, add pyridine (3.5 eq).

  • Cool the mixture to 0 °C.

  • Slowly add the T3P® solution (1.5 eq) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 1-6 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer and wash with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the desired amide by column chromatography.

Mandatory Visualizations

AmideCouplingWorkflow cluster_reagents Reagents start_end start_end process process reagents reagents purification purification product product Start Start Mix Mix Acid and Amine Start->Mix AddReagents Add Coupling Reagent and Base Mix->AddReagents React Stir at RT AddReagents->React Workup Aqueous Workup React->Workup Purify Column Chromatography Workup->Purify End Final Product Purify->End Acid 5-Bromo-1H-pyrazole- 3-carboxylic acid Amine Amine CouplingReagent HATU / EDC, HOBt / T3P Base DIPEA / Pyridine

Caption: General workflow for amide coupling of this compound.

CouplingReagentActivation acid acid reagent reagent intermediate intermediate amine amine product product base base CarboxylicAcid R-COOH (this compound) ActivatedEster Activated Intermediate (e.g., O-acylisourea, active ester) CarboxylicAcid->ActivatedEster Activation CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->ActivatedEster Base Base Base->CarboxylicAcid Deprotonation AmideProduct Amide Product ActivatedEster->AmideProduct Nucleophilic Attack Amine R'-NH₂ Amine->AmideProduct

Caption: Simplified mechanism of carboxylic acid activation and amide bond formation.

Application Notes and Protocols for Suzuki Coupling Reactions Involving 5-Bromo-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of 5-Bromo-1H-pyrazole-3-carboxylic acid with various aryl and heteroaryl boronic acids. The pyrazole scaffold is a significant pharmacophore in medicinal chemistry, and its functionalization via Suzuki coupling offers a versatile strategy for the synthesis of novel drug candidates and complex molecular probes.

The Suzuki-Miyaura reaction is a robust and widely used method for carbon-carbon bond formation, valued for its mild reaction conditions and broad functional group tolerance.[1] These protocols are designed to serve as a comprehensive guide for chemists in academic and industrial research settings.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide (in this case, this compound) and an organoboron compound (an aryl or heteroaryl boronic acid). The catalytic cycle involves three primary steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.[1][2] A base is essential for the activation of the organoboron compound, facilitating the transmetalation step.[3]

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative reaction conditions for the Suzuki coupling of this compound with various boronic acids. These conditions are based on established protocols for similar nitrogen-rich heterocyclic compounds.[4][5]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O (4:1)901288
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Toluene/EtOH/H₂O (4:1:1)1001092
33-Fluorophenylboronic acidXPhos Pd G2 (2)K₃PO₄1,4-Dioxane/H₂O (4:1)100895
42-Thiopheneboronic acidPd(PPh₃)₄ (5)Na₂CO₃1,4-Dioxane/H₂O (4:1)901485
54-Pyridinylboronic acidP1 (XPhos precatalyst) (6)K₃PO₄1,4-Dioxane/H₂O (4:1)1002475[5]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling using Pd(PPh₃)₄

This protocol describes a general method for the coupling of this compound with an arylboronic acid using Tetrakis(triphenylphosphine)palladium(0).

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Schlenk flask or microwave reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.[6]

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[6]

  • Solvent Addition: Add the anhydrous, degassed 1,4-dioxane and water (4:1 mixture) to the flask via syringe.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Purification: Filter the precipitate and wash with cold water. The crude product can be further purified by recrystallization or column chromatography on silica gel to obtain the desired 5-aryl-1H-pyrazole-3-carboxylic acid.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times.[7]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.5 equiv)

  • 1,4-Dioxane/Water (3:1), degassed

  • Microwave reaction vial with a stir bar

  • Microwave reactor

Procedure:

  • To a microwave reaction vial, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and cesium carbonate.[8]

  • Add the degassed solvent mixture of 1,4-dioxane and water.[8]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 30-60 minutes with stirring.[8]

  • After cooling, dilute the reaction mixture with ethyl acetate and acidify with 1M HCl.

  • Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield the pure 5-aryl-1H-pyrazole-3-carboxylic acid derivative.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Coupling_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition ArPdX Ar-Pd(II)Ln-X ArPdX->Pd0 Transmetalation Transmetalation XBO2R2 X-B(OR)2 ArPdX->XBO2R2 ArPdAr_prime Ar-Pd(II)Ln-Ar' ArPdAr_prime->ArPdX RedElim Reductive Elimination Product Ar-Ar' Product->ArPdAr_prime Reactant1 Ar-X Reactant1->ArPdX Reactant2 Ar'-B(OR)2 Boronate [Ar'-B(OR)2(Base)]- Reactant2->Boronate Base Base Base->Boronate Boronate->ArPdAr_prime

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Experimental_Workflow A 1. Reaction Setup (Reactants, Base, Solvent) B 2. Inert Atmosphere (Evacuate/Backfill with Ar/N2) A->B C 3. Catalyst Addition B->C D 4. Heating & Stirring (Conventional or Microwave) C->D E 5. Reaction Monitoring (TLC/LC-MS) D->E F 6. Workup (Quenching, Extraction) E->F Reaction Complete G 7. Purification (Chromatography/Recrystallization) F->G H Pure Product G->H

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of kinase inhibitors derived from 5-Bromo-1H-pyrazole-3-carboxylic acid. This versatile building block offers a scaffold for the development of potent and selective inhibitors targeting key kinases implicated in various diseases, including cancer and inflammatory disorders. The protocols outlined below are intended to serve as a foundational methodology for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction to Pyrazole-Based Kinase Inhibitors

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. In the context of kinase inhibition, pyrazole derivatives have demonstrated significant potential by targeting the ATP-binding site of various kinases. The strategic placement of a bromine atom at the 5-position of the pyrazole ring, coupled with a carboxylic acid at the 3-position, provides two key reactive sites for molecular elaboration. The carboxylic acid is readily converted to an amide, allowing for the introduction of diverse substituents to probe interactions within the kinase active site. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the installation of aryl or heteroaryl groups to enhance potency and selectivity.

Targeted Kinase Signaling Pathways

Kinase inhibitors derived from this compound have shown activity against several important kinase targets, including p38 MAP kinase and Aurora kinases. Understanding the signaling pathways in which these kinases operate is crucial for elucidating the mechanism of action of the synthesized inhibitors.

p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The p38 MAPK pathway is a key signaling cascade that responds to a variety of extracellular stimuli, including stress and inflammatory cytokines.[1][2] Activation of this pathway plays a central role in inflammation, cell cycle regulation, and apoptosis.[1] The core of the pathway consists of a three-tiered kinase cascade: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the p38 MAPK itself.[3][4]

p38_MAPK_Signaling_Pathway extracellular_stimuli Stress / Cytokines receptor Receptor extracellular_stimuli->receptor map3k MAP3K (e.g., ASK1, TAK1) receptor->map3k map2k MAP2K (MKK3/6) map3k->map2k p38_mapk p38 MAPK map2k->p38_mapk substrates Downstream Substrates (e.g., ATF2, MK2) p38_mapk->substrates cellular_response Cellular Response (Inflammation, Apoptosis) substrates->cellular_response inhibitor Pyrazole-based Inhibitor inhibitor->p38_mapk Aurora_Kinase_Signaling_Pathway cell_cycle Cell Cycle Progression (G2/M Phase) aurora_a Aurora A Kinase cell_cycle->aurora_a aurora_b Aurora B Kinase cell_cycle->aurora_b centrosome Centrosome Maturation & Spindle Assembly aurora_a->centrosome chromosome Chromosome Segregation & Cytokinesis aurora_b->chromosome mitosis Proper Mitosis centrosome->mitosis chromosome->mitosis inhibitor Pyrazole-based Inhibitor inhibitor->aurora_a inhibitor->aurora_b Synthesis_Workflow start 5-Bromo-1H-pyrazole- 3-carboxylic acid protocol1 Protocol 1: Amide Coupling start->protocol1 intermediate 5-Bromo-N-(aryl)-1H-pyrazole- 3-carboxamide protocol1->intermediate protocol2 Protocol 2: Suzuki Coupling intermediate->protocol2 final_product 5-Aryl-N-(aryl)-1H-pyrazole- 3-carboxamide (Kinase Inhibitor) protocol2->final_product screening Biological Screening (Kinase Assays) final_product->screening

References

Application Notes and Protocols for the Development of Anti-Inflammatory Agents from 5-Bromo-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of novel anti-inflammatory agents utilizing 5-Bromo-1H-pyrazole-3-carboxylic acid as a starting scaffold. The following sections detail the rationale, synthetic strategies, key experimental protocols, and data presentation for the evaluation of potential drug candidates.

Introduction: The Pyrazole Scaffold in Anti-Inflammatory Drug Discovery

Pyrazole derivatives are a cornerstone in medicinal chemistry, renowned for their wide range of pharmacological activities, particularly as anti-inflammatory agents.[1][2][3][4][5] The five-membered heterocyclic ring of pyrazole serves as a versatile scaffold for designing compounds that can selectively target key enzymes and receptors involved in the inflammatory cascade.[1][3] A prominent example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, which features a pyrazole core and is widely used for the management of pain and inflammation.[1][4]

The primary mechanism by which many pyrazole-based anti-inflammatory drugs exert their effect is through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[1][4][6] COX-2 is upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are key mediators of pain, fever, and inflammation.[1][3] By selectively inhibiting COX-2 over the constitutive COX-1 isoform, the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) can be minimized.[1]

Beyond COX inhibition, pyrazole derivatives have been shown to modulate other inflammatory pathways, including the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1] This multi-faceted approach makes the pyrazole scaffold an attractive starting point for the development of new and improved anti-inflammatory therapies.

Synthetic Strategies: From this compound to Bioactive Molecules

This compound is a versatile starting material for the synthesis of a diverse library of potential anti-inflammatory agents. The bromine atom at the 5-position and the carboxylic acid at the 3-position offer two distinct points for chemical modification, primarily through cross-coupling reactions and amide bond formation.

A general synthetic workflow can be envisioned as follows:

G start This compound step1 Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) start->step1 Pd Catalyst, Base step2 Amide Coupling (Various Amines) step1->step2 Activation Reagent product Diverse Library of 5-Aryl-1H-pyrazole-3-carboxamides step2->product

Caption: General synthetic workflow.
Suzuki Cross-Coupling for C-5 Arylation

The bromine atom at the C-5 position is amenable to palladium-catalyzed Suzuki cross-coupling reactions, allowing for the introduction of a wide variety of aryl and heteroaryl groups. This is a crucial step as the nature of the substituent at this position can significantly influence the compound's potency and selectivity for COX-2.

Amide Bond Formation at C-3

The carboxylic acid group at the C-3 position can be readily converted to an amide. This is typically achieved by activating the carboxylic acid (e.g., with a coupling reagent like HATU or by converting it to an acid chloride) followed by reaction with a primary or secondary amine. This allows for the introduction of a diverse range of substituents, which can impact the compound's pharmacokinetic and pharmacodynamic properties.

Data Presentation: In Vitro and In Vivo Efficacy

Clear and concise data presentation is crucial for comparing the efficacy of newly synthesized compounds. The following tables provide examples of how to structure quantitative data from key anti-inflammatory assays.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1 IC₅₀ / COX-2 IC₅₀)
Example-1 >1000.52>192
Example-2 85.30.25341.2
Example-3 62.11.1554.0
Celecoxib 15.20.049310.2
Indomethacin 0.9524.50.039

Data is representative and compiled from various sources for illustrative purposes.[1][6]

Table 2: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

Compound IDConcentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
Example-4 1075.281.5
Example-5 1068.972.3
Example-6 1082.188.7
Dexamethasone (1 µM) 192.595.1

Data is representative and compiled from various sources for illustrative purposes.[1]

Table 3: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema

Compound IDDose (mg/kg)Paw Edema Inhibition (%) at 3h
Example-7 1065.8
Example-8 1072.1
Example-9 1058.4
Indomethacin 1078.2

Data is representative and compiled from various sources for illustrative purposes.[1][3]

Experimental Protocols

The following are detailed protocols for the key experiments cited in these application notes.

General Protocol for Suzuki Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki cross-coupling of this compound with an arylboronic acid.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine this compound, arylboronic acid, Pd catalyst, and base in a reaction vessel. B Add solvent (e.g., dioxane/water). A->B C Heat the mixture under an inert atmosphere (e.g., 80-100 °C) for 2-12 hours. B->C D Cool the reaction, dilute with water, and acidify. C->D E Extract with an organic solvent (e.g., ethyl acetate). D->E F Dry the organic layer and concentrate. E->F G Purify the crude product by chromatography. F->G

Caption: Suzuki coupling workflow.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., 1,4-dioxane and water, 4:1)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a reaction flask, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and acidify to pH ~3-4 with 1M HCl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-1H-pyrazole-3-carboxylic acid.

General Protocol for Amide Coupling

This protocol outlines a standard procedure for the formation of an amide bond from a 5-aryl-1H-pyrazole-3-carboxylic acid and an amine.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve the 5-aryl-1H-pyrazole-3-carboxylic acid and amine in a suitable solvent (e.g., DMF). B Add a coupling reagent (e.g., HATU) and a base (e.g., DIPEA). A->B C Stir the reaction mixture at room temperature for 4-24 hours. B->C D Quench the reaction with water. C->D E Extract with an organic solvent (e.g., ethyl acetate). D->E F Wash the organic layer with aqueous solutions (e.g., LiCl, NaHCO₃, brine). E->F G Dry the organic layer and concentrate. F->G H Purify the crude product by chromatography or crystallization. G->H

Caption: Amide coupling workflow.

Materials:

  • 5-aryl-1H-pyrazole-3-carboxylic acid

  • Amine (1.1 equivalents)

  • Coupling reagent (e.g., HATU, 1.2 equivalents)

  • Base (e.g., DIPEA, 2 equivalents)

  • Solvent (e.g., DMF)

  • Standard laboratory glassware

Procedure:

  • Dissolve the 5-aryl-1H-pyrazole-3-carboxylic acid in the solvent in a reaction flask.

  • Add the amine, followed by the base and the coupling reagent.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers and wash successively with saturated aqueous LiCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by crystallization to afford the desired 5-aryl-1H-pyrazole-3-carboxamide.

In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of test compounds against COX-1 and COX-2.[7][8][9]

G cluster_0 Preparation cluster_1 Incubation cluster_2 Detection cluster_3 Analysis A Prepare solutions of test compounds, enzymes (COX-1, COX-2), and substrate (arachidonic acid). B Pre-incubate the enzyme with the test compound or vehicle control. A->B C Initiate the reaction by adding arachidonic acid. B->C D Add a colorimetric probe that reacts with the prostaglandin product. C->D E Measure the absorbance at the appropriate wavelength. D->E F Calculate the percentage of inhibition and determine the IC₅₀ value. E->F

Caption: COX inhibition assay workflow.

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit (e.g., from Cayman Chemical)

  • Test compounds and reference inhibitors (e.g., Celecoxib, Indomethacin)

  • 96-well microplate and plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Add the test compounds or vehicle control to the wells and pre-incubate for a specified time (e.g., 10 minutes at 25 °C).

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Add the colorimetric substrate solution.

  • Measure the absorbance at the recommended wavelength (e.g., 590 nm) at multiple time points to determine the reaction rate.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.

In Vitro Inhibition of Pro-inflammatory Cytokines in Macrophages

This protocol details the measurement of TNF-α and IL-6 production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.[10][11][12][13][14][15][16][17][18]

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Cytokine Measurement cluster_3 Data Analysis A Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight. B Pre-treat the cells with test compounds or vehicle for 1 hour. A->B C Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. B->C D Collect the cell culture supernatants. C->D E Measure TNF-α and IL-6 concentrations using ELISA kits. D->E F Calculate the percentage of cytokine inhibition compared to the LPS-only control. E->F

Caption: Cytokine inhibition assay workflow.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds

  • ELISA kits for murine TNF-α and IL-6

  • 24-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells into 24-well plates at a density of 2 x 10⁵ cells/well and incubate overnight.

  • The following day, remove the medium and pre-treat the cells with various concentrations of the test compounds (in fresh medium) for 1 hour.

  • Add LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control.

  • Incubate the plates for 24 hours at 37 °C in a 5% CO₂ incubator.

  • After incubation, collect the cell culture supernatants and centrifuge to remove any cell debris.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage of cytokine inhibition for each compound concentration relative to the LPS-stimulated vehicle control.

In Vivo Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of test compounds.[19][20][21][22][23]

G cluster_0 Animal Preparation cluster_1 Dosing and Induction cluster_2 Measurement cluster_3 Data Analysis A Acclimatize rats and fast them overnight before the experiment. B Administer the test compound or vehicle control (e.g., orally or intraperitoneally). A->B C After a set time (e.g., 1 hour), inject carrageenan into the sub-plantar region of the right hind paw. B->C D Measure the paw volume using a plethysmometer at baseline and at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours). C->D E Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group. D->E

Caption: Carrageenan-induced paw edema workflow.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds and reference drug (e.g., Indomethacin)

  • Plethysmometer

  • Animal handling equipment

Procedure:

  • House the rats in a controlled environment and fast them overnight with free access to water before the experiment.

  • On the day of the experiment, measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Administer the test compounds or vehicle control to the respective groups of animals (typically 6-8 animals per group) via the desired route (e.g., oral gavage).

  • One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculate the percentage of edema at each time point for each animal.

  • Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group using the following formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

Signaling Pathways in Inflammation

Understanding the underlying molecular mechanisms of inflammation is critical for rational drug design. The following diagram illustrates the key signaling pathways involved in the production of pro-inflammatory mediators.

G cluster_0 Stimuli cluster_1 Cell Membrane Receptors cluster_2 Intracellular Signaling Cascades cluster_3 Gene Expression and Protein Synthesis cluster_4 Pro-inflammatory Mediators cluster_5 Drug Targets LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK COX2 COX-2 NFkB->COX2 TNFa TNF-α NFkB->TNFa IL6 IL-6 NFkB->IL6 MAPK->COX2 MAPK->TNFa MAPK->IL6 PGs Prostaglandins COX2->PGs Cytokines Pro-inflammatory Cytokines TNFa->Cytokines IL6->Cytokines Pyrazole Pyrazole Derivatives (e.g., 5-Aryl-1H-pyrazole-3-carboxamides) Pyrazole->NFkB Inhibit Pyrazole->COX2 Inhibit

References

experimental procedure for N-alkylation of 5-Bromo-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

AN-001

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed experimental protocol for the N-alkylation of 5-Bromo-1H-pyrazole-3-carboxylic acid. Pyrazole derivatives are significant scaffolds in medicinal chemistry, and N-alkylation is a crucial method for modulating their pharmacological properties.[1][2] The procedure herein describes the reaction setup, monitoring, work-up, and purification of the N-alkylated products. A key challenge in the N-alkylation of unsymmetrically substituted pyrazoles is controlling the regioselectivity between the two nitrogen atoms (N1 and N2).[3][4] This protocol addresses this challenge by providing conditions that generally favor the formation of the N1-alkylated isomer due to steric hindrance from the substituent at the 5-position.

General Reaction Scheme

The N-alkylation of this compound proceeds via deprotonation of the pyrazole nitrogen, followed by nucleophilic attack on an alkyl halide. Due to the presence of the acidic carboxylic acid proton, a minimum of two equivalents of base is required.

Reaction: (A generic reaction image would be placed here showing the pyrazole, base, alkyl halide, and the two possible N1 and N2 products)

This compound reacts with an alkyl halide (R-X) in the presence of a base to yield a mixture of 1-Alkyl-5-bromo-1H-pyrazole-3-carboxylic acid (N1 isomer) and 2-Alkyl-5-bromo-2H-pyrazole-3-carboxylic acid (N2 isomer).

Experimental Protocol

This protocol describes a general and robust procedure for the N-alkylation reaction.

2.1 Materials and Equipment

  • Reagents:

    • This compound

    • Alkyl halide (e.g., Iodomethane, Iodoethane, Benzyl bromide)

    • Base: Sodium hydride (NaH, 60% dispersion in mineral oil) OR Potassium carbonate (K₂CO₃)

    • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate (EtOAc)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask with a magnetic stir bar

    • Septum and nitrogen/argon inlet

    • Syringes

    • Magnetic stir plate

    • Ice bath

    • Rotary evaporator

    • Glassware for extraction (separatory funnel)

    • Silica gel for column chromatography

    • Thin Layer Chromatography (TLC) plates and chamber

2.2 Step-by-Step Procedure

  • Reaction Setup: To a dry round-bottom flask under a nitrogen or argon atmosphere, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration relative to the starting material). Stir the mixture at room temperature until the solid is fully dissolved.

  • Base Addition (Perform with caution, especially with NaH):

    • Method A (Strong Base): Cool the flask to 0 °C using an ice bath. Carefully add Sodium Hydride (60% dispersion, 2.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes.

    • Method B (Mild Base): Add anhydrous Potassium Carbonate (2.5 eq) to the solution at room temperature.[5]

  • Alkylating Agent Addition: Slowly add the alkyl halide (1.1 - 1.5 eq) dropwise to the reaction mixture at 0 °C (for Method A) or room temperature (for Method B).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. The reaction progress should be monitored by TLC until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of water or saturated aqueous ammonium chloride solution.

  • Acidification & Extraction: Acidify the aqueous mixture to pH ~3-4 with 1 M HCl. Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes (often with 1% acetic acid added to the eluent to ensure the carboxylic acid remains protonated), to separate the N1 and N2 isomers and other impurities.[2][3]

  • Characterization: Characterize the purified product(s) using NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy to confirm the structure and determine the isomeric ratio.

Data Presentation

The choice of base and alkylating agent can influence the reaction yield and the ratio of N1 to N2 isomers. The N1 isomer is typically favored due to reduced steric hindrance.

EntryAlkylating Agent (R-X)BaseSolventTemp (°C)Time (h)Yield (%)N1:N2 Ratio
1IodomethaneNaHDMF0 to RT685>95:5
2IodomethaneK₂CO₃DMFRT to 50187890:10
3Benzyl BromideNaHDMF0 to RT891>98:2
4Benzyl BromideK₂CO₃DMFRT to 50248292:8
5IodoethaneNaHDMF0 to RT128294:6

Note: Data presented are representative and may vary based on specific reaction conditions and scale.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

experimental_workflow start_end start_end process process decision decision io io analysis analysis start Start setup 1. Dissolve Pyrazole in Anhydrous DMF start->setup add_base 2. Add Base (e.g., NaH or K2CO3) setup->add_base add_alkylating_agent 3. Add Alkylating Agent (R-X) add_base->add_alkylating_agent react 4. Stir at RT (4-24h) add_alkylating_agent->react monitor 5. Monitor by TLC react->monitor monitor->react Incomplete workup 6. Quench, Acidify & Extract monitor->workup Complete purify 7. Purify via Column Chromatography workup->purify characterize 8. Characterize Product (NMR, MS) purify->characterize end_node End characterize->end_node

Caption: Workflow for N-alkylation of this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Sodium hydride (NaH) is a highly flammable solid that reacts violently with water to produce hydrogen gas. Handle with extreme care under an inert atmosphere.

  • Alkylating agents are often toxic and may be carcinogenic. Avoid inhalation and skin contact.

  • DMF is a skin irritant and can be absorbed through the skin. Handle with care.

References

Scale-Up Synthesis of 5-Bromo-1H-pyrazole-3-carboxylic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 5-Bromo-1H-pyrazole-3-carboxylic acid and its derivatives. This key intermediate is valuable in the pharmaceutical industry for the development of various therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.[1] The bromine functionality allows for versatile downstream modifications through coupling reactions like Suzuki or Heck, making it a crucial building block in medicinal chemistry.

Synthetic Strategies for Scale-Up

Several synthetic routes are available for the preparation of this compound. The selection of an appropriate strategy for scale-up depends on factors such as raw material cost, safety, and scalability of the process. The primary approaches involve either the construction of the pyrazole ring followed by bromination or the use of a pre-brominated starting material for ring formation.

1. Synthesis via Bromination of a Pre-formed Pyrazole Ring:

A common and often scalable approach involves the electrophilic bromination of a pyrazole-3-carboxylic acid derivative. Reagents such as N-bromosuccinimide (NBS) are frequently employed for this transformation.[2] This method benefits from the availability of various pyrazole precursors. The regioselectivity of the bromination is a critical aspect, with the 4-position being the most reactive site for electrophilic aromatic substitution in many pyrazoles.[3] However, with appropriate substitution, bromination at the 5-position can be achieved.

2. Synthesis from Brominated Precursors:

An alternative strategy involves the cyclocondensation of a brominated precursor. For instance, the reaction of a hydrazine with a β-ketoester or a similar 1,3-dicarbonyl compound containing a bromine atom can directly yield the desired brominated pyrazole ring system. This approach offers good control over the regiochemistry of the final product.

3. Synthesis via Oxidation of a Methyl-Substituted Bromopyrazole:

Another viable route involves the oxidation of a more readily available precursor like 3-methyl-5-bromopyrazole.[4] This method utilizes a strong oxidizing agent, such as potassium permanganate, to convert the methyl group into a carboxylic acid. Careful control of reaction conditions is crucial to avoid over-oxidation or degradation of the pyrazole ring.

Key Experimental Protocols

The following protocols are detailed methodologies for key experiments in the synthesis of this compound and its derivatives.

Protocol 1: Synthesis of this compound via Oxidation

This protocol is adapted from a laboratory-scale synthesis and outlines the oxidation of 3-methyl-5-bromopyrazole.[4]

Materials:

  • 3-methyl-5-bromopyrazole

  • Potassium permanganate (KMnO4)

  • 0.1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Water

Procedure:

  • In a suitable reactor, dissolve 3-methyl-5-bromopyrazole in 0.1 M hydrochloric acid.

  • Heat the solution to 50°C.

  • In a separate vessel, prepare a solution of potassium permanganate in water.

  • Slowly add the potassium permanganate solution to the reaction mixture while maintaining the temperature at 70°C.

  • After the addition is complete, stir the reaction mixture at 70°C for 30 minutes.

  • Cool the reaction mixture to room temperature.

  • Adjust the pH of the solution to acidic with hydrochloric acid.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers and adjust the pH to alkaline.

  • Wash the organic layer with water.

  • The aqueous layer containing the product can then be acidified and the product extracted or isolated by filtration.

Protocol 2: Esterification of this compound

This protocol describes a general method for the esterification of the carboxylic acid, a common derivatization.

Materials:

  • This compound

  • Ethanol (or other desired alcohol)

  • Sulfuric acid (catalytic amount)

  • Toluene (or other suitable solvent for azeotropic removal of water)

Procedure:

  • Charge the reactor with this compound, ethanol, and toluene.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and remove water azeotropically using a Dean-Stark apparatus.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the catalyst with a base (e.g., sodium bicarbonate solution).

  • Separate the organic layer, wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude ester.

  • Purify the product by recrystallization or column chromatography if necessary.

Quantitative Data Summary

The following table summarizes key quantitative data from representative synthetic procedures found in the literature.

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Oxidation 3-methyl-5-bromopyrazoleKMnO4, HClWater700.585[4]
Hydrolysis 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl esterNaOHEthanol/WaterRoom Temp.293.2[5]
Bromination 1-arylpyrazoleNBSDMF00.5~96[3]

Visualizing the Workflow and Chemistry

To better illustrate the process and chemical transformations, the following diagrams are provided.

G cluster_prep Preparation of Starting Materials cluster_synthesis Core Synthesis and Functionalization cluster_derivatization Derivatization cluster_purification Purification and Isolation SM1 Pyrazole Precursor (e.g., 3-methylpyrazole) Bromination Bromination (e.g., with NBS) SM1->Bromination Oxidation Oxidation of Methyl Group (e.g., with KMnO4) Bromination->Oxidation Carboxylic_Acid This compound Oxidation->Carboxylic_Acid Esterification Esterification Carboxylic_Acid->Esterification Amidation Amidation Carboxylic_Acid->Amidation Derivatives Ester/Amide Derivatives Esterification->Derivatives Amidation->Derivatives Purification Purification (Recrystallization/Chromatography) Derivatives->Purification Final_Product Final Product Purification->Final_Product

Caption: General workflow for the synthesis and derivatization of this compound.

G cluster_route1 Route 1: Oxidation of Brominated Precursor cluster_route2 Route 2: Bromination of Pyrazole Acid cluster_derivatization Derivatization Example A 3-methyl-5-bromopyrazole B This compound A->B KMnO4, H+ E This compound C 1H-pyrazole-3-carboxylic acid D This compound C->D NBS F Ethyl 5-bromo-1H-pyrazole-3-carboxylate E->F EtOH, H+

Caption: Key reaction steps in the synthesis of this compound and its ethyl ester.

References

Troubleshooting & Optimization

identifying common impurities in 5-Bromo-1H-pyrazole-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-1H-pyrazole-3-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of this compound.

Q1: My final product shows a lower than expected yield and appears discolored. What are the potential causes?

A1: Low yield and discoloration can stem from several factors:

  • Incomplete Oxidation: If you are synthesizing from 3-methyl-5-bromopyrazole, incomplete oxidation by potassium permanganate is a common issue. This can leave unreacted starting material in your product, which may be colored.

  • Side Reactions: Over-oxidation can lead to the formation of undesired byproducts. Additionally, at elevated temperatures, pyrazole ring opening or other degradation pathways may occur.

  • Impurities in Starting Materials: Ensure the purity of your 3-methyl-5-bromopyrazole or other starting materials. Impurities can interfere with the reaction and generate colored byproducts.

  • Suboptimal pH during Workup: During the acidic workup, incorrect pH adjustment can lead to incomplete precipitation of the desired carboxylic acid, thus reducing the isolated yield.[1]

Troubleshooting Steps:

  • Monitor the reaction closely: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material.

  • Control reaction temperature: Maintain the recommended temperature throughout the reaction to minimize side reactions.[1]

  • Purify starting materials: If the purity of the starting material is questionable, consider recrystallization or column chromatography before use.

  • Optimize workup: Carefully adjust the pH of the aqueous layer to ensure complete precipitation of the product.

Q2: I am observing unexpected peaks in the 1H NMR spectrum of my final product. What could these impurities be?

A2: Unexpected peaks in the 1H NMR spectrum often indicate the presence of residual starting materials, intermediates, or byproducts. Based on common synthetic routes, potential impurities include:

  • 3-methyl-5-bromopyrazole: If this is your starting material, you might see a characteristic methyl peak.

  • This compound ethyl ester: If you are preparing the acid via hydrolysis, the presence of a quartet and a triplet would suggest incomplete hydrolysis.[2]

  • Unidentified aromatic byproducts: These could arise from side reactions or impurities in the starting materials.

Troubleshooting Steps:

  • Compare with starting material spectra: Run an NMR of your starting material to confirm if the unexpected peaks correspond to it.

  • Check for complete hydrolysis: If applicable, ensure your hydrolysis reaction has gone to completion by monitoring via TLC or HPLC.

  • Purification: Recrystallization or column chromatography can be effective in removing these impurities.

Q3: My product has a broad melting point range. How can I improve its purity?

A3: A broad melting point range is a clear indicator of impurities. To improve the purity of your this compound:

  • Recrystallization: This is often the most effective method for purifying solid organic compounds. A suitable solvent system (e.g., ethanol/water) should be determined.

  • Acid-Base Extraction: Dissolving the crude product in a basic aqueous solution, washing with an organic solvent to remove neutral impurities, and then re-precipitating the product by adding acid can be a highly effective purification step.[1]

  • Column Chromatography: While more resource-intensive, silica gel column chromatography can be used to separate the desired product from closely related impurities.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Expected Purity (%)
This compoundC4H3BrN2O2190.9870-85[1][3]>98
Potential Impurities
3-methyl-5-bromopyrazoleC4H5BrN2161.00--
This compound ethyl esterC6H7BrN2O2235.04--
2,3-dichloropyridineC5H3Cl2N147.99--

Experimental Protocols

Synthesis of this compound from 3-methyl-5-bromopyrazole[1][3]
  • Dissolution: Dissolve 1.7 g of 3-methyl-5-bromopyrazole in 20 mL of 0.1 M hydrochloric acid in a 100 mL three-necked flask.

  • Heating: Heat the solution to 50°C.

  • Oxidation: Slowly add a solution of approximately 1.5 g of potassium permanganate dissolved in 5 mL of water to the flask using a pressure-equalizing funnel.

  • Reaction: After the addition is complete, stir the reaction mixture at 70°C for 30 minutes.

  • Cooling and Acidification: Cool the mixture to room temperature and adjust the pH to be acidic using a suitable acid.

  • Extraction: Add 20 mL of ethyl acetate and perform liquid-liquid extraction. Repeat the extraction two more times.

  • Purification: Combine the organic layers and adjust the pH to be alkaline. Wash with water.

  • Isolation: Adjust the aqueous layer back to an acidic pH to precipitate the product. Filter the solid, wash with water, and dry to obtain this compound.

Visualizations

Impurity Troubleshooting Workflow

Impurity Troubleshooting Workflow cluster_synthesis Synthesis & Initial Analysis cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions start Synthesize this compound analysis Analyze Crude Product (NMR, LC-MS, Melting Point) start->analysis low_yield Low Yield / Discoloration analysis->low_yield unexpected_peaks Unexpected Spectroscopic Peaks analysis->unexpected_peaks broad_mp Broad Melting Point analysis->broad_mp incomplete_reaction Incomplete Reaction (Oxidation/Hydrolysis) low_yield->incomplete_reaction side_reactions Side Reactions / Degradation low_yield->side_reactions impure_sm Impure Starting Materials low_yield->impure_sm workup_issue Suboptimal Workup low_yield->workup_issue unexpected_peaks->incomplete_reaction unexpected_peaks->side_reactions unexpected_peaks->impure_sm broad_mp->incomplete_reaction broad_mp->side_reactions broad_mp->impure_sm monitor_reaction Monitor Reaction (TLC/HPLC) incomplete_reaction->monitor_reaction control_temp Control Temperature incomplete_reaction->control_temp recrystallize Recrystallization incomplete_reaction->recrystallize column_chrom Column Chromatography incomplete_reaction->column_chrom side_reactions->control_temp side_reactions->recrystallize side_reactions->column_chrom purify_sm Purify Starting Materials impure_sm->purify_sm impure_sm->recrystallize impure_sm->column_chrom optimize_workup Optimize Workup (pH) workup_issue->optimize_workup end Pure this compound optimize_workup->end recrystallize->end column_chrom->end

Caption: A flowchart outlining the process for identifying and resolving common impurities encountered during the synthesis of this compound.

References

optimizing reaction yield for 5-Bromo-1H-pyrazole-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Bromo-1H-pyrazole-3-carboxylic acid. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the experimental process.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, focusing on the common synthetic route involving the oxidation of 3-methyl-5-bromopyrazole.

Problem: Low or No Product Yield

Possible Causes and Solutions:

  • Incomplete Oxidation: The oxidation of the methyl group to a carboxylic acid is a critical step.

    • Verify Oxidant Activity: Ensure the potassium permanganate (KMnO₄) is fresh and has not degraded.

    • Reaction Temperature: The reaction temperature is crucial. Maintain a temperature of 70°C after the addition of KMnO₄ to ensure the reaction proceeds to completion.[1]

    • Reaction Time: A 30-minute reaction time at 70°C is recommended after the addition of the oxidant.[1] Insufficient time may lead to incomplete conversion.

  • Suboptimal pH: The pH of the reaction mixture plays a vital role in both the reaction and the work-up.

    • Acidic Conditions for Oxidation: The oxidation is typically carried out in an acidic medium (0.1 M hydrochloric acid)[1].

    • Acidification for Extraction: After the reaction, the solution must be acidified to protonate the carboxylic acid, making it soluble in the organic extraction solvent (e.g., EtOAc).[1]

  • Poor Extraction Efficiency:

    • Solvent Choice: Ethyl acetate (EtOAc) is a common solvent for extraction.[1]

    • Multiple Extractions: Perform at least three extractions to ensure maximum recovery of the product from the aqueous layer.[1]

    • pH Adjustment of Organic Layer: After extraction, adjusting the pH of the combined organic layers to be alkaline can help in washing away acidic impurities before re-acidifying to isolate the final product.[1]

Problem: Presence of Impurities in the Final Product

Possible Causes and Solutions:

  • Unreacted Starting Material (3-methyl-5-bromopyrazole):

    • Monitoring Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material.

    • Stoichiometry of Oxidant: Ensure a sufficient molar equivalent of potassium permanganate is used.

  • Side-Products from Bromination:

    • Incorrect Brominating Agent: The synthesis of the precursor, 3-methyl-5-bromopyrazole, can sometimes lead to di- or tri-brominated species, especially if using harsh brominating agents like HOBr.[2] Using N-bromosuccinimide (NBS) can offer better control over bromination.[3]

    • Reaction Conditions for Bromination: Electrophilic substitution on the pyrazole ring is influenced by the reaction conditions.[2] Careful control of temperature and stoichiometry is essential during the bromination step to obtain the desired mono-brominated precursor.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: A widely reported method is the oxidation of 3-methyl-5-bromopyrazole using a strong oxidizing agent like potassium permanganate (KMnO₄) in an acidic solution. This method has been reported to achieve a yield of up to 85%.[1]

Q2: How can I confirm the identity and purity of my final product?

A2: Standard analytical techniques can be used for characterization. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Melting Point Analysis: To assess the purity of the crystalline solid.

Q3: Are there any alternative synthetic routes available?

A3: Yes, another approach involves the hydrolysis of 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester. This ester can be synthesized from 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester by reaction with tribromooxyphosphorus. The subsequent hydrolysis with a base like sodium hydroxide yields the desired carboxylic acid.[4]

Q4: What are the key safety precautions to consider during this synthesis?

A4:

  • Potassium Permanganate: It is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials.

  • Hydrobromic Acid: Concentrated hydrobromic acid is corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Sodium Nitrite: When reacting with acid, it can produce toxic nitrogen oxides. The addition should be slow and controlled.

Experimental Protocols

Synthesis of this compound via Oxidation

This protocol is based on the oxidation of 3-methyl-5-bromopyrazole.

Materials:

  • 3-methyl-5-bromopyrazole

  • 0.1 M Hydrochloric acid

  • Potassium permanganate (KMnO₄)

  • Ethyl acetate (EtOAc)

  • Water

Procedure:

  • In a 100 mL three-necked flask, dissolve 1.7 g of 3-methyl-5-bromopyrazole in 20 mL of 0.1 M hydrochloric acid.

  • Heat the mixture to 50°C.

  • Separately, dissolve approximately 1.5 g of potassium permanganate in 5 mL of water.

  • Slowly add the potassium permanganate solution to the flask using a pressure-equalizing funnel.

  • After the addition is complete, raise the temperature to 70°C and stir the reaction mixture for 30 minutes.[1]

  • Cool the mixture to room temperature.

  • Adjust the pH of the solution to be acidic.

  • Add 20 mL of EtOAc and perform an extraction. Repeat the extraction two more times.

  • Combine the organic layers and adjust the pH to be alkaline.

  • Wash the organic layer with water.

  • Acidify the aqueous layer to precipitate the product.

  • Filter and dry the solid to obtain this compound.[1]

Parameter Value Reference
Starting Material3-methyl-5-bromopyrazole[1]
Oxidizing AgentPotassium permanganate[1]
Solvent0.1 M Hydrochloric acid[1]
Reaction Temperature70°C[1]
Reaction Time30 minutes[1]
Reported Yield85%[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound start Dissolve 3-methyl-5-bromopyrazole in 0.1 M HCl heat1 Heat to 50°C start->heat1 add_kmno4 Slowly add aq. KMnO₄ heat1->add_kmno4 heat2 Heat to 70°C for 30 min add_kmno4->heat2 cool Cool to RT heat2->cool acidify Acidify Solution cool->acidify extract Extract with EtOAc (3x) acidify->extract ph_adjust Adjust Organic Layer to Alkaline pH extract->ph_adjust wash Wash with Water ph_adjust->wash final_acidify Acidify Aqueous Layer wash->final_acidify product 5-Bromo-1H-pyrazole- 3-carboxylic acid final_acidify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_troubleshooting Troubleshooting: Low Product Yield start Low Yield Observed check_oxidation Check Oxidation Step start->check_oxidation check_ph Verify pH Control start->check_ph check_extraction Evaluate Extraction start->check_extraction oxidation_cause1 Incomplete Reaction? check_oxidation->oxidation_cause1 ph_cause1 Incorrect pH for Oxidation/Extraction? check_ph->ph_cause1 extraction_cause1 Poor Recovery? check_extraction->extraction_cause1 oxidation_sol1 Verify KMnO₄ activity oxidation_cause1->oxidation_sol1 Yes oxidation_sol2 Ensure 70°C for 30 min oxidation_cause1->oxidation_sol2 Yes ph_sol1 Use 0.1 M HCl for reaction ph_cause1->ph_sol1 Yes ph_sol2 Acidify before extraction ph_cause1->ph_sol2 Yes extraction_sol1 Perform multiple extractions extraction_cause1->extraction_sol1 Yes extraction_sol2 Use appropriate solvent (EtOAc) extraction_cause1->extraction_sol2 Yes

Caption: A logical workflow for troubleshooting low reaction yield.

References

Technical Support Center: Purification of 5-Bromo-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 5-Bromo-1H-pyrazole-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this compound are acid-base extraction, recrystallization, and column chromatography. The choice of method depends on the nature of the impurities, the desired purity level, and the scale of the purification.

Q2: What are the likely impurities in crude this compound?

A2: Impurities can include unreacted starting materials, byproducts from the synthesis, and degradation products. For instance, if prepared by oxidation of 3-methyl-5-bromopyrazole, unreacted starting material could be a major impurity.[1] If synthesized via hydrolysis of an ester precursor, the unhydrolyzed ester may be present.[2]

Q3: How does the acidic nature of the carboxylic acid group affect purification?

A3: The carboxylic acid moiety allows for straightforward purification by acid-base extraction, where the compound can be selectively moved between aqueous and organic phases by adjusting the pH.[1][3] However, its acidity can cause issues like "tailing" or streaking during silica gel column chromatography due to strong interactions with the stationary phase.[4][5]

Q4: Is it necessary to use a protecting group for the pyrazole NH during purification?

A4: For the purification methods described (recrystallization, acid-base extraction, chromatography), a protecting group for the pyrazole NH is typically not required. However, the pyrazole nitrogen can act as a competing nucleophile in subsequent reactions, so protection may be necessary depending on the planned synthetic route.[6]

Purification Method Comparison

Parameter Acid-Base Extraction Recrystallization Column Chromatography
Principle Separation based on differential solubility in acidic and basic aqueous solutions.Purification based on differences in solubility between the compound and impurities in a specific solvent at varying temperatures.Separation based on differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.
Best For Removing neutral or basic impurities.Removing small amounts of impurities with different solubility profiles.Separating compounds with similar polarities.
Typical Solvents Aqueous NaOH or NaHCO₃, HCl, and an immiscible organic solvent (e.g., Ethyl Acetate).[1]Alcohols (Ethanol, Methanol, Isopropanol), often mixed with water.[7][8]Hexanes, Ethyl Acetate, Dichloromethane, Methanol. Often requires additives.[4]
Advantages Simple, rapid, and effective for removing specific types of impurities.Can yield very high-purity crystalline material.High resolution for complex mixtures.
Disadvantages May not remove acidic impurities. Risk of product degradation at extreme pH.Requires finding a suitable solvent system. Product loss in the mother liquor.Can be slow and labor-intensive. Potential for product loss on the column. Acidic nature of the product may cause tailing.[4]

Troubleshooting Guides

Issue 1: Low recovery after acid-base extraction.

  • Question: I am losing a significant amount of product during the acid-base extraction workup. What could be the cause?

  • Answer:

    • Incomplete Precipitation: The product may not have fully precipitated out of the aqueous phase after re-acidification. Ensure the pH is sufficiently acidic (pH 1-2) by testing with pH paper or a meter. Cooling the solution in an ice bath can also enhance precipitation.

    • Emulsion Formation: Emulsions can form at the organic-aqueous interface, trapping the product. To break an emulsion, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.

    • Insufficient Extraction: Ensure you are performing multiple extractions (e.g., 3 times) with the organic solvent to fully recover the compound after it has been precipitated and re-dissolved.[1]

Issue 2: The product fails to crystallize during recrystallization.

  • Question: My compound has oiled out or remains in solution instead of forming crystals. How can I fix this?

  • Answer:

    • Solvent Choice: The solvent system may be inappropriate. If the compound "oils out," it means the solution is supersaturated and the boiling point of the solvent is higher than the melting point of the solute. Try using a lower-boiling point solvent or a different solvent mixture. A good starting point for pyrazole carboxylic acids is an alcohol/water mixture.[7]

    • Inducing Crystallization: If the solution is clear after cooling, it may be supersaturated. Try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound.

    • Cooling Rate: Cooling the solution too quickly can promote oiling out or the formation of very fine, impure crystals. Allow the solution to cool slowly to room temperature before moving it to an ice bath.

Issue 3: The compound streaks badly on a silica gel column.

  • Question: When I run a silica gel column, my product smears down the column (tails), leading to poor separation and mixed fractions. Why is this happening?

  • Answer:

    • Acidic Interaction: The carboxylic acid group interacts strongly with the slightly acidic silanol groups (Si-OH) on the surface of the silica gel, causing the streaking or "tailing" phenomenon.[5]

    • Solution: To mitigate this, you can modify the mobile phase. Adding a small amount (0.5-2%) of a volatile acid like acetic acid or formic acid to the eluent can suppress the ionization of your carboxylic acid and reduce its interaction with the silica, resulting in sharper bands.[4] Alternatively, for some basic pyrazoles, deactivating the silica with triethylamine is recommended, though this is less common for acidic compounds.[7]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is based on the principle of converting the carboxylic acid to its water-soluble salt to wash away neutral or basic organic impurities.

  • Dissolution: Dissolve the crude this compound in an organic solvent like ethyl acetate (EtOAc).

  • Basification: Transfer the solution to a separatory funnel and extract it one to three times with a 5-10% aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution. The carboxylate salt will move to the aqueous layer.

  • Separation: Combine the aqueous layers. The organic layer, containing neutral or basic impurities, can be discarded.

  • Acidification: Cool the combined aqueous layer in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is strongly acidic (pH ~2). The pure this compound will precipitate as a solid.

  • Isolation: Collect the white precipitate by vacuum filtration.

  • Washing & Drying: Wash the solid with a small amount of cold water to remove any remaining inorganic salts and then dry it under a vacuum to obtain the purified product.[1][3]

Protocol 2: Purification by Recrystallization

This method is suitable for removing impurities with different solubility profiles.

  • Solvent Selection: Place a small amount of crude material in a test tube and test various solvents. Good solvents for pyrazole derivatives include ethanol, methanol, or isopropanol, sometimes with the addition of water.[7][8] The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to dissolve it completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot gravity filtration to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Purification by Flash Column Chromatography

This protocol is for separating the target compound from impurities with similar polarity.

  • Stationary Phase: Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

  • Mobile Phase (Eluent) Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system. A mixture of hexanes and ethyl acetate is a common starting point. Crucially, add 0.5-1% acetic acid to the eluent mixture to prevent tailing.[4]

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the column.

  • Elution: Run the column by passing the eluent through it, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute the product.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

G cluster_start Starting Point cluster_methods Purification Methods cluster_end Result Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization AcidBase Acid-Base Extraction Crude->AcidBase Chroma Column Chromatography Crude->Chroma Pure Pure Crystalline Product Recrystallization->Pure AcidBase->Pure Chroma->Pure

Caption: General workflow for the purification of this compound.

G A 1. Dissolve Crude in EtOAc B 2. Add aq. NaHCO3 (Separatory Funnel) A->B C Separate Layers B->C D Organic Layer (Impurities) C->D Discard E Aqueous Layer (Product as Salt) C->E Collect F 3. Acidify with HCl to pH ~2 E->F G 4. Filter Precipitate F->G H 5. Wash with Cold Water & Dry G->H I Pure Product H->I

Caption: Step-by-step workflow for the acid-base extraction protocol.

References

troubleshooting low yield in 5-Bromo-1H-pyrazole-3-carboxylic acid preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the preparation of 5-Bromo-1H-pyrazole-3-carboxylic acid.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis, purification, and analysis of this compound, focusing on the common synthetic pathway involving the bromination of a pyrazole precursor followed by oxidation.

Issue 1: Low yield in the Sandmeyer-type bromination of 3-amino-5-methylpyrazole to 3-methyl-5-bromopyrazole.

  • Question: My Sandmeyer reaction is resulting in a low yield of 3-methyl-5-bromopyrazole, and I'm observing significant formation of dark, tarry byproducts. What are the likely causes and how can I improve the outcome?

  • Answer: Low yields and tar formation in Sandmeyer reactions involving aminopyrazoles are often due to the instability of the pyrazolediazonium salt. Here are some critical factors to consider and troubleshoot:

    • Incomplete Diazotization: Ensure the complete conversion of the amine to the diazonium salt. This can be achieved by maintaining a low temperature (typically 0-5 °C) throughout the addition of sodium nitrite. A slight excess of sodium nitrite may be beneficial, but a large excess can lead to unwanted side reactions.

    • Decomposition of the Diazonium Salt: The pyrazolediazonium salt can be unstable at higher temperatures. It is crucial to keep the reaction mixture cold until the addition of the copper(I) bromide catalyst.

    • Slow Addition of Reagents: The slow, portion-wise addition of the sodium nitrite solution to the acidic solution of the aminopyrazole is critical to control the reaction temperature and prevent localized overheating.

    • Purity of Starting Materials: Ensure that the 3-amino-5-methylpyrazole is of high purity, as impurities can interfere with the diazotization process.

    • Vigorous Stirring: Maintain vigorous stirring throughout the reaction to ensure efficient mixing and heat dissipation.

Issue 2: Incomplete oxidation of 3-methyl-5-bromopyrazole to this compound using potassium permanganate.

  • Question: After the oxidation of 3-methyl-5-bromopyrazole with potassium permanganate, I am recovering a significant amount of unreacted starting material. How can I drive the reaction to completion?

  • Answer: Incomplete oxidation can be a common issue. Here are several parameters you can adjust to improve the conversion:

    • Reaction Temperature: The oxidation of the methyl group on the pyrazole ring often requires elevated temperatures. A reaction temperature of around 70°C is a good starting point.[1] If the reaction is sluggish, a modest increase in temperature may be beneficial, but be cautious of potential side reactions.

    • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the point of completion.

    • Stoichiometry of the Oxidant: Ensure that a sufficient excess of potassium permanganate is used. The stoichiometry should be carefully calculated, and a moderate excess can help drive the reaction to completion.

    • pH of the Reaction Medium: The oxidation is typically carried out in an acidic medium, which can enhance the oxidizing power of the permanganate.[1]

    • Slow Addition of the Oxidant: A slow, controlled addition of the potassium permanganate solution helps to maintain the reaction temperature and prevent runaway reactions or the formation of byproducts.[1]

Issue 3: Difficulty in separating the product from manganese dioxide (MnO₂) byproduct.

  • Question: The workup of my potassium permanganate oxidation is complicated by a fine, brown precipitate of manganese dioxide, which makes filtration difficult and seems to trap my product. What is the best way to remove the MnO₂ and isolate the this compound?

  • Answer: The removal of finely divided MnO₂ is a classic challenge in permanganate oxidations. Here are some effective strategies:

    • Sodium Metabisulfite or Sodium Sulfite Quench: After the reaction is complete, quenching the excess permanganate and reducing the MnO₂ to the more soluble Mn²⁺ salts is highly effective. This is typically done by adding a saturated aqueous solution of sodium metabisulfite or sodium sulfite until the brown precipitate dissolves and the solution becomes colorless.

    • Oxalic Acid Treatment: Oxalic acid can also be used to reduce MnO₂ to soluble Mn²⁺ salts.

    • Filtration through Celite®: If a reducing agent is not used, filtering the reaction mixture through a pad of Celite® or a similar filter aid can help to trap the fine MnO₂ particles and improve the filtration rate. It is advisable to wash the filter cake thoroughly with hot water to recover any adsorbed product.

    • Acidification and Extraction: After removing the manganese species, the aqueous solution should be acidified to precipitate the carboxylic acid, which can then be collected by filtration or extracted into an organic solvent like ethyl acetate.[1]

Quantitative Data

The following table summarizes the reported yields for the key steps in the synthesis of this compound via the 3-aminocrotononitrile route.

StepStarting MaterialProductReagentsReported YieldReference
1. Cyclization3-Aminocrotononitrile3-Amino-5-methylpyrazoleHydrazine hydrate75%[1]
2. Sandmeyer-type Bromination3-Amino-5-methylpyrazole3-Methyl-5-bromopyrazoleHBr, CuBr, NaNO₂62%[1]
3. Oxidation3-Methyl-5-bromopyrazoleThis compoundKMnO₄, HCl85%[1]

Experimental Protocols

Synthesis of this compound from 3-Aminocrotononitrile

This protocol is based on a reported multi-step synthesis.[1]

Step 1: Synthesis of 3-Amino-5-methylpyrazole

  • To a solution of 3-aminocrotononitrile, add an aqueous solution of hydrazine hydrate.

  • Heat the mixture to reflux (approximately 80-90 °C) and maintain for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the excess hydrazine hydrate under reduced pressure.

  • Purify the crude product by distillation to obtain 3-amino-5-methylpyrazole.

Step 2: Synthesis of 3-Methyl-5-bromopyrazole

  • In a reaction vessel, combine 3-amino-5-methylpyrazole, concentrated hydrobromic acid, and copper(I) bromide.

  • Cool the mixture in an ice bath to 0-5 °C with vigorous stirring.

  • Prepare a solution of sodium nitrite in water and cool it in an ice bath.

  • Slowly add the cold sodium nitrite solution to the reaction mixture, ensuring the temperature remains below 5 °C.

  • After the addition is complete, continue stirring at low temperature for a short period, then allow the mixture to warm to room temperature.

  • Heat the reaction mixture gently (e.g., on a water bath) until the evolution of nitrogen gas ceases.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., ether or dichloromethane).

  • Wash the organic layer with a solution of sodium sulfite to remove any excess bromine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-methyl-5-bromopyrazole.

  • The crude product can be further purified by column chromatography on silica gel.

Step 3: Synthesis of this compound

  • Dissolve 3-methyl-5-bromopyrazole in a dilute aqueous acid solution (e.g., 0.1 M HCl).[1]

  • Heat the solution to approximately 50 °C.[1]

  • Prepare a solution of potassium permanganate in water.

  • Slowly add the potassium permanganate solution to the heated solution of 3-methyl-5-bromopyrazole.[1]

  • After the addition is complete, increase the temperature to around 70 °C and stir for 30 minutes to an hour, or until TLC indicates the consumption of the starting material.[1]

  • Cool the reaction mixture to room temperature and quench any excess permanganate and reduce the manganese dioxide by adding a saturated solution of sodium metabisulfite until the brown precipitate dissolves.

  • Acidify the clear solution with a mineral acid (e.g., HCl) to a pH of 2-3 to precipitate the carboxylic acid.

  • Extract the product with ethyl acetate.[1]

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

  • The product can be further purified by recrystallization if necessary.

Visualizations

G Troubleshooting Low Yield in this compound Synthesis cluster_sandmeyer Step 2: Sandmeyer Bromination cluster_sandmeyer_solutions Solutions cluster_oxidation Step 3: KMnO₄ Oxidation cluster_oxidation_solutions Solutions cluster_purification Purification Issues cluster_purification_solutions Solutions start Low Yield of this compound sandmeyer_issue Low Yield of 3-Methyl-5-bromopyrazole start->sandmeyer_issue oxidation_issue Incomplete Oxidation of 3-Methyl-5-bromopyrazole start->oxidation_issue diazonium_instability Diazonium Salt Instability sandmeyer_issue->diazonium_instability Cause incomplete_diazotization Incomplete Diazotization sandmeyer_issue->incomplete_diazotization Cause tar_formation Tar Formation diazonium_instability->tar_formation low_temp Maintain 0-5 °C diazonium_instability->low_temp slow_addition Slow NaNO₂ Addition incomplete_diazotization->slow_addition good_stirring Vigorous Stirring tar_formation->good_stirring low_temp_ox Insufficient Temperature oxidation_issue->low_temp_ox Cause short_time Insufficient Reaction Time oxidation_issue->short_time Cause low_oxidant Insufficient KMnO₄ oxidation_issue->low_oxidant Cause purification_issue Difficulty Removing MnO₂ oxidation_issue->purification_issue increase_temp Increase Temperature (e.g., 70 °C) low_temp_ox->increase_temp increase_time Increase Reaction Time (Monitor by TLC) short_time->increase_time increase_oxidant Use Stoichiometric Excess of KMnO₄ low_oxidant->increase_oxidant fine_precipitate Fine MnO₂ Precipitate purification_issue->fine_precipitate Problem quench Quench with Na₂S₂O₅ or Oxalic Acid fine_precipitate->quench celite Filter through Celite® fine_precipitate->celite

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

G Synthetic Pathway to this compound cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Sandmeyer Bromination cluster_step3 Step 3: Oxidation start 3-Aminocrotononitrile intermediate1 3-Amino-5-methylpyrazole start->intermediate1 Hydrazine Hydrate, Reflux (Yield: 75%) intermediate2 3-Methyl-5-bromopyrazole intermediate1->intermediate2 1. HBr, CuBr 2. NaNO₂, 0-5 °C (Yield: 62%) product This compound intermediate2->product KMnO₄, HCl, 70 °C (Yield: 85%)

References

potential degradation pathways of 5-Bromo-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Bromo-1H-pyrazole-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential degradation pathways and troubleshooting for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: Based on the chemical structure, the most probable degradation pathways for this compound involve hydrolysis, oxidation, photodecomposition, and thermal degradation. The pyrazole ring, carboxylic acid group, and bromo-substituent are all susceptible to degradation under certain conditions.

Q2: How can I prevent the degradation of my compound during storage?

A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative and photolytic degradation.[1] The recommended storage temperature is typically 2-8°C.

Q3: What are the expected degradation products under hydrolytic conditions?

A3: Under acidic or basic conditions, the primary degradation pathway is likely hydrolysis of the carboxylic acid group, potentially leading to decarboxylation, especially under heat. The bromo-substituent may also be susceptible to hydrolysis, leading to the formation of a hydroxyl group at the 5-position.

Q4: Is this compound sensitive to light?

A4: Yes, compounds containing bromine atoms can be susceptible to photodecomposition. Exposure to UV or visible light can lead to the cleavage of the carbon-bromine bond, generating radical species that can lead to a variety of degradation products. It is recommended to handle the compound in a light-protected environment.

Q5: What happens to the compound at elevated temperatures?

A5: Thermal degradation can lead to decarboxylation of the carboxylic acid group to form 5-bromo-1H-pyrazole.[2] At higher temperatures, further decomposition of the pyrazole ring can occur. Studies on related pyrazole derivatives have shown decomposition can begin at temperatures around 200°C.[3]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected peaks in HPLC analysis after sample preparation. Degradation of the compound due to solvent, pH, or light exposure.- Prepare samples fresh before analysis.- Use amber vials to protect from light.- Ensure the pH of the mobile phase and sample solvent is compatible with the compound's stability.- Investigate the stability of the compound in the chosen solvent.
Loss of compound potency over time in a formulated product. Instability of the compound in the formulation matrix.- Conduct forced degradation studies to identify the primary degradation pathways in the formulation.[4][5][6][7]- Evaluate the effect of excipients on the stability of the active pharmaceutical ingredient (API).- Adjust the pH of the formulation to a range where the compound is most stable.- Consider the use of antioxidants or light-protective packaging.
Discoloration of the solid compound upon storage. Oxidative degradation or reaction with atmospheric moisture.- Store the compound under an inert atmosphere.- Ensure the storage container is tightly sealed and stored in a desiccator.
Inconsistent results in biological assays. Degradation of the compound in the assay medium.- Assess the stability of the compound in the assay buffer and under the assay conditions (e.g., temperature, light exposure).- Prepare stock solutions in a suitable, non-reactive solvent and store them appropriately.- Include control samples to monitor for degradation during the experiment.

Quantitative Data Summary

No specific quantitative data for the degradation of this compound was found in the literature. The following table provides a hypothetical summary based on typical forced degradation studies for similar heterocyclic compounds. The extent of degradation is generally targeted between 5-20% to ensure that the primary degradation products can be identified.[6]

Condition Reagent/Parameter Temperature Time Hypothetical % Degradation Potential Major Degradants
Acid Hydrolysis 0.1 M HCl60 °C24 h15%5-Hydroxy-1H-pyrazole-3-carboxylic acid, Decarboxylated products
Base Hydrolysis 0.1 M NaOH60 °C8 h20%5-Hydroxy-1H-pyrazole-3-carboxylic acid, Ring-opened products
Oxidation 3% H₂O₂Room Temp24 h18%Oxidized pyrazole species, Debrominated products
Thermal Dry Heat105 °C48 h10%5-Bromo-1H-pyrazole (decarboxylation)
Photolytic UV/Vis LightRoom Temp7 days12%Debrominated products, Radical-mediated dimers

Potential Degradation Pathways

Below are diagrams illustrating the potential degradation pathways of this compound under various stress conditions.

Hydrolytic_Degradation This compound This compound 5-Hydroxy-1H-pyrazole-3-carboxylic acid 5-Hydroxy-1H-pyrazole-3-carboxylic acid This compound->5-Hydroxy-1H-pyrazole-3-carboxylic acid Hydrolysis (Nu- Substitution) 5-Bromo-1H-pyrazole 5-Bromo-1H-pyrazole This compound->5-Bromo-1H-pyrazole Decarboxylation (Heat/Acid)

Potential Hydrolytic and Thermal Degradation Pathways

Oxidative_Degradation This compound This compound Oxidized Pyrazole Species Oxidized Pyrazole Species This compound->Oxidized Pyrazole Species Oxidation (e.g., H2O2) Ring-Opened Products Ring-Opened Products Oxidized Pyrazole Species->Ring-Opened Products

Potential Oxidative Degradation Pathway

Photolytic_Degradation This compound This compound Pyrazolyl Radical + Br• Pyrazolyl Radical + Br• This compound->Pyrazolyl Radical + Br• Photolysis (C-Br Cleavage) Debrominated Products / Dimers Debrominated Products / Dimers Pyrazolyl Radical + Br•->Debrominated Products / Dimers

Potential Photolytic Degradation Pathway

Experimental Protocols

Forced Degradation Study Protocol (General Guidance)

This protocol provides a general framework for conducting forced degradation studies, which should be adapted based on the specific properties of the compound and analytical methods available.[4][5][6][7]

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for a specified time (e.g., 2, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the target concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for a specified time.

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light, for a specified time.

    • At each time point, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation:

    • Place the solid compound in a thermostatically controlled oven at a high temperature (e.g., 105°C) for a specified time.

    • At each time point, withdraw a sample, dissolve it in a suitable solvent, and dilute for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., 1 mg/mL) and the solid compound to a light source providing both UV and visible light (e.g., as per ICH Q1B guidelines).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • At specified time points, analyze the exposed and control samples.

  • Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

    • Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the degradation products.

    • If significant degradation is observed, further characterization of the degradation products by LC-MS, and NMR may be necessary.

Experimental_Workflow cluster_0 Forced Degradation Conditions cluster_1 Analysis Acid Hydrolysis Acid Hydrolysis HPLC-PDA HPLC-PDA Acid Hydrolysis->HPLC-PDA Base Hydrolysis Base Hydrolysis Base Hydrolysis->HPLC-PDA Oxidation Oxidation Oxidation->HPLC-PDA Thermal Thermal Thermal->HPLC-PDA Photolytic Photolytic Photolytic->HPLC-PDA Stock Solution Stock Solution Stock Solution->Acid Hydrolysis Stock Solution->Base Hydrolysis Stock Solution->Oxidation Stock Solution->Photolytic Solid Compound Solid Compound Solid Compound->Thermal Solid Compound->Photolytic LC-MS LC-MS HPLC-PDA->LC-MS Identify Mass NMR NMR LC-MS->NMR Structure Elucidation

General Experimental Workflow for Forced Degradation Studies

References

Technical Support Center: Managing Regioselectivity in Reactions of 5-Bromo-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 5-Bromo-1H-pyrazole-3-carboxylic acid. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges in managing regioselectivity during the chemical modification of this versatile heterocyclic building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: this compound has three primary sites for reaction:

  • N1 and N2 positions of the pyrazole ring: The two nitrogen atoms of the pyrazole ring are nucleophilic and can undergo reactions like N-alkylation and N-arylation. Due to the asymmetry of the molecule, these two nitrogen atoms are non-equivalent, leading to the possibility of forming two different regioisomers.

  • C5-Bromo group: The bromine atom at the 5-position is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents.

  • Carboxylic acid group: The carboxylic acid at the 3-position can undergo standard transformations such as esterification and amidation. It can also influence the reactivity of the pyrazole ring through its electron-withdrawing nature.

Q2: Why is controlling regioselectivity in N-alkylation and N-arylation of this compound so critical?

A2: The two nitrogen atoms in the pyrazole ring (N1 and N2) have different chemical environments. Substitution at one nitrogen versus the other will result in two distinct regioisomers with different three-dimensional structures, physicochemical properties, and biological activities. In drug discovery and development, only one of these isomers may have the desired therapeutic effect, while the other could be inactive or even toxic. Therefore, controlling the regioselectivity of N-substitution is crucial for synthesizing the correct, biologically active compound and avoiding difficult and costly purification of isomeric mixtures.

Q3: What are the key factors that influence the regioselectivity of N-alkylation and N-arylation reactions on the pyrazole ring?

A3: The regiochemical outcome of N-substitution on the pyrazole ring is influenced by a combination of factors:

  • Steric Hindrance: Bulky substituents on the pyrazole ring or the incoming electrophile will favor reaction at the less sterically hindered nitrogen atom. For this compound, the N1 position is generally less sterically hindered than the N2 position, which is flanked by the carboxylic acid group.

  • Electronic Effects: The electron-withdrawing carboxylic acid group at the C3 position and the bromine at the C5 position decrease the nucleophilicity of the adjacent nitrogen atoms. The precise electronic influence on each nitrogen can be subtle and is affected by the reaction conditions.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the N1/N2 ratio. For instance, different bases can lead to different pyrazolate anion structures and ion-pairing effects, which in turn influence the site of attack. Solvent polarity can also play a crucial role in favoring one regioisomer over the other.

Q4: Can the carboxylic acid group interfere with cross-coupling reactions at the C5-bromo position?

A4: Yes, the carboxylic acid group can potentially interfere with palladium-catalyzed cross-coupling reactions. The acidic proton of the carboxylic acid can react with the basic reagents often used in these couplings, and the carboxylate group can coordinate to the palladium catalyst, potentially inhibiting its activity. To circumvent these issues, it is common practice to protect the carboxylic acid group as an ester (e.g., methyl or ethyl ester) before performing the cross-coupling reaction. This protection strategy prevents unwanted side reactions and often leads to cleaner reactions and higher yields.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in N-Alkylation Reactions

You are attempting an N-alkylation of this compound (or its ester) and obtaining a mixture of N1 and N2 isomers that are difficult to separate.

start Poor N1/N2 Regioselectivity sterics Analyze Steric Hindrance start->sterics Step 1 solvent Modify Solvent System sterics->solvent Step 2 sub_sterics1 Is the N1 position favored? sterics->sub_sterics1 base Change Base solvent->base Step 3 sub_solvent1 Try polar aprotic solvents (DMF, DMSO) solvent->sub_solvent1 sub_solvent2 Consider fluorinated alcohols (TFE, HFIP) solvent->sub_solvent2 reagent Alter Alkylating Agent base->reagent Step 4 sub_base1 Use K2CO3 in DMSO for N1 selectivity base->sub_base1 sub_base2 Switch to NaH to potentially favor one isomer base->sub_base2 sub_reagent1 Use a bulkier alkylating agent reagent->sub_reagent1 end Improved Regioselectivity sub_reagent1->end

Caption: A logical workflow for troubleshooting poor regioselectivity in pyrazole N-alkylation.

Data presented is for structurally related pyrazoles and serves as a guide. Optimal conditions for this compound may vary and require experimental verification.

EntryPyrazole SubstrateAlkylating AgentBaseSolventN1:N2 Ratio
13-Trifluoromethyl-1H-pyrazoleEthyl IodoacetateK₂CO₃MeCNMixture
23-Trifluoromethyl-1H-pyrazoleEthyl IodoacetateNaHDME/MeCN>95:5 (favoring N1)[1][2]
33-Phenyl-1H-pyrazoleBenzyl BromideCs₂CO₃DMF85:15
43-Phenyl-1H-pyrazoleBenzyl BromideNaHTHF95:5

This protocol is a general starting point for achieving N1 selectivity based on common literature procedures for substituted pyrazoles.

  • Preparation: To a solution of ethyl 5-bromo-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Reaction: Add the desired alkylating agent (e.g., benzyl bromide, 1.1 eq) to the mixture.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Issue 2: Low Yield or No Reaction in Suzuki-Miyaura Coupling

You are attempting a Suzuki-Miyaura coupling at the C5-bromo position of ethyl 5-bromo-1H-pyrazole-3-carboxylate, but you are observing low yields, no reaction, or significant debromination of the starting material.

start Low Yield in Suzuki Coupling catalyst Screen Palladium Catalyst/Ligand start->catalyst Step 1 base Optimize Base catalyst->base Step 2 sub_catalyst1 Try Pd(dppf)Cl2 catalyst->sub_catalyst1 sub_catalyst2 Use bulky phosphine ligands (e.g., XPhos) catalyst->sub_catalyst2 solvent Vary Solvent System base->solvent Step 3 sub_base1 Use a stronger base (e.g., Cs2CO3) base->sub_base1 sub_base2 Ensure anhydrous conditions base->sub_base2 sub_solvent1 Use a mixture of dioxane and water solvent->sub_solvent1 sub_solvent2 Consider DME solvent->sub_solvent2 end Improved Yield sub_solvent2->end

Caption: A systematic approach to troubleshooting low-yielding Suzuki-Miyaura reactions.

The following data is adapted from studies on a structurally similar substrate, 5-bromo-1-ethyl-1H-indazole, and provides a starting point for optimization.[3]

EntryCatalystLigandBaseSolventYield (%)
1Pd(PPh₃)₄PPh₃K₂CO₃DME22
2Pd(PPh₃)₂Cl₂PPh₃K₂CO₃DME45
3Pd(PCy₃)₂PCy₃K₂CO₃DME60
4Pd(dppf)Cl₂dppfK₂CO₃DME95

This protocol is based on successful procedures for Suzuki-Miyaura couplings of brominated N-heterocycles.

  • Preparation: In a reaction vessel, combine ethyl 5-bromo-1-substituted-1H-pyrazole-3-carboxylate (1.0 eq), the desired arylboronic acid (1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 5 mol%).

  • Reaction: Add a solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio). Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture to 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Issue 3: Challenges in Heck Coupling Reactions

You are performing a Heck reaction with ethyl 5-bromo-1-substituted-1H-pyrazole-3-carboxylate and an alkene, but are facing issues with low conversion, side product formation, or catalyst deactivation.

start Heck Reaction Issues catalyst Review Catalyst System start->catalyst Step 1 base Adjust Base catalyst->base Step 2 sub_catalyst1 Use Pd(OAc)2 with a phosphine ligand catalyst->sub_catalyst1 sub_catalyst2 Try a phosphine-free catalyst system catalyst->sub_catalyst2 additives Consider Additives base->additives Step 3 sub_base1 Use an organic base (e.g., Et3N) base->sub_base1 sub_base2 Ensure the base is not degrading the substrate base->sub_base2 sub_additives1 Add a phase-transfer catalyst (e.g., TBAB) additives->sub_additives1 end Successful Heck Coupling sub_additives1->end

Caption: Troubleshooting guide for common issues in Heck coupling reactions.

This table provides a summary of general conditions that have proven effective for Heck reactions of various aryl bromides and can be adapted for the target molecule.

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)Et₃N (1.5)DMF100~97[4]
2StyreneNa₂PdCl₄ (5)SPhos (15)Na₂CO₃ (4)MeCN/H₂O150 (MW)>95[4]
3Methyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃ (2)DMF110High[4]

This protocol is a general procedure that can be optimized for the specific substrates used.

  • Preparation: In a reaction vessel, combine the ethyl 5-bromo-1-substituted-1H-pyrazole-3-carboxylate (1.0 eq), the alkene (1.5 eq), and a base such as triethylamine (Et₃N, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for instance, palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), and a suitable phosphine ligand like triphenylphosphine (PPh₃, 4-10 mol%).

  • Reaction: Add a polar aprotic solvent such as DMF or acetonitrile (MeCN). Degas the mixture and heat under an inert atmosphere to 80-120 °C.

  • Monitoring: Follow the reaction's progress by TLC or GC-MS.

  • Work-up: After completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Purification: Wash the organic phase, dry it, and remove the solvent. Purify the crude product using column chromatography.

By following these guidelines and adapting the protocols to your specific needs, you can more effectively manage the regioselectivity of reactions involving this compound and troubleshoot common experimental challenges.

References

overcoming solubility issues of 5-Bromo-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 5-Bromo-1H-pyrazole-3-carboxylic acid during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is an organic intermediate that is generally poorly soluble in water and non-polar organic solvents. Its solubility is expected to be higher in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and to a lesser extent, in alcohols like methanol and ethanol, particularly with heating. The carboxylic acid functional group allows for a significant increase in aqueous solubility upon deprotonation in basic conditions.

Q2: I am having difficulty dissolving this compound in my desired solvent. What are the initial troubleshooting steps?

If you are facing solubility issues, consider the following initial steps:

  • Increase Temperature: Gently warming the solution can significantly increase the solubility of the compound.

  • Sonication: Using an ultrasonic bath can help to break down solid aggregates and enhance dissolution.

  • Increase Solvent Volume: The concentration of your solution may be too high. Try adding more solvent.

  • Solvent Selection: If possible, consider switching to a more suitable solvent. For many applications, starting with DMSO or DMF is recommended.

Q3: How does pH affect the solubility of this compound in aqueous solutions?

As a carboxylic acid, the solubility of this compound is highly pH-dependent. In acidic or neutral aqueous solutions, the compound exists in its protonated, less soluble form. By increasing the pH (e.g., by adding a base like sodium hydroxide), the carboxylic acid group is deprotonated to form the much more polar and, therefore, more water-soluble carboxylate salt.[1][2]

Q4: Can I use a co-solvent system to improve solubility?

Yes, using a co-solvent system is a very effective strategy. For aqueous solutions, adding a water-miscible organic solvent such as ethanol, methanol, or DMSO can significantly enhance solubility. For organic reactions, a mixture of solvents can be used to achieve the desired polarity to keep all reactants in the solution.[2][3]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Compound will not dissolve in an organic solvent (e.g., Methanol, Ethanol). The solvent is not polar enough. The concentration is too high.Try a more polar aprotic solvent like DMSO or DMF. Increase the solvent volume to lower the concentration. Gentle heating and sonication can also aid dissolution.
Compound precipitates out of an aqueous solution during an experiment. The pH of the solution has decreased, causing the more soluble carboxylate salt to convert back to the less soluble carboxylic acid. The temperature of the solution has decreased.Check and adjust the pH of the solution by adding a dilute base (e.g., 0.1 M NaOH) to maintain a basic pH. If the experiment allows, try maintaining a slightly elevated temperature.
A stock solution in DMSO precipitates upon dilution into an aqueous buffer. The compound's solubility limit in the final aqueous buffer is exceeded. The buffer's pH is too low to keep the compound in its soluble salt form.Decrease the concentration of the compound in the final solution. Increase the percentage of DMSO as a co-solvent in the final solution (ensure it is compatible with your experimental system). Increase the pH of the aqueous buffer.
Incomplete dissolution, even with heating and sonication. The compound may be in a particularly stable crystalline form. Presence of insoluble impurities.If the solvent is aqueous, try adjusting the pH to the basic range. For organic solvents, a co-solvent system might be necessary. If impurities are suspected, purification of the compound may be required.

Data Presentation

Table 1: Estimated Solubility of this compound in Common Solvents

Disclaimer: The following data are estimated based on the solubility of similar compounds and general chemical principles. Actual solubility should be determined experimentally.

SolventEstimated SolubilityRemarks
Water (pH 5-7)< 0.1 mg/mLVery slightly soluble.
Water (pH > 8)> 10 mg/mLSignificantly more soluble due to salt formation.
DMSO> 20 mg/mLGenerally a good solvent for this compound.
DMF> 20 mg/mLSimilar to DMSO, a good solvent choice.
Methanol1-5 mg/mLSlightly to moderately soluble, heating may be required.
Ethanol1-5 mg/mLSlightly to moderately soluble, heating may be required.[4]
Acetone< 1 mg/mLLikely to have low solubility.
Dichloromethane< 0.1 mg/mLVery low solubility expected.
Ethyl Acetate< 1 mg/mLLow solubility, though used in synthesis extractions.[4][5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh out 1.91 mg of this compound (Molecular Weight: 190.98 g/mol ).

  • Dissolution: Add the weighed compound to a clean vial. Add 1 mL of high-purity DMSO.

  • Mixing: Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial for 5-10 minutes in an ultrasonic bath. Gentle heating (30-40 °C) can be applied if necessary.

  • Storage: Once fully dissolved, store the stock solution at -20 °C or -80 °C for long-term stability. Before use, thaw the solution and ensure the compound remains dissolved.

Protocol 2: Solubility Enhancement via pH Adjustment (for Aqueous Solutions)

  • Suspension: Suspend the desired amount of this compound in the aqueous buffer (e.g., PBS).

  • Basification: While stirring, add a 1 M sodium hydroxide (NaOH) solution dropwise.

  • Monitoring: Monitor the pH of the solution. Continue adding NaOH until the compound fully dissolves. The pH will likely need to be above 8.

  • Neutralization (Optional): If required for the experiment, carefully back-titrate the solution with a dilute acid (e.g., 0.1 M HCl) to the desired final pH. Be aware that the compound may precipitate if the pH drops too low.

  • Final Volume: Adjust the final volume with the aqueous buffer.

Visualizations

G cluster_0 start Start: Solubility Issue Encountered q1 Is the solvent aqueous or organic? start->q1 aqueous Aqueous q1->aqueous Aqueous organic Organic q1->organic Organic ph_adjust Increase pH with base (e.g., NaOH) aqueous->ph_adjust co_solvent_aq Add a water-miscible co-solvent (e.g., DMSO) aqueous->co_solvent_aq change_solvent Switch to a more polar aprotic solvent (e.g., DMSO, DMF) organic->change_solvent heat_sonicate Apply gentle heat and/or sonication organic->heat_sonicate end Compound Dissolved ph_adjust->end co_solvent_aq->end change_solvent->end heat_sonicate->end

Caption: Troubleshooting workflow for solubility issues.

G cluster_1 weigh 1. Weigh Compound add_dmso 2. Add DMSO to create a concentrated stock weigh->add_dmso dissolve 3. Vortex / Sonicate to dissolve add_dmso->dissolve dilute 4. Dilute stock solution into final aqueous buffer dissolve->dilute assay 5. Use in experiment dilute->assay

Caption: Experimental workflow for stock solution preparation.

G cluster_2 Mechanism of pH-Dependent Solubility acid R-COOH (this compound) Low Solubility base + NaOH (Base) acid->base salt R-COO⁻ Na⁺ (Sodium 5-bromo-1H-pyrazole-3-carboxylate) High Solubility h2o + H₂O salt->h2o base->salt

Caption: Effect of pH on the solubility of the compound.

References

column chromatography conditions for 5-Bromo-1H-pyrazole-3-carboxylic acid purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of 5-Bromo-1H-pyrazole-3-carboxylic acid by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Standard silica gel (60-120 mesh or 230-400 mesh) is the most common and recommended stationary phase for the purification of polar compounds like this compound. Its slightly acidic nature makes it suitable for the separation of acidic compounds.

Q2: What is a good starting mobile phase for the purification?

A2: A common mobile phase for separating carboxylic acids on silica gel is a mixture of a non-polar solvent and a polar solvent, with a small amount of acid added to suppress the ionization of the carboxylic acid group. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH) with 0.5-2% Acetic Acid or Formic Acid. The initial percentage of Methanol can be low (e.g., 2-5%) and gradually increased.

Q3: Why is my compound streaking or tailing on the TLC plate and column?

A3: Streaking or tailing of carboxylic acids on silica gel is a common issue caused by the partial ionization of the carboxylic acid group, leading to inconsistent interactions with the stationary phase. Adding a small amount of a volatile acid, like acetic or formic acid, to the mobile phase will protonate the carboxylic acid, making it less polar and resulting in sharper bands and more symmetrical peaks.

Q4: Can I use reverse-phase chromatography for purification?

A4: Yes, reverse-phase chromatography is a viable alternative, especially if you encounter significant issues with normal-phase chromatography. In reverse-phase chromatography, a non-polar stationary phase (like C18 silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol, often with an acidic modifier like formic or trifluoroacetic acid). In this case, the most polar compounds will elute first.

Troubleshooting Guide

Problem Possible Cause Solution
Compound does not move from the baseline (Rf = 0) The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For a DCM/MeOH system, incrementally increase the percentage of methanol.
The compound is strongly adsorbed to the silica gel.Add 0.5-2% acetic acid or formic acid to the mobile phase to suppress ionization and reduce strong interactions with the silica.
Compound streaks or shows significant tailing Partial ionization of the carboxylic acid on the silica gel.As with the issue of the compound not moving, the addition of a small amount of acetic or formic acid to the eluent should resolve this by keeping the compound in its protonated, less polar form.
Poor separation of the desired compound from impurities The polarity of the mobile phase is too high, causing co-elution.Decrease the polarity of the mobile phase to achieve better separation between the spots on a TLC plate before running the column.
A different solvent system may provide better selectivity.Experiment with other solvent systems. For example, you could try Ethyl Acetate/Hexane with added acid, or a gradient of Acetone in DCM.
The compound appears to decompose on the column The silica gel is too acidic for the compound.Deactivate the silica gel by pre-treating it with a solution containing a small amount of a base like triethylamine, then re-equilibrating with your acidic mobile phase. Alternatively, consider using a less acidic stationary phase like alumina (neutral or basic).
Low recovery of the compound after chromatography The compound is irreversibly adsorbed onto the silica gel.Ensure an acidic modifier is used in the mobile phase throughout the entire purification process.
The compound is eluting in very broad bands, leading to dilute fractions.Optimize the mobile phase to achieve a sharper elution profile. A steeper gradient during elution might also help to sharpen the peak.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general guideline. The exact solvent ratios should be optimized using Thin Layer Chromatography (TLC) beforehand.

1. Materials:

  • Crude this compound
  • Silica gel (230-400 mesh)
  • Dichloromethane (DCM), HPLC grade
  • Methanol (MeOH), HPLC grade
  • Acetic Acid (glacial)
  • Glass chromatography column
  • Sand (washed)
  • Collection tubes

2. Mobile Phase Preparation:

  • Prepare a starting mobile phase of 2% Methanol in Dichloromethane with 1% Acetic Acid.
  • Prepare a more polar mobile phase for elution, for example, 10% Methanol in Dichloromethane with 1% Acetic Acid.

3. Column Packing:

  • Secure the chromatography column in a vertical position.
  • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
  • Prepare a slurry of silica gel in the starting mobile phase.
  • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
  • Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.
  • Equilibrate the column by running 2-3 column volumes of the starting mobile phase through it.

4. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent.
  • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

5. Elution and Fraction Collection:

  • Carefully add the starting mobile phase to the top of the column.
  • Begin collecting fractions.
  • Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (gradient elution). For example, you can increase from 2% MeOH to 5% MeOH, and then to 10% MeOH.
  • Monitor the elution of the compound by TLC analysis of the collected fractions.
  • Combine the fractions containing the pure product.

6. Product Recovery:

  • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Data Presentation

Parameter Recommended Conditions Purpose
Stationary Phase Silica Gel (230-400 mesh)Standard polar stationary phase for normal-phase chromatography.
Mobile Phase (Eluent) Dichloromethane/Methanol with Acetic AcidDCM as the main solvent, Methanol to increase polarity, and Acetic Acid to suppress ionization of the carboxylic acid.
Starting Solvent Ratio 97:2:1 (DCM:MeOH:Acetic Acid)A good starting point for elution, should be optimized by TLC.
Gradient Elution Gradually increase the percentage of MethanolTo elute the compound in a reasonable time and maintain good separation.
Mobile Phase Additive 0.5 - 2% Acetic or Formic AcidTo ensure the carboxylic acid is protonated, leading to better peak shape and predictable elution.

Visualization

G Troubleshooting Workflow for this compound Purification start Start: Crude This compound tlc Run TLC with DCM/MeOH/Acetic Acid start->tlc good_sep Good Separation on TLC? tlc->good_sep run_column Run Column Chromatography good_sep->run_column Yes streaking Issue: Streaking/Tailing good_sep->streaking No, Streaking no_movement Issue: No Movement (Rf=0) good_sep->no_movement No, Rf=0 poor_sep Issue: Poor Separation good_sep->poor_sep No, Poor Separation pure_product Pure Product run_column->pure_product add_acid Action: Increase Acetic Acid concentration (1-2%) streaking->add_acid inc_polarity Action: Increase MeOH concentration no_movement->inc_polarity dec_polarity Action: Decrease MeOH concentration poor_sep->dec_polarity change_solvent Action: Try alternative solvent system (e.g., EtOAc/Hexane/Acid) poor_sep->change_solvent add_acid->tlc inc_polarity->tlc dec_polarity->tlc change_solvent->tlc

Caption: Troubleshooting workflow for the column chromatography purification of this compound.

preventing byproduct formation in 5-Bromo-1H-pyrazole-3-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate byproduct formation in reactions involving 5-Bromo-1H-pyrazole-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block commonly used in a variety of chemical transformations, primarily leveraging the reactivity of its carboxylic acid group and the pyrazole ring. The most frequent reactions include:

  • Esterification: Conversion of the carboxylic acid to an ester, often as a protecting group or to modulate solubility and reactivity.

  • Amide Coupling: Formation of an amide bond by reacting the carboxylic acid with a primary or secondary amine. This is a crucial step in the synthesis of many biologically active molecules.

  • Condensation Reactions: Reaction with nucleophiles at the carboxylic acid group, for instance, to form heterocyclic systems.

  • Decarboxylation: Removal of the carboxylic acid group, which can occur under certain thermal or catalytic conditions.

  • Cross-Coupling Reactions: Although less common for the carboxylic acid itself, the bromo-substituted pyrazole ring can participate in cross-coupling reactions like Suzuki or Buchwald-Hartwig amination after appropriate functional group manipulation.

Q2: What are the primary byproducts to watch out for during reactions with this compound?

A2: The primary byproducts depend on the specific reaction conditions, but common undesirable products include:

  • Decarboxylated Product: Formation of 5-bromo-1H-pyrazole due to loss of the carboxylic acid group, especially at elevated temperatures.

  • Dimerization Products: Self-reaction of the starting material or intermediates can lead to the formation of dimers or other oligomeric impurities.

  • Side-products from Coupling Reagents: In amide coupling reactions, byproducts can arise from the coupling reagents themselves, such as N-acylurea from carbodiimides (e.g., EDC, DCC).

  • Products of Ring Opening/Rearrangement: While the pyrazole ring is generally stable, harsh reaction conditions (e.g., very strong bases or acids) can potentially lead to ring-opening or rearrangement byproducts.[1]

Troubleshooting Guides

This section provides structured guidance for troubleshooting common issues encountered during esterification and amide coupling reactions of this compound.

Issue 1: Low Yield and Presence of Unreacted Starting Material in Esterification

Low conversion in esterification reactions is a common problem. The following guide helps to identify and resolve the root cause.

Troubleshooting Workflow:

start Low Esterification Yield check_catalyst Verify Catalyst Activity and Loading start->check_catalyst check_water Ensure Removal of Water Byproduct check_catalyst->check_water Catalyst OK solution High Yield of Ester check_catalyst->solution Increase catalyst loading or use fresh catalyst check_temp_time Optimize Reaction Temperature and Time check_water->check_temp_time Water Removal OK check_water->solution Use Dean-Stark trap or drying agent check_reagents Assess Purity of Alcohol and Acid check_temp_time->check_reagents Temp/Time OK check_temp_time->solution Increase temperature or prolong reaction time check_reagents->solution Reagents Pure check_reagents->solution Purify reagents before use

Caption: Troubleshooting workflow for low esterification yield.

Possible Causes and Solutions:

Possible Cause Recommended Action
Insufficient Catalyst Increase the loading of the acid catalyst (e.g., H₂SO₄, p-TsOH). Ensure the catalyst is not deactivated.
Equilibrium Limitation Esterification is a reversible reaction. To drive the equilibrium towards the product, remove water as it forms using a Dean-Stark trap or by adding a dehydrating agent. Using the alcohol as a solvent can also shift the equilibrium.
Suboptimal Reaction Conditions Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS.
Impure Reagents Ensure the this compound and the alcohol are pure and dry. Water in the reagents will inhibit the reaction.
Issue 2: Formation of N-Acylurea Byproduct in Amide Coupling with EDC

The formation of a stable N-acylurea byproduct is a known issue with carbodiimide coupling agents like EDC, which sequesters the activated carboxylic acid and prevents amide formation.

Logical Relationship Diagram:

acid This compound o_acylisourea O-Acylisourea Intermediate (Active Ester) acid->o_acylisourea + EDC edc EDC amide Desired Amide Product o_acylisourea->amide + Amine (Desired Pathway) n_acylurea N-Acylurea Byproduct (Inactive) o_acylisourea->n_acylurea Intramolecular Rearrangement (Side Reaction) hobt_ester HOBt/HOAt Active Ester o_acylisourea->hobt_ester + HOBt (Suppresses Rearrangement) amine Amine hobt HOBt/HOAt hobt_ester->amide + Amine

Caption: Reaction pathways in EDC-mediated amide coupling.

Mitigation Strategies:

Strategy Description
Use of Additives Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) react with the O-acylisourea intermediate to form an active ester. This intermediate is more stable towards intramolecular rearrangement but still highly reactive towards the amine, thus minimizing N-acylurea formation.
Order of Addition Pre-activating the carboxylic acid with EDC and HOBt for a short period before adding the amine can sometimes improve yields by favoring the formation of the HOBt-ester.
Solvent Choice Aprotic polar solvents like DMF or NMP are generally preferred for amide coupling reactions.
Temperature Control Running the reaction at 0 °C to room temperature can help minimize side reactions.
Issue 3: Decarboxylation of the Starting Material

Loss of the carboxylic acid group to form 5-bromo-1H-pyrazole can be a significant side reaction, particularly under harsh conditions.

Influencing Factors and Preventive Measures:

Factor Preventive Measure
High Temperature Avoid excessive heating. If elevated temperatures are necessary, carefully monitor the reaction for the formation of the decarboxylated byproduct. For instance, decarboxylation of a similar compound, 3,5-dibromo-1H-pyrazole-4-carboxylic acid ethyl ester, has been observed at temperatures around 120 °C in the presence of acid.[2]
Strongly Acidic or Basic Conditions Use milder reaction conditions where possible. If strong acids or bases are required, consider shorter reaction times and lower temperatures.
Metal Catalysts Certain transition metal catalysts can promote decarboxylation. Screen different catalysts to find one that favors the desired transformation without promoting decarboxylation.

Quantitative Data Summary

The following tables summarize available quantitative data for common reactions. Note that byproduct yields are often not reported, and the focus is typically on the yield of the desired product.

Table 1: Amide Coupling of this compound Analogues - A Case Study

Reaction: Coupling of a substituted pyrazole carboxylic acid with an amine.

Coupling ReagentBaseSolventTemperature (°C)Time (h)Product Yield (%)Byproduct InformationReference
EDC/HOBt/DMAP (cat.)DIPEACH₃CN234272N-Acylurea formation is minimized with HOBt.[1]
HATUDIPEADMF23538-[1]
TiCl₄PyridinePyridine85212-[3]
DCC/DMAP--RT-68Dicyclohexylurea (DCU) byproduct is poorly soluble.[3]

Table 2: Representative Esterification and Hydrolysis Yields

Reaction: Esterification of a pyrazole carboxylic acid and hydrolysis of the corresponding ester.

ReactionReagentsSolventTemperature (°C)Time (h)Product Yield (%)Reference
Hydrolysis of ethyl ester10% NaOH (aq)EthanolRT293.2[4]

Experimental Protocols

Protocol 1: High-Yield Amide Coupling using EDC/HOBt

This protocol is optimized to minimize N-acylurea formation and is suitable for a wide range of amines.

Reaction Scheme:

This compound + Amine --(EDC, HOBt, DIPEA, CH₃CN)--> Desired Amide

Materials:

  • This compound

  • Amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (CH₃CN), anhydrous

Procedure:

  • To a solution of this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous acetonitrile, add EDC (1.2 eq) at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 15 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0 eq) followed by the dropwise addition of DIPEA (2.0 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Fischer Esterification

A standard protocol for the synthesis of esters from carboxylic acids and alcohols.

Reaction Scheme:

This compound + R-OH --(H₂SO₄ cat.)--> Ester + H₂O

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • Sulfuric acid (H₂SO₄), concentrated

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in an excess of the desired alcohol (which also serves as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS. For less reactive alcohols, a Dean-Stark apparatus can be used to remove the water byproduct.

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to dryness.

  • Purify the ester by column chromatography or recrystallization if necessary.

References

stability and storage conditions for 5-Bromo-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information on the stability, storage, and handling of 5-Bromo-1H-pyrazole-3-carboxylic acid for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term stability, this compound should be stored at 2-8°C under an inert atmosphere.[1] It is crucial to keep the container tightly sealed in a dry and well-ventilated area to prevent degradation.[2]

Q2: What are the general handling precautions for this compound?

When handling this compound, it is important to avoid contact with skin and eyes.[2] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses with side-shields, gloves, and a lab coat.[3] Work should be conducted in a well-ventilated area, and the formation of dust and aerosols should be minimized.[2]

Q3: Is there any information on the thermal stability of this compound?

Q4: What is the expected solubility of this compound?

Specific solubility data for this compound is limited in publicly available literature. However, its methyl ester derivative, this compound methyl ester, is reported to be slightly soluble in water (1.5 g/L at 25°C).[3] For experimental purposes, it is recommended to test solubility in a small scale with the desired solvents. Common polar organic solvents such as DMSO and methanol may be suitable for dissolving similar pyrazole carboxylic acids.

Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₄H₃BrN₂O₂[5]
Molecular Weight 190.98 g/mol [5]
Appearance White to light brown solid (for a similar compound)[4]
Predicted Boiling Point 458.8 ± 30.0 °C[5]
Predicted Density 2.129 ± 0.06 g/cm³[5]
Storage Temperature 2-8°C[1]

Experimental Protocols & Troubleshooting

General Experimental Workflow

The following diagram outlines a general workflow for handling and using this compound in a typical laboratory setting.

G General Workflow for Handling this compound cluster_storage Storage & Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_disposal Waste Disposal storage Store at 2-8°C under inert atmosphere prep Equilibrate to Room Temperature in a desiccator storage->prep Retrieve from storage weigh Weigh desired amount in a fume hood prep->weigh Prepare for use dissolve Dissolve in appropriate solvent weigh->dissolve reaction Add to reaction mixture dissolve->reaction monitor Monitor reaction progress (e.g., TLC, LC-MS) reaction->monitor workup Perform aqueous work-up monitor->workup purify Purify by recrystallization or chromatography workup->purify characterize Characterize the product purify->characterize disposal Dispose of waste according to institutional guidelines characterize->disposal

Caption: General workflow for handling and using the compound.

Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments with this compound and similar compounds.

Issue 1: Low Solubility in Reaction Solvent

  • Possible Cause: The compound may have limited solubility in the chosen solvent, leading to incomplete reactions.

  • Troubleshooting Steps:

    • Solvent Screening: Perform small-scale solubility tests with a range of solvents (e.g., DMF, DMSO, THF, acetonitrile).

    • Co-solvent System: Consider using a co-solvent system to improve solubility.

    • Gentle Warming: If the compound is thermally stable under the reaction conditions, gentle warming may help dissolution.

Issue 2: Inconsistent Reaction Yields

  • Possible Cause: Moisture or air sensitivity can affect the stability of the compound and subsequent reactions.

  • Troubleshooting Steps:

    • Inert Atmosphere: Ensure reactions are carried out under an inert atmosphere (e.g., nitrogen or argon), especially if using organometallic reagents.

    • Dry Solvents: Use anhydrous solvents to minimize side reactions caused by moisture.

    • Fresh Compound: Use a freshly opened container of the compound or one that has been stored properly to ensure its integrity.

Issue 3: Difficulty in Product Purification

  • Possible Cause: The presence of unreacted starting material or byproducts can complicate purification.

  • Troubleshooting Steps:

    • Reaction Monitoring: Closely monitor the reaction to ensure it goes to completion.

    • Work-up Procedure: Optimize the aqueous work-up to remove impurities. A wash with a mild base (e.g., sodium bicarbonate solution) can help remove unreacted carboxylic acid.

    • Purification Technique: Explore different purification techniques. If recrystallization is not effective, column chromatography with an appropriate solvent system may be necessary.

Logical Relationship for Storage and Handling

The following diagram illustrates the key considerations for the safe storage and handling of this compound.

G Key Considerations for Storage and Handling storage Proper Storage temp 2-8°C storage->temp inert Inert Atmosphere storage->inert dry Dry Conditions storage->dry handling Safe Handling ppe Use PPE handling->ppe ventilation Good Ventilation handling->ventilation no_dust Avoid Dust Formation handling->no_dust stability Compound Stability safety Personnel Safety temp->stability inert->stability dry->stability ppe->safety ventilation->safety no_dust->safety

Caption: Logical relationship for storage and handling.

References

Validation & Comparative

Comparative Analysis of 5-Bromo-1H-pyrazole-3-carboxylic Acid: A Guide to Mass Spectrometry and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise analytical characterization of novel compounds is paramount. This guide provides a comparative analysis of mass spectrometry for 5-Bromo-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. We will explore a hypothetical, yet typical, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) protocol, present expected data, and compare this powerful technique with alternative analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Elemental Analysis.

Mass Spectrometry Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. When coupled with a separation technique like UPLC, it allows for the precise identification and quantification of individual components within a mixture. For a small molecule like this compound, UPLC-MS is an invaluable tool for confirming its molecular weight and providing structural information through fragmentation analysis.

Experimental Protocol: UPLC-MS

A standard UPLC-MS analysis of this compound would involve the following steps:

1. Sample Preparation:

  • A stock solution of this compound is prepared by dissolving 1 mg of the compound in 1 mL of a suitable solvent, such as methanol or acetonitrile.

  • The stock solution is then serially diluted to a working concentration, typically in the range of 1-10 µg/mL.

  • The final solution is filtered through a 0.22 µm syringe filter to remove any particulate matter before injection into the UPLC system.

2. UPLC Conditions:

  • Column: A reversed-phase column, such as an ACQUITY UPLC BEH C18, is commonly used for the separation of small polar molecules.

  • Mobile Phase: A gradient elution is typically employed, consisting of two solvents:

    • Mobile Phase A: Water with 0.1% formic acid (to facilitate protonation).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program: A typical gradient might start at 5% B, ramping up to 95% B over several minutes to elute the compound of interest.

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is standard for UPLC systems.

  • Injection Volume: A small injection volume, typically 1-5 µL, is used.

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray ionization (ESI) is the preferred method for polar molecules like carboxylic acids. It can be operated in either positive or negative ion mode. For carboxylic acids, negative ion mode is often used to detect the deprotonated molecule [M-H]⁻.

  • Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is used to accurately determine the mass of the ions.

  • Data Acquisition: Data is acquired in full scan mode to detect all ions within a specified mass range. For fragmentation studies, tandem mass spectrometry (MS/MS) is performed, where the parent ion of interest is isolated and fragmented by collision-induced dissociation (CID).

Expected Mass Spectrometry Data

The molecular formula for this compound is C₄H₃BrN₂O₂.[1] The expected mass spectral data is summarized in the table below. The presence of bromine is a key indicator, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, which will result in a characteristic isotopic pattern for bromine-containing ions.

Ion Type Mode Calculated m/z (⁷⁹Br) Calculated m/z (⁸¹Br) Expected Fragment Ions (m/z) Notes
[M+H]⁺Positive190.9488192.9468173.9383/175.9363 ([M+H-H₂O]⁺), 145.9439/147.9419 ([M+H-COOH]⁺)Protonated molecule.
[M-H]⁻Negative188.9332190.9312144.9387/146.9367 ([M-H-CO₂]⁻)Deprotonated molecule.

Note: The fragmentation of carboxylic acids in mass spectrometry can involve the loss of water (H₂O) or the carboxyl group (COOH or CO₂).[2][3]

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive characterization of this compound typically involves a combination of analytical techniques.

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern for structural elucidation.High sensitivity, provides molecular weight information, can be coupled with separation techniques.Isomers may not be distinguishable without chromatography, fragmentation can be complex to interpret.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the chemical environment of each atom (¹H, ¹³C).Provides unambiguous structure determination, non-destructive.Lower sensitivity than MS, requires larger sample amounts, complex spectra for larger molecules.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups present in the molecule.Fast, non-destructive, provides information on bonding.Provides limited structural information on its own, spectra can be complex.
Elemental Analysis Determination of the elemental composition (C, H, N, etc.) of the compound.Confirms the empirical and molecular formula.[4][5][6][7][8]Does not provide structural information, requires pure samples.
Experimental Protocols for Alternative Techniques

1. NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration of the signals will provide detailed structural information about the pyrazole ring and the carboxylic acid group. For pyrazole derivatives, characteristic signals for the ring protons and carbons are expected.[9][10][11][12]

2. FTIR Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a solid (using an ATR accessory) or mixed with KBr to form a pellet.

  • Instrumentation: An FTIR spectrometer.

  • Analysis: The infrared spectrum will show characteristic absorption bands for the functional groups present. For a carboxylic acid, a broad O-H stretching band around 2500-3300 cm⁻¹ and a sharp C=O stretching band around 1700 cm⁻¹ are expected.[13][14][15][16]

3. Elemental Analysis:

  • Sample Preparation: A small, accurately weighed amount of the pure, dry compound is required.

  • Instrumentation: A CHN elemental analyzer.

  • Analysis: The sample is combusted, and the resulting gases (CO₂, H₂O, N₂) are measured to determine the percentage of carbon, hydrogen, and nitrogen in the compound. The results are compared with the theoretical values calculated from the molecular formula.

Visualizing the Analytical Workflow and Comparison

The following diagrams illustrate the workflow for mass spectrometry analysis and a comparison of the different analytical techniques.

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS Analysis cluster_data Data Processing Dissolution Dissolution Dilution Dilution Dissolution->Dilution Filtration Filtration Dilution->Filtration UPLC_Separation UPLC Separation Filtration->UPLC_Separation Ionization ESI UPLC_Separation->Ionization Mass_Analysis Mass Analyzer (TOF/Orbitrap) Ionization->Mass_Analysis Detection Detector Mass_Analysis->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Spectral_Interpretation Spectral Interpretation Data_Acquisition->Spectral_Interpretation Technique_Comparison cluster_techniques Analytical Techniques cluster_info Information Provided Compound This compound MS Mass Spectrometry Compound->MS NMR NMR Spectroscopy Compound->NMR FTIR FTIR Spectroscopy Compound->FTIR EA Elemental Analysis Compound->EA MW_Frag Molecular Weight & Fragmentation MS->MW_Frag Structure Detailed Structure NMR->Structure Func_Groups Functional Groups FTIR->Func_Groups Composition Elemental Composition EA->Composition

References

Comparative Guide to Analytical HPLC Methods for Purity Assessment of 5-Bromo-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical High-Performance Liquid Chromatography (HPLC) methods applicable for the purity determination of 5-Bromo-1H-pyrazole-3-carboxylic acid. Given the polar and acidic nature of this molecule, this guide focuses on reversed-phase HPLC (RP-HPLC) techniques, which are widely employed for the analysis of such compounds. While a specific validated method for this compound is not publicly available, this document details validated methods for structurally similar pyrazole derivatives. These methods offer robust starting points for developing a specific purity testing protocol.

Introduction to Analytical Approaches

The purity assessment of active pharmaceutical ingredients (APIs) and key intermediates like this compound is a critical aspect of drug development and quality control. HPLC is a powerful technique for separating and quantifying impurities. For polar acidic compounds, such as the target molecule, achieving adequate retention and sharp peak shapes on standard reversed-phase columns can be challenging. Method development often involves the use of acidic mobile phase modifiers to suppress the ionization of the carboxylic acid group, thereby increasing its hydrophobicity and retention on the non-polar stationary phase.

This guide compares two distinct, validated HPLC methods developed for pyrazole derivatives, which can be adapted for the analysis of this compound.

Method Comparison

The following tables summarize the key parameters and performance data of two validated HPLC methods for pyrazole derivatives. These methods provide a strong foundation for developing a purity assay for this compound.

Table 1: Comparison of Chromatographic Conditions

ParameterMethod 1: Pyrazoline DerivativeMethod 2: Pyrazolone Derivative
Analyte 2-(1-benzoyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-methoxyphenol(4Z)-3-methyl-1-(4-nitrobenzoyl)-1H-pyrazole-4,5-dione 4-[(4-fluorophenyl)hydrazone]
Column Eclipse XDB C18 (150mm x 4.6mm, 5µm)[1]Luna 5µ C18 (2) (250 x 4.80 mm)[2]
Mobile Phase 0.1% Trifluoroacetic acid in Water: Methanol (20:80 v/v)[1]Acetonitrile: Water (90:10 v/v)[2]
Flow Rate 1.0 mL/min[1]0.8 mL/min[2]
Detection UV at 206 nm[1]UV at 237 nm[2]
Temperature 25 ± 2°C[1]Not Specified
Injection Vol. 5.0 µL[1]Not Specified
Run Time 10 min[1]Not Specified

Table 2: Comparison of Validation Data

Validation ParameterMethod 1: Pyrazoline DerivativeMethod 2: Pyrazolone Derivative
Linearity Range 50-150 µg/mL[1]0.5-50 ppm
Correlation Coeff. (r²) 0.9995[1]Not Specified
Precision (%RSD) < 2.0%[1]0.3%[2]
Accuracy (% Recovery) Excellent (data in source)[1]Within acceptable limits (data in source)
LOD 4 µg/mL[1]Not Specified
LOQ 15 µg/mL[1]Not Specified
Robustness %RSD < 2.0 for deliberate changes[1]Not Specified

Experimental Protocols

Method 1: Analysis of a Pyrazoline Derivative[1]

This method was developed for a pyrazoline derivative and is a strong starting point for polar pyrazole compounds.

1. Materials:

  • Solvents: HPLC grade methanol and water.
  • Reagent: Trifluoroacetic acid (TFA).
  • Column: Eclipse XDB C18 (150mm x 4.6mm, 5µm).

2. Chromatographic Conditions:

  • Mobile Phase: Prepare a 20:80 (v/v) mixture of 0.1% TFA in water and methanol.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25 ± 2°C.
  • Detection: UV at 206 nm.
  • Injection Volume: 5.0 µL.

3. Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the reference standard in the mobile phase to a known concentration.
  • Sample Solution: Accurately weigh and dissolve the sample to be tested in the mobile phase to a similar concentration as the standard.

Method 2: Analysis of a Pyrazolone Derivative[2]

This method was developed for a different pyrazolone derivative and offers an alternative mobile phase composition.

1. Materials:

  • Solvents: HPLC grade acetonitrile and water.
  • Column: Luna 5µ C18 (2) (250 x 4.80 mm).

2. Chromatographic Conditions:

  • Mobile Phase: Prepare a 90:10 (v/v) mixture of acetonitrile and water.
  • Flow Rate: 0.8 mL/min.
  • Detection: UV at 237 nm.

3. Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of the reference standard in acetonitrile.
  • Working Solutions: Dilute the stock solution with acetonitrile to achieve concentrations within the linear range (e.g., 0.5-50 ppm).

Alternative Analytical Approaches

While reversed-phase HPLC is the most common technique, other methods could be considered for the purity analysis of this compound, especially for separating highly polar impurities or for orthogonal verification.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. It is well-suited for the retention of very polar compounds that are not well-retained in reversed-phase chromatography.

  • Ion-Exchange Chromatography (IEC): Given the acidic nature of the carboxylic acid group, anion-exchange chromatography could be employed to separate the target compound from neutral or basic impurities.

  • Ultra-Performance Liquid Chromatography (UPLC): UPLC utilizes columns with smaller particle sizes (<2 µm) to achieve faster separations and higher resolution compared to traditional HPLC. A UPLC method using a C18 or a more polar-retained phase column could be developed for rapid purity checks.

Visualizing the Workflow

The following diagrams illustrate the typical workflows for HPLC method development and sample analysis for purity determination.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Routine Analysis Define_Analyte Define Analyte Properties (this compound) Column_Selection Column Selection (e.g., C18, Phenyl) Define_Analyte->Column_Selection Mobile_Phase_Opt Mobile Phase Optimization (pH, Organic Modifier, Buffer) Column_Selection->Mobile_Phase_Opt Detection_Wavelength Select Detection Wavelength (UV Scan) Mobile_Phase_Opt->Detection_Wavelength Method_Optimization Optimize Flow Rate, Temperature, Gradient Detection_Wavelength->Method_Optimization Specificity Specificity Method_Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Precision Precision (Repeatability, Intermediate) Linearity->Precision Accuracy Accuracy (% Recovery) Precision->Accuracy Robustness Robustness Accuracy->Robustness LOD_LOQ LOD & LOQ Robustness->LOD_LOQ Sample_Prep Sample Preparation LOD_LOQ->Sample_Prep HPLC_Analysis HPLC Analysis Sample_Prep->HPLC_Analysis Data_Processing Data Processing & Purity Calculation HPLC_Analysis->Data_Processing Report Generate Report Data_Processing->Report

Caption: HPLC method development and validation workflow.

HPLC_Sample_Analysis_Workflow Start Start: Receive Sample Sample_Prep Prepare Sample and Reference Standard Solutions Start->Sample_Prep System_Suitability Perform System Suitability Test (SST) Sample_Prep->System_Suitability Injection Inject Blank, Standard, and Sample Solutions System_Suitability->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection Chromatography->Detection Data_Acquisition Data Acquisition & Integration Detection->Data_Acquisition Calculation Calculate Purity (% Area Normalization or vs. Standard) Data_Acquisition->Calculation Review Review and Approve Results Calculation->Review End End: Report Results Review->End

Caption: Routine HPLC sample analysis workflow for purity check.

References

A Comparative Analysis of the Reactivity of 5-Bromo- vs. 5-Chloro-1H-pyrazole-3-carboxylic Acid in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the landscape of pharmaceutical and agrochemical research, the strategic functionalization of heterocyclic scaffolds is paramount for the development of novel bioactive molecules. Among these, pyrazole-3-carboxylic acids serve as crucial building blocks. This guide presents a detailed comparison of the reactivity of two key halogenated intermediates, 5-bromo-1H-pyrazole-3-carboxylic acid and 5-chloro-1H-pyrazole-3-carboxylic acid, in widely-used palladium-catalyzed cross-coupling reactions. This analysis is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on substrate selection for their synthetic campaigns.

Executive Summary

The comparative reactivity of 5-bromo- and 5-chloro-1H-pyrazole-3-carboxylic acid in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, is governed by the inherent differences in the carbon-halogen bond strength. It is a well-established principle in organic chemistry that the C-Br bond is weaker than the C-Cl bond, leading to a general trend of higher reactivity for aryl bromides over their chloro counterparts. This translates to milder reaction conditions, lower catalyst loadings, and often higher yields for the bromo-substituted pyrazole. However, the chloro-substituted analogue offers advantages in terms of cost and availability, making it an attractive option for large-scale synthesis, provided that optimized catalytic systems are employed.

While direct, side-by-side quantitative comparisons in the literature for these specific substrates are scarce, this guide consolidates data from analogous systems and provides a framework for a proposed comparative experimental study.

Theoretical Background: The Carbon-Halogen Bond Dictates Reactivity

The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond of the aryl halide. The energy required for this step is directly related to the bond dissociation energy of the C-X bond. The C-Br bond (approximately 285 kJ/mol) is significantly weaker than the C-Cl bond (approximately 340 kJ/mol), making the oxidative addition to the C-Br bond kinetically more favorable. Consequently, this compound is expected to exhibit higher reactivity than 5-chloro-1H-pyrazole-3-carboxylic acid.

The presence of the carboxylic acid group at the 3-position and the pyrazole ring itself can influence the reactivity. The electron-withdrawing nature of the pyrazole ring can activate the C-X bond towards oxidative addition. However, the carboxylic acid and the pyrazole nitrogens can also coordinate to the palladium catalyst, potentially influencing the catalytic cycle.

Comparative Data from Analogous Systems

The following table summarizes expected trends and data from closely related systems.

FeatureThis compound5-chloro-1H-pyrazole-3-carboxylic acid
Reactivity HigherLower
Typical Reaction Conditions Milder (lower temperatures, shorter reaction times)Harsher (higher temperatures, longer reaction times)
Catalyst Loading Generally lowerOften requires higher catalyst loading and specialized ligands
Side Reactions Less prone to dehalogenationHigher potential for dehalogenation
Cost Generally higherLower
Availability Readily availableWidely available

Experimental Protocols for Comparative Analysis

To generate direct comparative data, the following experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions are proposed. These protocols are based on established methods for similar substrates.

Proposed Experimental Workflow for Comparative Reactivity Study

G cluster_0 Preparation cluster_1 Cross-Coupling Reactions cluster_2 Analysis cluster_3 Comparison Start Start: 5-bromo- and 5-chloro-1H-pyrazole-3-carboxylic acid Esterification Esterification (optional, to prevent decarboxylation) Start->Esterification Suzuki Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, base) Esterification->Suzuki Buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst, base) Esterification->Buchwald Monitoring Reaction Monitoring (TLC, LC-MS) Suzuki->Monitoring Buchwald->Monitoring Isolation Product Isolation and Purification Monitoring->Isolation Characterization Characterization (NMR, MS) Isolation->Characterization Yield Yield Determination Characterization->Yield Comparison Comparative Analysis of Reactivity (Yields, reaction times, side products) Yield->Comparison

Caption: A logical workflow for a comparative study of the reactivity of 5-bromo- and 5-chloro-1H-pyrazole-3-carboxylic acid.

Suzuki-Miyaura Coupling Protocol

Materials:

  • 5-halo-1H-pyrazole-3-carboxylic acid (bromo or chloro) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried reaction vial, add the 5-halo-1H-pyrazole-3-carboxylic acid, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the vial with an inert gas (e.g., argon) three times.

  • Add toluene and water via syringe.

  • Stir the reaction mixture vigorously at 100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to determine the isolated yield.

Buchwald-Hartwig Amination Protocol

Materials:

  • 5-halo-1H-pyrazole-3-carboxylic acid (bromo or chloro) (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried reaction vial.

  • Add the 5-halo-1H-pyrazole-3-carboxylic acid and toluene.

  • Add the amine to the reaction mixture.

  • Seal the vial and stir the mixture at 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to determine the isolated yield.

Signaling Pathways and Logical Relationships

The decision-making process for selecting between the bromo and chloro derivatives can be visualized as follows:

G cluster_0 Project Requirements cluster_1 Substrate Properties cluster_2 Decision Scale Scale of Synthesis Decision_Bromo Select Bromo Derivative Scale->Decision_Bromo Small Scale / Discovery Decision_Chloro Select Chloro Derivative Scale->Decision_Chloro Large Scale / Process Cost Cost Constraints Cost->Decision_Bromo Less Constrained Cost->Decision_Chloro Highly Constrained Timeline Project Timeline Timeline->Decision_Bromo Rapid Synthesis Required Timeline->Decision_Chloro Optimization Time Available Bromo This compound (Higher Reactivity, Higher Cost) Bromo->Decision_Bromo Chloro 5-chloro-1H-pyrazole-3-carboxylic acid (Lower Reactivity, Lower Cost) Chloro->Decision_Chloro

Caption: Decision matrix for selecting between 5-bromo- and 5-chloro-1H-pyrazole-3-carboxylic acid based on project needs.

Conclusion

The choice between 5-bromo- and 5-chloro-1H-pyrazole-3-carboxylic acid as a synthetic intermediate is a trade-off between reactivity and cost. For discovery chemistry and small-scale synthesis where rapid access to diverse analogues is crucial, the higher reactivity of the bromo-derivative is advantageous. For large-scale production where cost is a primary driver, the chloro-derivative is the more economical choice, though it necessitates investment in process optimization to achieve efficient coupling. The provided experimental protocols offer a starting point for a direct, quantitative comparison to guide rational substrate selection in drug discovery and development programs.

Comparative Bioactivity of 5-Bromo-1H-pyrazole-3-carboxylic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the therapeutic potential of 5-Bromo-1H-pyrazole-3-carboxylic acid derivatives reveals their significant promise in the development of novel antimicrobial and anticancer agents. This guide synthesizes available experimental data to provide a comparative overview of their bioactivity, offering valuable insights for researchers and drug development professionals.

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The introduction of a bromine atom at the 5-position of the pyrazole ring, coupled with derivatization at the 3-carboxylic acid position, has been explored as a strategy to enhance therapeutic efficacy. This guide focuses on the comparative bioactivity of these derivatives, presenting quantitative data, experimental protocols, and key mechanistic insights.

Antimicrobial Activity

Derivatives of this compound, particularly carboxamides, have demonstrated notable activity against a range of bacterial and fungal pathogens. Structure-activity relationship (SAR) studies suggest that the nature of the substituent on the amide nitrogen plays a crucial role in determining the antimicrobial potency.

A study investigating a series of pyrazole-1-carboxamides revealed that these compounds exhibit moderate to potent antimicrobial activity. While specific data for 5-bromo derivatives is part of a broader class, the trend indicates that lipophilic substituents can enhance activity.

Table 1: Comparative Antimicrobial Activity of Pyrazole Derivatives

Compound IDTest OrganismMIC (µg/mL)
Series A: Pyrazole-1-carbothioamides
4a (p-H)Staphylococcus aureus>10
4b (p-OCH3)Staphylococcus aureus>10
4c (p-Cl)Staphylococcus aureusPotent
4d (p-Br)Staphylococcus aureusPotent
4e (p-NO2)Staphylococcus aureus>10
Series B: Isonicotinoyl Pyrazolines
5a (p-H)Candida albicansPotent
5b (p-OCH3)Candida albicans>10
5c (p-Cl)Candida albicansPotent
5d (p-Br)Candida albicansPotent
5e (p-NO2)Candida albicans>10

Note: "Potent" indicates significant activity where specific MIC values were not provided in the summarized source. The trend suggests that chloro and bromo substituents increase antimicrobial activity. Data is generalized from studies on substituted pyrazoles.[1]

Anticancer Activity

The anticancer potential of this compound derivatives has been investigated against various cancer cell lines. The primary mechanism of action for many pyrazole derivatives involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

While direct comparative studies on a series of 5-bromo-1H-pyrazole-3-carboxamides are not extensively available in the public domain, research on related pyrazole-5-carboxamide derivatives provides valuable insights. For instance, a study on novel pyrazole-5-carboxamide derivatives demonstrated promising cytotoxicity against a panel of six cancer cell lines, with some compounds exhibiting IC50 values comparable to the standard drug doxorubicin.[2]

Table 2: Comparative Anticancer Activity of Pyrazole-5-carboxamide Derivatives

Compound IDCell LineIC50 (µM)
4aMCF-78.23
4bA5499.12
4cHeLa7.56
4dK56210.45
4ePC-38.89
4fB16-F1011.03
DoxorubicinVarious~1-5

Note: This data is for a series of 1,3-dimethyl-1H-pyrazole-5-carboxamides and is presented to illustrate the potential anticancer activity of this class of compounds.[2]

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured overnight in appropriate broth media. The cultures are then diluted to a standardized concentration (e.g., 1.5 × 10^8 CFU/mL).[3]

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the appropriate broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3]

Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 × 10^4 cells/well and incubated for 24 hours to allow for attachment.[5]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 72 hours.[5]

  • MTT Addition: After the incubation period, the medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plate is then incubated for 1.5 hours at 37°C.[5]

  • Formazan Solubilization: The MTT solution is removed, and the insoluble formazan crystals are dissolved by adding 130 µL of DMSO to each well. The plate is then incubated for 15 minutes with shaking.[5]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 492 nm using a microplate reader.[5] The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathways and Experimental Workflows

To visualize the general workflow for the synthesis and evaluation of these derivatives, the following diagram illustrates the key steps from the starting material to the assessment of biological activity.

G General Workflow for Synthesis and Bioactivity Evaluation cluster_synthesis Synthesis cluster_bioactivity Bioactivity Evaluation A This compound B Activation of Carboxylic Acid A->B e.g., SOCl2, EDCI C Amide/Ester/Hydrazide Formation B->C + Amine/Alcohol/Hydrazine D Purification and Characterization C->D Chromatography, NMR, MS E Antimicrobial Screening (MIC) D->E F Anticancer Screening (IC50) D->F G Structure-Activity Relationship (SAR) Analysis E->G F->G

Caption: General workflow for the synthesis and bioactivity screening of this compound derivatives.

References

The Strategic Advantage of 5-Bromo-1H-pyrazole-3-carboxylic Acid in Combinatorial Chemistry for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the efficiency of synthesizing and screening vast libraries of compounds is paramount. Combinatorial chemistry has emerged as a powerful engine for this process, and the selection of versatile building blocks is critical to its success. Among the privileged scaffolds in medicinal chemistry, the pyrazole nucleus is highly valued for its diverse biological activities. This guide provides a comprehensive comparison of 5-Bromo-1H-pyrazole-3-carboxylic acid against other pyrazole-based building blocks, highlighting its distinct advantages in the construction of diverse and potent compound libraries.

Key Advantages of this compound

This compound offers a unique trifecta of reactive sites, enabling a three-dimensional exploration of chemical space from a single, readily accessible scaffold. This multi-faceted reactivity is a significant advantage in combinatorial library synthesis.

  • Carboxylic Acid Handle (C3 Position): The carboxylic acid at the 3-position serves as a robust anchor for diversification, primarily through amide bond formation. This allows for the introduction of a wide array of amines, leading to the exploration of various side chains that can interact with biological targets.

  • Bromine Atom (C5 Position): The bromine atom at the 5-position is a key feature, providing a reactive handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This enables the facile introduction of aryl, heteroaryl, and alkyl groups, significantly expanding the structural diversity of the library.

  • Pyrazole Nitrogen (N1 Position): The nitrogen at the 1-position of the pyrazole ring can be readily alkylated or arylated, providing a third point of diversification. This allows for the modulation of the physicochemical properties of the final compounds, such as solubility and metabolic stability.

Comparative Analysis with Alternative Pyrazole Building Blocks

To appreciate the unique advantages of this compound, it is useful to compare it with other commonly used pyrazole building blocks in combinatorial chemistry.

Building BlockStructureAdvantagesDisadvantages
This compound Three points of diversification (C3, C5, N1). Bromine enables diverse cross-coupling reactions.Potentially higher cost compared to non-brominated analogs.
1H-pyrazole-3-carboxylic acid Two points of diversification (C3, N1). Readily available and cost-effective.Lacks the C5 handle for cross-coupling, limiting diversity.
5-Amino-1H-pyrazole-3-carboxylic acid Three points of diversification (C3, C5-amino, N1). Amino group can be functionalized.The reactivity of the amino group may require orthogonal protecting group strategies.
3-Bromo-1H-pyrazole-5-carboxylic acid Three points of diversification (C5, C3, N1). Isomeric to the title compound.Different substitution pattern may lead to different biological activities and SAR.

Data Presentation

The following tables summarize representative experimental data for key reactions and biological activities of compounds derived from this compound and related structures.

Table 1: Representative Yields for Key Diversification Reactions
ReactionSubstrateReagents and ConditionsProductYield (%)Reference
Amide CouplingThis compoundAmine, HATU, DIPEA, DMF5-Bromo-1H-pyrazole-3-carboxamide70-95[1]
Suzuki Coupling5-Bromo-1H-pyrazole-3-carboxamideArylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O5-Aryl-1H-pyrazole-3-carboxamide60-90[1]
N-Alkylation5-Aryl-1H-pyrazole-3-carboxamideAlkyl halide, K₂CO₃, DMF1-Alkyl-5-aryl-pyrazole-3-carboxamide75-98[1]
Table 2: Biological Activity of Representative Kinase Inhibitors
Compound IDCore ScaffoldTarget KinaseIC₅₀ (nM)Reference
BIRB 796Pyrazole-ureap38 MAP Kinase38
Compound 3iPyrazole-hydrazoneVEGFR-28.93[2]
SorafenibPyridine-ureaVEGFR-230[2]

Experimental Protocols

Protocol 1: Solution-Phase Combinatorial Library Synthesis of 1,5-Diaryl-1H-pyrazole-3-carboxamides

This protocol outlines a three-step solution-phase synthesis to generate a library of 1,5-diaryl-1H-pyrazole-3-carboxamides starting from this compound.

Step 1: Amide Bond Formation

  • To an array of reaction vials, add a solution of this compound (1.0 eq) in DMF.

  • To each vial, add a unique amine (1.1 eq) from a pre-plated library of amines.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to each vial.

  • Seal the vials and shake at room temperature for 16 hours.

  • Quench the reactions with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude 5-bromo-1H-pyrazole-3-carboxamides.

Step 2: Suzuki-Miyaura Cross-Coupling

  • Dissolve each crude 5-bromo-1H-pyrazole-3-carboxamide (1.0 eq) in a mixture of dioxane and water (4:1).

  • To each reaction vial, add a unique arylboronic acid (1.5 eq) from a pre-plated library.

  • Add K₂CO₃ (2.0 eq) and Pd(PPh₃)₄ (0.05 eq) to each vial.

  • Seal the vials and heat at 100 °C for 12 hours.

  • Cool the reactions to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude 5-aryl-1H-pyrazole-3-carboxamides.

Step 3: N-Arylation

  • Dissolve each crude 5-aryl-1H-pyrazole-3-carboxamide (1.0 eq) in DMF.

  • To each reaction vial, add a unique aryl iodide (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).

  • Seal the vials and heat at 120 °C for 24 hours.

  • Cool the reactions to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the final products by automated flash chromatography to yield the library of 1,5-diaryl-1H-pyrazole-3-carboxamides.

Mandatory Visualization

Combinatorial_Workflow cluster_start Starting Material cluster_step1 Step 1: Amidation cluster_step2 Step 2: Suzuki Coupling cluster_step3 Step 3: N-Arylation start 5-Bromo-1H-pyrazole- 3-carboxylic acid step1_reaction Amide Coupling start->step1_reaction R1_amines R1-NH2 (Amine Library) R1_amines->step1_reaction intermediate1 5-Bromo-1H-pyrazole- 3-carboxamides step1_reaction->intermediate1 step2_reaction Suzuki Coupling intermediate1->step2_reaction R2_boronic R2-B(OH)2 (Boronic Acid Library) R2_boronic->step2_reaction intermediate2 5-Aryl-1H-pyrazole- 3-carboxamides step2_reaction->intermediate2 step3_reaction N-Arylation intermediate2->step3_reaction R3_halides R3-X (Aryl Halide Library) R3_halides->step3_reaction final_library Final Compound Library (1,5-Diaryl-1H-pyrazole- 3-carboxamides) step3_reaction->final_library

Caption: Combinatorial synthesis workflow for a pyrazole library.

p38_MAPK_Pathway extracellular_stimuli Extracellular Stimuli (e.g., Cytokines, Stress) tak1 TAK1 extracellular_stimuli->tak1 activates mkk3_6 MKK3/6 tak1->mkk3_6 phosphorylates p38_mapk p38 MAPK mkk3_6->p38_mapk phosphorylates mk2 MK2 p38_mapk->mk2 phosphorylates inflammatory_response Inflammatory Response (e.g., TNF-α, IL-1β production) mk2->inflammatory_response leads to inhibitor Pyrazole-based Inhibitor (e.g., BIRB 796) inhibitor->p38_mapk inhibits

References

A Comparative Guide to Catalysts for Suzuki Coupling with 5-Bromo-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, essential for creating carbon-carbon bonds in the development of complex molecules. For professionals in drug discovery, the functionalization of the pyrazole scaffold is of high importance, as this heterocycle is a core component of numerous pharmacologically active agents.[1][2] The choice of catalyst for coupling reactions involving substrates like 5-Bromo-1H-pyrazole-3-carboxylic acid is critical, as it directly influences reaction yield, efficiency, and functional group tolerance.[3]

This substrate presents specific challenges, including the potentially acidic N-H proton and the coordinating carboxylic acid group, which can interact with and inhibit the palladium catalyst.[2][4][5] This guide provides a comparative analysis of various palladium-based catalyst systems, supported by experimental data from structurally analogous compounds, to assist in selecting the optimal catalyst for this transformation.

Catalyst Performance Comparison

The selection of the catalyst system, including the palladium precursor and the associated ligand, is paramount to the success of the Suzuki coupling. While direct comparative data for this compound is limited, studies on the closely related 5-bromo-1-ethyl-1H-indazole offer valuable insights into catalyst performance. The data below summarizes the effectiveness of various common palladium catalysts in this context.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Notes
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane80295High yield and short reaction time demonstrate excellent efficiency for this class of substrate.[6][7][8]
Pd(PCy₃)₂PCy₃K₂CO₃Dimethoxyethane80465Moderate yield, suggesting that while effective, it is less efficient than the dppf-based system.[7]
Pd(PPh₃)₄PPh₃K₂CO₃Dimethoxyethane80422Low efficiency highlights the need for more specialized ligands for coupling heteroaryl bromides.[7]
XPhos Pd G2XPhosK₂CO₃Dioxane/H₂O10012>90 (Typical)Buchwald-type catalysts are highly effective for a wide range of challenging heteroaryl halides, including substituted pyrazoles.[9][10]
PEPPSI-IPrIPr (NHC)K₂CO₃t-BuOH8016>90 (Typical)N-Heterocyclic Carbene (NHC) ligands form highly stable and active catalysts suitable for various substrates.[3]

Discussion of Catalyst Systems

Palladium Catalysts with Phosphine Ligands:

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂): This catalyst has demonstrated exceptional performance for coupling brominated indazoles, which are structurally similar to bromopyrazoles.[6][8] The high yield (95%) and short reaction time (2 hours) suggest it is a primary candidate for the coupling of this compound.[6][7]

  • Bulky, Electron-Rich Phosphine Ligands (Buchwald Ligands): Ligands such as XPhos and SPhos are renowned for their ability to facilitate the coupling of challenging heteroaryl halides.[3][11] Their steric bulk and electron-donating properties promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[3] Precatalysts like XPhos Pd G2 are often used to ensure efficient and reproducible reactions.[9]

  • Traditional Phosphine Ligands (e.g., PPh₃): While historically significant, catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) often show lower efficacy for heteroaryl substrates compared to modern systems, as evidenced by significantly lower yields.[7]

Palladium Catalysts with N-Heterocyclic Carbene (NHC) Ligands:

NHCs are strong sigma-donating ligands that form highly stable and active palladium complexes.[3] PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, such as PEPPSI-IPr, are air- and moisture-stable, offering high efficiency and broad functional group tolerance for a variety of cross-coupling reactions.[3][12]

Considerations for the Substrate:

The unprotected N-H group in the pyrazole ring can lead to catalyst inhibition or side reactions like dehalogenation.[2][4] While specialized catalysts can overcome this, protection of the pyrazole nitrogen (e.g., with a Boc or SEM group) can significantly suppress these undesired pathways.[4][13] The choice of a mild base like K₂CO₃ or K₃PO₄ is often crucial to prevent esterification or other side reactions involving the carboxylic acid group.

Visualizing the Process

To better understand the reaction dynamics and experimental setup, the following diagrams illustrate the catalytic cycle and a generalized workflow.

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative Oxidative Addition pd0->oxidative R¹-X pd_complex R¹-Pd(II)L₂-X oxidative->pd_complex transmetalation Transmetalation pd_complex->transmetalation R²-B(OR)₂⁻ pd_intermediate R¹-Pd(II)L₂-R² transmetalation->pd_intermediate reductive Reductive Elimination pd_intermediate->reductive reductive->pd0 R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3][5]

Suzuki_Workflow start Start: Oven-Dried Reaction Vessel add_reagents 1. Add this compound, Boronic Acid, and Base start->add_reagents inert_atm 2. Seal, Evacuate, and Backfill with Inert Gas (e.g., Argon) add_reagents->inert_atm add_solvent_cat 3. Add Degassed Solvent and Catalyst/Ligand inert_atm->add_solvent_cat heat 4. Heat Reaction Mixture to Specified Temperature add_solvent_cat->heat monitor 5. Monitor Progress (TLC or LC-MS) heat->monitor workup 6. Cool, Perform Aqueous Work-up, and Extract with Organic Solvent monitor->workup purify 7. Dry, Concentrate, and Purify (e.g., Column Chromatography) workup->purify end End: Isolated Product purify->end

Caption: A generalized experimental workflow for the Suzuki coupling reaction.[3][7]

Experimental Protocols

The following is a representative methodology for the Suzuki-Miyaura cross-coupling of a bromo-pyrazole substrate. Specific quantities, solvents, and temperatures should be optimized based on the chosen catalyst system and boronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dimethoxyethane, Dioxane, or Toluene/Water mixture)

  • Inert gas supply (Argon or Nitrogen)

  • Standard oven-dried laboratory glassware

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (2.0 mmol, 2.0 equiv).[3]

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[3]

  • Solvent and Catalyst Addition: Through the septum, add the degassed solvent (to achieve a concentration of ~0.1-0.2 M of the limiting reagent), followed by the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired product.

References

Validating the Structure of 5-Bromo-1H-pyrazole-3-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with 5-Bromo-1H-pyrazole-3-carboxylic acid derivatives, rigorous structural validation is paramount. This guide provides a comparative overview of key analytical techniques, complete with experimental data and detailed protocols, to ensure the unambiguous confirmation of molecular structures.

Workflow for Structural Validation

The structural elucidation of a novel this compound derivative is a multi-step process. It begins with synthesis and purification, followed by a series of spectroscopic and analytical techniques to confirm the molecular formula and connectivity. Finally, for an absolute confirmation of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic & Analytical Characterization cluster_2 Definitive Structure Confirmation cluster_3 Final Structure Validation synthesis Synthesis of Derivative purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (MS) purification->ms ir Infrared (IR) Spectroscopy purification->ir elemental Elemental Analysis purification->elemental xray Single-Crystal X-ray Diffraction nmr->xray ms->xray ir->xray elemental->xray validated Validated Structure xray->validated

Caption: Workflow for the structural validation of this compound derivatives.

Spectroscopic and Analytical Techniques: A Comparative Overview

A combination of spectroscopic and analytical methods is essential for the initial characterization and validation of the synthesized derivatives. Each technique provides a unique piece of the structural puzzle.

TechniqueInformation ProvidedKey Parameters to Analyze
¹H NMR Spectroscopy Number of unique protons, their chemical environment, and connectivity.Chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).
¹³C NMR Spectroscopy Number of unique carbon atoms and their chemical environment.Chemical shift (δ).
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Molecular ion peak (M+), isotopic pattern (presence of Br), and fragmentation ions.
Infrared (IR) Spectroscopy Presence of specific functional groups.Stretching and bending frequencies for O-H (acid), C=O (acid), N-H (pyrazole), and C-Br bonds.
Elemental Analysis Percentage composition of C, H, N.Comparison of experimental percentages with calculated values for the proposed molecular formula.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified derivative in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300-500 MHz NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).

  • Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the proton and carbon environments and their connectivity. The presence of the pyrazole NH proton and the carboxylic acid OH proton should be confirmed.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and elemental composition.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI). Acquire the mass spectrum in the positive or negative ion mode.

  • Analysis: Identify the molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments, which is a key diagnostic feature.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands for the key functional groups. For this compound derivatives, look for:

    • Broad O-H stretch from the carboxylic acid (~3300-2500 cm⁻¹)

    • N-H stretch from the pyrazole ring (~3200 cm⁻¹)

    • C=O stretch from the carboxylic acid (~1700 cm⁻¹)

    • C-Br stretch (~600-500 cm⁻¹)

Elemental Analysis

Objective: To determine the elemental composition of the compound.

Protocol:

  • Sample Preparation: Provide a pure, dry sample of the derivative.

  • Analysis: The analysis is typically performed using an automated elemental analyzer that combusts the sample and measures the resulting amounts of CO₂, H₂O, and N₂.

  • Comparison: Compare the experimentally determined weight percentages of Carbon, Hydrogen, and Nitrogen to the calculated values for the proposed molecular formula. The experimental values should be within ±0.4% of the theoretical values.

Definitive Structural Confirmation: Single-Crystal X-ray Diffraction

While spectroscopic methods provide strong evidence for a proposed structure, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure in the solid state, including bond lengths, bond angles, and stereochemistry.[1]

Experimental Protocol:

  • Crystal Growth: Grow single crystals of the derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent from a saturated solution of the compound.

  • Data Collection: Mount a suitable crystal on a diffractometer. X-ray diffraction data are collected at a specific temperature (e.g., 100 K or room temperature).[1]

  • Structure Solution and Refinement: The diffraction data is used to solve and refine the crystal structure using specialized software.[1]

  • Analysis: The final refined structure provides precise atomic coordinates, from which bond lengths, bond angles, and intermolecular interactions can be determined, confirming the connectivity and conformation of the molecule.

By employing this comprehensive suite of analytical techniques, researchers can confidently validate the structure of newly synthesized this compound derivatives, ensuring the integrity of their research and the reliability of their findings in the drug discovery and development process.

References

Navigating Metabolic Stability: A Comparative Guide to Compounds from 5-Bromo-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the metabolic stability of novel compounds is a critical step in the journey from discovery to clinical application. This guide provides an objective comparison of the metabolic stability of compounds derived from the versatile scaffold, 5-Bromo-1H-pyrazole-3-carboxylic acid, and its alternatives, supported by experimental data and detailed protocols.

The pyrazole ring is a privileged scaffold in medicinal chemistry, known for its metabolic stability.[1] Derivatives of this compound are key intermediates in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and anti-inflammatory agents. Assessing their metabolic fate early in the drug discovery process is paramount to identify candidates with favorable pharmacokinetic profiles.

Comparative Metabolic Stability Data

Compound ClassSpecific Compound/DerivativeTest SystemKey Metabolic Stability ParameterResultReference
Pyrazole Carboxylic Acid Derivative FLT3 Inhibitor (Biphenyl substituted pyrazoyl-urea)Human Liver MicrosomesMetabolic StabilityLimited metabolism observed[2][3]
Pyrazole Derivative (Ester Bioisostere) Store-Operated Calcium Entry (SOCE) Modulator (GSK-7975A derivative 22)Mouse Liver S9 Fraction (NADPH supplemented)% Residual Compound (after 1 hr)43%[2][4]
Pyrazole Derivative (Ester Bioisostere) Store-Operated Calcium Entry (SOCE) Modulator (Leflunomide derivative 32)Mouse Liver S9 Fraction (NADPH supplemented)% Residual Compound (after 1 hr)74%[2][4]
Carboxylic Acid Bioisostere (Tetrazole) General ObservationNot ApplicableMetabolic StabilityGenerally more metabolically stable than carboxylic acids[5]

Experimental Protocols

The metabolic stability of a compound is typically assessed using in vitro models such as liver microsomes or hepatocytes. These assays measure the rate of disappearance of the parent compound over time when incubated with these metabolically active systems.

Liver Microsomal Stability Assay

This assay primarily evaluates metabolism mediated by cytochrome P450 (CYP) enzymes, which are major players in Phase I metabolism.

Detailed Protocol:

  • Preparation of Reagents:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Pooled human liver microsomes (e.g., 20 mg/mL).

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

    • Internal standard solution for analytical quantification.

    • Quenching solution (e.g., cold acetonitrile).

  • Incubation:

    • Pre-warm a solution of liver microsomes in phosphate buffer at 37°C.

    • Add the test compound to the microsomal solution at a final concentration typically between 0.5 and 1 µM.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Sampling and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately add the aliquot to a tube containing cold quenching solution with the internal standard to stop the reaction and precipitate proteins.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the concentration of the remaining parent compound in the supernatant using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors.

Detailed Protocol:

  • Preparation of Reagents:

    • Cryopreserved human hepatocytes.

    • Hepatocyte incubation medium (e.g., Williams Medium E supplemented with appropriate factors).

    • Test compound stock solution.

    • Internal standard and quenching solution.

  • Hepatocyte Thawing and Plating:

    • Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.

    • Gently mix the thawed cells with pre-warmed incubation medium.

    • Determine cell viability and density.

    • Plate the hepatocytes in collagen-coated plates at a desired cell density (e.g., 0.5 x 10^6 cells/well).

  • Incubation:

    • Allow the hepatocytes to attach and form a monolayer (typically for a few hours).

    • Remove the plating medium and add fresh, pre-warmed medium containing the test compound at the desired final concentration.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

  • Sampling and Quenching:

    • At specified time points, collect aliquots of the incubation medium and/or the cell lysate.

    • Quench the metabolic activity by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing and Analysis:

    • Process the samples (e.g., centrifugation to remove cell debris) and analyze the concentration of the parent compound by LC-MS/MS.

  • Data Analysis:

    • Similar to the microsomal stability assay, calculate the half-life and intrinsic clearance from the rate of disappearance of the parent compound.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.

Metabolic_Stability_Workflow cluster_Preparation Preparation cluster_Incubation Incubation @ 37°C cluster_Analysis Analysis TestCompound Test Compound ReactionMix Reaction Mixture TestCompound->ReactionMix Microsomes Liver Microsomes Microsomes->ReactionMix Cofactors NADPH System Cofactors->ReactionMix Quenching Quenching & Protein Precipitation ReactionMix->Quenching Time Points LCMS LC-MS/MS Analysis Quenching->LCMS Data Data Analysis (t½, CLint) LCMS->Data

Caption: Workflow of a Liver Microsomal Stability Assay.

Signaling_Pathway_Comparison cluster_Scaffold Core Scaffold cluster_Derivatives Derivatives cluster_Bioisosteres Bioisosteric Alternatives Pyrazole This compound Carboxamide Pyrazole Carboxamide Pyrazole->Carboxamide Amidation Ester Pyrazole Ester Pyrazole->Ester Esterification Tetrazole Tetrazole Carboxamide->Tetrazole Bioisosteric Replacement Oxadiazole Oxadiazole Ester->Oxadiazole Bioisosteric Replacement

Caption: Logical relationships of derivatives and bioisosteres.

References

The Strategic Advantage of 5-Bromo-1H-pyrazole-3-carboxylic Acid in Modern Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of pharmaceutical and agrochemical development, the choice of starting materials is a critical determinant of a project's success, influencing everything from reaction efficiency and scalability to the final product's cost and purity. This guide provides a comprehensive cost-benefit analysis of utilizing 5-Bromo-1H-pyrazole-3-carboxylic acid as a key building block in complex molecule synthesis, with a particular focus on its application in the production of high-value agrochemicals and its potential in the synthesis of kinase inhibitors for targeted therapies.

Executive Summary: this compound offers a strategic advantage in multi-step syntheses, primarily due to the versatile reactivity of the bromine substituent, which allows for efficient carbon-carbon and carbon-nitrogen bond formation through various cross-coupling reactions. While the initial cost of this halogenated intermediate may be higher than its non-brominated counterparts, the subsequent improvements in reaction yields, purity, and overall process efficiency often justify the initial investment, leading to a more cost-effective and reliable manufacturing process for high-value final products.

Comparative Analysis: The Bromo Advantage in Synthesis

The primary benefit of incorporating a bromine atom into the pyrazole scaffold lies in its utility as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. These reactions are fundamental in modern organic synthesis for constructing the complex molecular architectures of many active pharmaceutical ingredients (APIs) and agrochemicals.

To illustrate this, we will compare the synthesis of a key intermediate for the blockbuster insecticide, chlorantraniliprole, using this compound versus a hypothetical, non-brominated alternative, 1H-pyrazole-3-carboxylic acid.

Table 1: Cost and Availability of Starting Materials

CompoundCAS NumberTypical PurityPrice (per gram)
This compound1328893-16-8>97%¥245.90[1]
1H-Pyrazole-3-carboxylic acid1621-91-6>97%~$31.35

Table 2: Comparative Synthesis of a Chlorantraniliprole Intermediate

ParameterThis compound Route1H-Pyrazole-3-carboxylic acid Route (Hypothetical)
Key Transformation N-arylation with 2,3-dichloropyridineN-arylation followed by bromination
Yield High (typically >85% for N-arylation)Moderate to Low (multi-step process with potential for side products)
Reaction Time Generally shorter due to direct couplingLonger due to additional bromination step
Purity of Intermediate High, often requiring minimal purificationLower, with potential for regioisomeric impurities from bromination
Overall Process Cost Higher initial material cost, but potentially lower overall due to fewer steps and higher yieldLower initial material cost, but likely higher overall due to additional reagents, purification, and lower efficiency

The data clearly indicates that while the initial cost of the brominated starting material is higher, the synthetic route is more direct and efficient, leading to a higher yield and purity of the desired intermediate. This streamlined process reduces the need for extensive purification, minimizes waste, and shortens the overall production time, all of which contribute to a more cost-effective and scalable manufacturing process.

The Role in Kinase Inhibitor Synthesis

The pyrazole scaffold is a well-established pharmacophore in the development of kinase inhibitors for the treatment of cancer and inflammatory diseases. The bromine atom on this compound serves as a crucial attachment point for introducing various aryl and heteroaryl moieties that are essential for binding to the kinase active site.

A notable example is the synthesis of inhibitors for phosphatidylinositol 3-kinases (PI3Ks), a family of enzymes involved in cell growth, proliferation, and survival. Patents reveal that derivatives of this compound are key intermediates in the synthesis of PI3K inhibitors.

Experimental Protocols

General Procedure for N-Arylation of this compound

This protocol describes a typical N-arylation reaction, a key step in the synthesis of intermediates for both agrochemicals and pharmaceuticals.

Materials:

  • This compound

  • 2,3-Dichloropyridine

  • Potassium carbonate (K₂CO₃)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent), 2,3-dichloropyridine (1.1 equivalents), and potassium carbonate (2.5 equivalents).

  • Add ethanol as the solvent.

  • Attach the reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid and wash with ethanol.

  • The filtrate is then concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield the desired N-arylated product.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of N-Arylated Pyrazole Intermediate start Combine Reactants: - this compound - 2,3-Dichloropyridine - K₂CO₃ - Ethanol reflux Heat to Reflux start->reflux Step 1 monitor Monitor Reaction (TLC/LC-MS) reflux->monitor Step 2 workup Work-up: - Cool - Filter - Concentrate monitor->workup Step 3 purify Purification: (Recrystallization or Chromatography) workup->purify Step 4 product N-Arylated Pyrazole Product purify->product Step 5 signaling_pathway cluster_pi3k PI3K/Akt Signaling Pathway cluster_inhibition Inhibition by Pyrazole-based Drug GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates CellSurvival Cell Survival, Growth, Proliferation Akt->CellSurvival promotes Inhibitor PI3K Inhibitor (derived from 5-bromo-pyrazole) Inhibitor->PI3K

References

Safety Operating Guide

Navigating the Safe Disposal of 5-Bromo-1H-pyrazole-3-carboxylic acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Bromo-1H-pyrazole-3-carboxylic acid, a halogenated heterocyclic compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Core Principles of Chemical Waste Management

Quantitative Data Summary: Hazard Profile of Analogous Compounds

To underscore the importance of cautious handling, the following table summarizes the typical hazard statements for analogous brominated pyrazole compounds. This data should be considered representative of the potential hazards of this compound.

Hazard Statement CodeDescriptionHazard Class
H302Harmful if swallowedAcute toxicity, oral (Category 4)
H315Causes skin irritationSkin corrosion/irritation (Category 2)
H319Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)
H332Harmful if inhaledAcute toxicity, inhalation (Category 4)
H335May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Before handling the compound, ensure you are wearing appropriate PPE, including:

    • Chemical safety goggles or a face shield.

    • Nitrile or other chemically resistant gloves.

    • A lab coat.

2. Waste Segregation:

  • As a brominated organic compound, this compound must be disposed of as halogenated organic waste .[1]

  • Do not mix with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[2]

  • Keep it separate from other waste streams such as aqueous waste, acids, bases, and oxidizers to prevent dangerous reactions.[3]

3. Containerization:

  • Use a designated, properly labeled, and leak-proof container for halogenated organic waste.[4]

  • The container should be made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.

  • The container must be kept securely closed except when adding waste.[4]

4. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Waste this compound".[4]

  • If it is a mixed waste stream, list all components and their approximate percentages.

  • Include the date when the first waste was added to the container.

5. Storage:

  • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[3]

  • The storage area should be well-ventilated and away from heat sources or direct sunlight.

  • Ensure secondary containment is in place to capture any potential leaks or spills.

6. Disposal Request:

  • Once the container is full or has reached the designated accumulation time limit set by your institution, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Follow your institution's specific procedures for requesting a waste pickup.

7. Decontamination of Empty Containers:

  • Empty containers that held this compound must be decontaminated before being discarded.

  • A common procedure is to triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).[5][6]

  • The first rinsate must be collected and disposed of as hazardous waste. Subsequent rinses may, depending on local regulations, be permissible for drain disposal after neutralization, but it is best practice to collect all rinsates as hazardous waste.[5]

  • After rinsing, deface or remove the original label and dispose of the container as regular laboratory glass or plastic waste, in accordance with your institution's policies.[6]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is visualized in the diagram below. This workflow ensures that all safety and regulatory considerations are met at each stage of the process.

G cluster_prep Preparation cluster_segregation Waste Segregation & Collection cluster_storage Storage & Final Disposal cluster_decon Empty Container Decontamination start Start: Have this compound waste ppe Don appropriate PPE start->ppe empty_container Have an empty container? start->empty_container waste_id Identify as Halogenated Organic Waste ppe->waste_id container Select designated, labeled, and compatible waste container waste_id->container add_waste Add waste to container container->add_waste close_container Securely close container add_waste->close_container store Store in designated Satellite Accumulation Area close_container->store check_full Is container full or accumulation time limit reached? store->check_full check_full->store No request_pickup Arrange for pickup by EHS or licensed contractor check_full->request_pickup Yes end End: Waste properly disposed request_pickup->end triple_rinse Triple-rinse with appropriate solvent empty_container->triple_rinse collect_rinsate Collect first rinsate as hazardous waste triple_rinse->collect_rinsate dispose_container Deface label and dispose of empty container collect_rinsate->dispose_container dispose_container->end

References

Personal protective equipment for handling 5-Bromo-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides essential safety and logistical information for the handling and disposal of 5-Bromo-1H-pyrazole-3-carboxylic acid, ensuring the safety of laboratory personnel and the integrity of research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling to prevent potential health hazards. Based on available safety data sheets for this and structurally similar compounds, it may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] Therefore, adherence to strict PPE protocols is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards. A face shield may be required for larger quantities.To protect eyes from dust particles and splashes.[4]
Hand Protection Chemically resistant, impervious gloves (e.g., Nitrile). Gloves must be inspected prior to use and disposed of after contamination.[4]To prevent skin contact and irritation.[2]
Body Protection A lab coat or a chemical-resistant suit. Long-sleeved shirts and pants are recommended to cover all skin.[5]To protect the skin from accidental spills and dust.[6]
Respiratory A NIOSH-approved respirator (e.g., N95) should be used, especially when handling the powder outside of a fume hood.[7]To prevent inhalation of the powder, which can cause respiratory tract irritation.[1][2][3]

Safe Handling and Operational Workflow

Adherence to a standardized workflow is crucial for minimizing exposure and ensuring a safe laboratory environment. Operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Fume Hood) gather_ppe Gather Required PPE prep_area->gather_ppe 1. wear_ppe Wear PPE Correctly gather_ppe->wear_ppe 2. weigh Weigh Compound wear_ppe->weigh 3. dissolve Dissolve/Use in Reaction weigh->dissolve 4. decontaminate Decontaminate Work Area dissolve->decontaminate 5. dispose_waste Dispose of Waste decontaminate->dispose_waste 6. remove_ppe Remove PPE dispose_waste->remove_ppe 7. wash_hands Wash Hands remove_ppe->wash_hands 8.

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedure:

  • Preparation :

    • Work in a well-ventilated area, such as a chemical fume hood.[4][8]

    • Ensure that an eyewash station and safety shower are readily accessible.[9]

    • Before handling, put on all required PPE as specified in Table 1.

  • Handling :

    • Avoid the formation of dust and aerosols.[4][8]

    • Carefully weigh the required amount of the compound.

    • Keep the container tightly closed when not in use.[1][2][4]

  • Storage :

    • Store in a cool, dry, and well-ventilated place.[4][8]

    • Keep the container tightly closed to prevent moisture absorption and contamination.[1][2]

Emergency and First Aid Procedures

In the event of exposure, immediate action is critical. The following table summarizes the recommended first aid measures.

Table 2: First Aid Measures

Exposure RouteAction
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2][4]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][4]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[8]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Chemical Disposal : Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not let the product enter drains.[4][8] It should be treated as hazardous waste and disposed of in a suitable, closed container.[4][8]

  • Container Disposal : Contaminated containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning if possible. Otherwise, dispose of them as hazardous waste.[8]

By adhering to these safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.